Indoline-1-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLMZSGSTGOPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Indoline-1-carbothioamide: A Core Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Indoline-1-carbothioamide Moiety
This compound is a heterocyclic organic compound that has garnered increasing attention within the medicinal chemistry landscape.[1][2] Its rigid, bicyclic indoline core, fused to a reactive carbothioamide group, provides a unique three-dimensional structure that serves as a versatile scaffold for the synthesis of novel therapeutic agents.[3] The indoline nucleus is a privileged structure found in numerous natural products and biologically active molecules, known to interact with a wide array of biological targets.[1][3] The addition of the carbothioamide functional group introduces a key pharmacophoric element, enabling diverse chemical modifications and hydrogen bonding interactions, crucial for molecular recognition and modulation of protein function.[4] This guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, characterization, and its burgeoning role as a precursor in the development of innovative therapeutics, particularly in the realms of anti-inflammatory and anti-diabetic agents.[1][2]
Physicochemical Properties of this compound
This compound is a solid at room temperature, possessing the chemical and physical characteristics summarized in the table below.[5] A thorough understanding of these properties is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 56632-37-2 | [5] |
| Molecular Formula | C₉H₁₀N₂S | [5] |
| Molecular Weight | 178.25 g/mol | [5] |
| Physical Form | Solid | [5] |
| InChI | 1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | [5] |
| SMILES | S=C(N)N1CCc2ccccc21 | [5] |
Further data on properties such as melting point and solubility are not consistently reported in publicly available literature and would require experimental determination.
Synthesis and Characterization
The synthesis of this compound and its derivatives is a critical aspect of its utilization in drug discovery. The methodologies employed are designed to be efficient and scalable, allowing for the generation of compound libraries for biological screening.
General Synthesis Workflow
A common and effective method for the synthesis of N-substituted indoline-1-carbothioamides involves the reaction of indoline with an appropriate isothiocyanate.[1][2] This reaction is typically carried out in a suitable solvent at controlled temperatures. The synthesis of the parent this compound can be extrapolated from these procedures.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of N-(4-nitrophenyl) this compound
The following protocol for a derivative illustrates the fundamental synthetic principles.[1][2]
Materials:
-
Indoline
-
4-nitrophenyl isothiocyanate
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve indoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add 4-nitrophenyl isothiocyanate (1.1 eq) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting solid is then purified, often by recrystallization from a suitable solvent system, to yield the desired N-(4-nitrophenyl) this compound.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the indoline ring will appear as triplets in the aliphatic region, around δ 3.0-4.5 ppm. The protons of the NH₂ group of the carbothioamide will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and a characteristic downfield signal for the thiocarbonyl carbon (C=S) of the carbothioamide group, often above δ 180 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine in the carbothioamide group.
-
C-H stretch (aromatic and aliphatic): Signals around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=C stretch (aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region.
-
C=S stretch: A medium to weak absorption band in the range of 1200-1050 cm⁻¹, characteristic of the thiocarbonyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 178.25.[5]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile building block for the synthesis of compounds with significant therapeutic potential.
Anti-inflammatory and Anti-diabetic Agents
Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory and anti-diabetic activities.[1][2] For instance, a series of N-(4-aminophenyl)this compound derivatives have been synthesized and evaluated for their in vitro anti-inflammatory and anti-diabetic properties.[1][2] These studies often involve the further modification of the terminal amino group to introduce diverse functionalities, such as sulfonylamides and carboxamides, leading to compounds with enhanced biological activity.[1][2]
Caption: The role of the this compound scaffold in developing therapeutic agents.
The mechanism of action for these anti-inflammatory effects is often investigated through assays such as the inhibition of protein denaturation.[1] The anti-diabetic potential is frequently assessed by measuring the inhibition of key enzymes like α-amylase.[2] These studies highlight the potential of the this compound core in the design of novel multi-target ligands for complex diseases.
Conclusion and Future Perspectives
This compound has emerged as a molecule of significant interest to the drug discovery community. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of new chemical entities. The demonstrated anti-inflammatory and anti-diabetic potential of its derivatives underscores the therapeutic promise held within this scaffold. Future research will likely focus on expanding the diversity of this compound-based compound libraries, exploring their activity against a broader range of biological targets, and elucidating the structure-activity relationships that govern their therapeutic effects. The continued investigation of this versatile molecule is poised to contribute significantly to the pipeline of novel drug candidates.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles.
- CORE. (n.d.). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives.
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I.
- Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.
- Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
- Bangladesh Journal of Pharmacology. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives.
- IUCr. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
- ACS Publications. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- PubMed. (2013). 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups.
- National Institutes of Health. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation.
- Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
- National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- PubMed Central. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
- ResearchGate. (n.d.). FT-IR spectrum of control indole.
- National Institutes of Health. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- PubMed Central. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- MDPI. (n.d.). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability.
- ResearchGate. (n.d.). (PDF) Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas-Phase Tautomerism.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. This compound DiscoveryCPR 56632-37-2 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Indoline-1-carbothioamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Indoline-1-carbothioamide, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental chemical identity, explore synthetic methodologies, and critically evaluate its emerging role as a privileged scaffold in the design of novel therapeutic agents. This document is intended to serve as a foundational resource, blending established chemical principles with the latest research insights to empower researchers in their quest for next-generation pharmaceuticals.
Core Compound Identification and Physicochemical Properties
This compound is a bicyclic molecule featuring a reduced indole (indoline) core N-substituted with a thiourea functional group. This unique combination imparts specific steric and electronic properties that are increasingly being exploited in drug design.
| Identifier | Value | Source(s) |
| CAS Number | 56632-37-2 | [1][2][3][4][5][6][7][8] |
| IUPAC Name | 2,3-dihydro-1H-indole-1-carbothioamide | [2] |
| Molecular Formula | C₉H₁₀N₂S | [1][4][7] |
| Molecular Weight | 178.25 g/mol | [1][3][4][7] |
| Physical Form | Solid | [3][6] |
| SMILES String | S=C(N)N(CC1)C2=C1C=CC=C2 | [3][6] |
| InChI Key | ROLMZSGSTGOPGN-UHFFFAOYSA-N | [2][3][6] |
The indoline moiety, being non-planar, can improve the physicochemical properties of drug candidates, such as increasing water solubility and decreasing lipophilicity compared to its aromatic counterpart, indole.[9] The N-H group of the indoline ring can act as both a hydrogen bond donor and acceptor, while the benzene ring can engage in hydrophobic interactions with protein residues, making it a versatile scaffold for molecular recognition.[9] The carbothioamide group is a key pharmacophore, known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.
Synthesis and Chemical Reactivity: A Methodological Overview
The synthesis of this compound and its derivatives leverages established methodologies for thiourea formation from primary or secondary amines. The choice of synthetic route is often dictated by the desired substitution pattern, scale, and tolerance of other functional groups.
General Synthetic Approach: From Indoline to this compound
The most direct conceptual pathway involves the reaction of indoline, a commercially available starting material, with a thiocarbonyl transfer reagent. A common and effective method is the use of an isothiocyanate precursor.
Sources
- 1. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 6. This compound DiscoveryCPR 56632-37-2 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 56632-37-2|this compound|BLD Pharm [bldpharm.com]
- 9. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Indoline-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoline-1-carbothioamide, a heterocyclic compound featuring a fused bicyclic indoline core with a carbothioamide substituent at the 1-position, has emerged as a significant scaffold in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical development, and evolving applications. We will delve into the foundational synthetic methodologies, tracing the evolution from early explorations of indoline chemistry to modern, efficient protocols. Furthermore, this guide will illuminate the journey of this compound from a chemical novelty to a privileged structure in the design of therapeutic agents, particularly in the fields of anti-inflammatory and anti-diabetic drug discovery. Key experimental procedures, mechanistic insights, and the strategic rationale behind the derivatization of this core structure will be discussed, offering valuable insights for researchers engaged in the development of novel therapeutics.
Introduction: The Emergence of the Indoline Scaffold
The story of this compound is intrinsically linked to the broader history of its parent heterocycle, indoline. The indoline core, a saturated analog of indole, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and biologically active synthetic molecules. The initial exploration of indoline chemistry was a natural extension of the intense research surrounding indole, a cornerstone of heterocyclic chemistry. Early methods for the synthesis of indolines primarily involved the reduction of the more readily accessible indole ring system. This fundamental transformation opened the door to a new class of compounds with distinct stereochemical and electronic properties compared to their aromatic counterparts.
The introduction of a carbothioamide group at the 1-position of the indoline ring system marked a significant step in the functionalization of this scaffold. The thiourea moiety is a versatile functional group known for its ability to participate in a variety of chemical transformations and to engage in hydrogen bonding interactions, making it an attractive component for the design of biologically active molecules. The fusion of the indoline nucleus with the carbothioamide functional group created a molecule with a unique three-dimensional structure and electronic distribution, paving the way for its exploration in various scientific domains, most notably in the search for new therapeutic agents.
Foundational Synthesis and Chemical Properties
The synthesis of the this compound core has been approached through several key methodologies, each with its own advantages in terms of efficiency, scalability, and substrate scope. The primary and most direct approaches involve the reaction of indoline with a source of the thiocarbonyl group.
Synthesis from Indoline and Isothiocyanates
A prevalent and straightforward method for the synthesis of N-substituted indoline-1-carbothioamides involves the nucleophilic addition of indoline to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions. A notable example is the synthesis of N-(4-nitrophenyl)this compound, a key intermediate in the development of various bioactive compounds.
Experimental Protocol: Synthesis of N-(4-nitrophenyl)this compound [1]
-
Dissolution: Dissolve indoline (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add 4-nitrophenyl isothiocyanate (1.1 equivalents) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-nitrophenyl)this compound.
The subsequent reduction of the nitro group to an amine provides a versatile handle for further derivatization, as demonstrated in the synthesis of anti-inflammatory and anti-diabetic agents.[1]
Synthesis from Indoline and Ammonium Thiocyanate
An alternative and efficient route to the parent this compound involves the reaction of indoline with ammonium thiocyanate. This method is particularly valuable as it provides direct access to the unsubstituted carbothioamide. Research by El-Nassan has demonstrated the utility of this approach in generating a library of this compound derivatives for biological screening.
Conceptual Workflow: Synthesis via Ammonium Thiocyanate
Caption: General workflow for the synthesis of this compound from indoline and ammonium thiocyanate.
One-Pot Synthesis from Indoline, Carbon Disulfide, and Hydroxylamine
A notable one-pot synthesis of 2,3-dihydro-1H-indole-1-carbothioamide has been reported, offering an efficient and atom-economical approach. This method utilizes readily available starting materials: indoline, carbon disulfide, and hydroxylamine hydrochloride.
Causality in the One-Pot Synthesis: This reaction likely proceeds through the initial formation of a dithiocarbamate intermediate from the reaction of indoline with carbon disulfide. Subsequent reaction with hydroxylamine would then lead to the formation of the carbothioamide with the elimination of water and hydrogen sulfide. The one-pot nature of this synthesis is advantageous as it avoids the isolation of intermediates, thereby simplifying the experimental procedure and potentially increasing the overall yield.
The Trajectory of this compound in Drug Discovery
While the initial discovery of this compound may have been rooted in fundamental heterocyclic chemistry, its true potential has been realized in the field of medicinal chemistry. The unique structural features of this scaffold have made it a fertile ground for the development of novel therapeutic agents.
An Early Application: Anti-Hepatitis C Virus (HCV) Activity
Early investigations into the biological profile of this compound derivatives revealed their potential as antiviral agents. A study by El-Nassan described the synthesis and evaluation of a series of indole and 2,3-dihydro-indole-1-carbothioic acid amide derivatives as novel HCV inhibitors.[2] This research highlighted that the indoline scaffold was more potent than the corresponding indole and tetrahydroquinoline scaffolds, with one analogue displaying an EC50 of 510 nM against HCV without significant cytotoxicity.[2] This work was instrumental in establishing the this compound core as a viable starting point for the design of new antiviral drugs.
A Scaffold for Anti-Inflammatory and Anti-Diabetic Agents
More recent research has focused on the development of this compound derivatives as anti-inflammatory and anti-diabetic agents. The work of Manoharan and colleagues has been pivotal in this area. They utilized N-(4-aminophenyl)this compound as a versatile precursor to synthesize a range of derivatives.
Signaling Pathway Implication: The anti-inflammatory activity of these compounds was evaluated through their ability to inhibit protein denaturation, a hallmark of inflammation. The rationale behind this experimental choice is that the denaturation of proteins is a well-established cause of inflammatory and arthritic diseases. By preventing protein denaturation, these compounds can mitigate the inflammatory response.
Workflow for the Development of Anti-Inflammatory Agents
Caption: Workflow illustrating the synthesis of the key precursor and subsequent development of anti-inflammatory agents.
Quantitative Data Summary: Biological Activity
| Compound Class | Biological Activity | Key Findings | Reference |
| This compound Derivatives | Anti-HCV | Indoline scaffold more potent than indole or tetrahydroquinoline analogues. | [2] |
| N-Arylthis compound Derivatives | Anti-inflammatory | Inhibition of protein denaturation, with some derivatives showing activity comparable to standard drugs. | [1] |
| N-Arylthis compound Derivatives | Anti-diabetic | Inhibition of α-amylase, a key enzyme in carbohydrate metabolism. |
Conclusion and Future Perspectives
The journey of this compound from a heterocyclic building block to a validated scaffold in drug discovery underscores the enduring importance of fundamental synthetic chemistry. The initial explorations into the reactivity of the indoline nucleus laid the groundwork for the subsequent development of compounds with significant therapeutic potential. The versatility of the carbothioamide group, coupled with the privileged nature of the indoline core, has provided a powerful platform for the generation of diverse chemical libraries.
Current research continues to leverage the this compound scaffold in the search for novel agents targeting a range of diseases. Future directions will likely involve the application of more advanced synthetic methodologies, such as C-H activation and flow chemistry, to further expand the accessible chemical space around this core. Moreover, a deeper understanding of the structure-activity relationships and the molecular targets of these compounds will undoubtedly fuel the design of next-generation therapeutics with improved efficacy and safety profiles. The history of this compound serves as a compelling example of how the exploration of fundamental chemical structures can lead to significant advances in the field of medicine.
References
- El-Nassan, H. B. (2011). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. PubMed. [Link]
- Manoharan, D., et al. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology, 12(2), 169-175. [Link]
- Manoharan, D., et al. (n.d.).
- Abdel-Rahman, A. H., et al. (2015). One Pot Synthesis of 2,3-Dihydro-1H-indole-1-carbothioamide and its Application in the Synthesis of New Heterocyclic Compounds. Journal of Heterocyclic Chemistry, 52(4), 1037-1042. (Note: A direct link to the full text of this specific article was not found in the provided search results, but its existence is noted for reference).
Sources
A Senior Application Scientist's Guide to the Synthesis of Novel Indoline-1-Carbothioamide Derivatives
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical exploration of the synthesis of novel indoline-1-carbothioamide derivatives. As a Senior Application Scientist, the aim is to move beyond a simple recitation of protocols and delve into the rationale behind the synthetic choices, offering insights that are both theoretically sound and practically applicable in a drug discovery and development context. We will explore the core synthetic strategies, address potential challenges, and highlight the structure-activity relationships that drive the optimization of these promising scaffolds.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The indoline nucleus is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. The introduction of a carbothioamide moiety at the 1-position further enhances its potential, creating a scaffold with a diverse range of biological activities, including anti-inflammatory, anticancer, and anti-diabetic properties.[1] This guide will focus on the practical synthesis of these derivatives, providing the necessary knowledge to not only replicate but also innovate upon existing methodologies.
Core Synthetic Strategy: The Nucleophilic Addition of Indoline to Isothiocyanates
The most direct and widely employed method for the synthesis of indoline-1-carbothioamides is the nucleophilic addition of the indoline nitrogen to the electrophilic carbon of an isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions, making it an excellent choice for the initial synthesis of a diverse library of derivatives.
Mechanistic Rationale
The reaction proceeds via a classical nucleophilic addition mechanism. The lone pair of electrons on the secondary amine of the indoline ring acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the stable this compound product.
Below is a visual representation of this fundamental reaction mechanism.
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of Indoline-1-carbothioamide
An in-depth technical guide
Introduction
Indoline-1-carbothioamide is a heterocyclic compound featuring a bicyclic indoline core functionalized with a carbothioamide group at the nitrogen atom. This moiety is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with both the indoline scaffold and the thioamide functional group.[1] Accurate structural elucidation and purity assessment are paramount for any further investigation, be it for synthetic methodology development or pharmacological screening. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The narrative explains the causality behind experimental choices and provides a framework for interpreting the resulting data, ensuring a high degree of scientific integrity and trustworthiness in the characterization process.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the chemical structure of this compound is presented below with a standardized atom numbering system. This system will be used consistently throughout the guide for spectral assignments.
Caption: Plausible ESI-MS/MS fragmentation pathway for this compound.
Summary of Expected Mass Peaks:
| m/z | Possible Fragment Ion | Neutral Loss |
| 179 | [C₉H₁₁N₂S]⁺ | [M+H]⁺ |
| 162 | [C₉H₈NS]⁺ | NH₃ (Ammonia) |
| 135 | [C₈H₁₁N₂]⁺ | CS (Carbon monosulfide) |
| 118 | [C₈H₈N]⁺ | CSNH₂ (Thioformamide radical) |
| 116 | [C₈H₆N]⁺ | CSNH₂ + 2H |
The detection of the molecular ion at m/z 179 confirms the molecular formula, while the presence of key fragments like m/z 118 (corresponding to the indoline core) strongly supports the proposed structure. [2][3]
Conclusion
The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, notably the N-H of the thioamide, the aromatic system, and the C=S bond. Finally, high-resolution mass spectrometry verifies the elemental composition through an accurate mass measurement of the molecular ion, and tandem MS confirms the connectivity of the core structural units through predictable fragmentation patterns. Together, these techniques provide the unambiguous and trustworthy characterization required for advancing this compound into further chemical and biological research.
References
- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. (n.d.). CORE.
- Supplementary Information Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles. (n.d.). The Royal Society of Chemistry.
- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society.
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. (n.d.). Indian Academy of Sciences.
- Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. (2017). Bangladesh Journal of Pharmacology.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health.
- 1 H NMR of the synthesized carbothioamide derivative molecule. (n.d.). ResearchGate.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (n.d.). PubMed Central.
- FT-IR spectrum of control indole. (n.d.). ResearchGate.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. (n.d.). PubMed Central.
- 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups. (2013). PubMed.
- 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook.
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). MDPI.
- Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. (n.d.). PubMed Central.
- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org.
- Indole. (n.d.). NIST WebBook.
Sources
potential biological activities of indoline-1-carbothioamide scaffold
An In-Depth Technical Guide to the Biological Potential of the Indoline-1-Carbothioamide Scaffold
Prepared by: Gemini, Senior Application Scientist
Abstract
The indoline nucleus is a privileged heterocyclic scaffold, prominently featured in numerous natural products and synthetic molecules of significant medicinal value.[1] Its fusion of a benzene and pyrrole ring provides a unique three-dimensional structure amenable to diverse functionalization. The incorporation of a carbothioamide moiety at the 1-position introduces a potent hydrogen bond donor and acceptor group, significantly enhancing the scaffold's ability to interact with biological targets. This guide synthesizes current research to provide an in-depth analysis of the this compound core, detailing its synthesis, established biological activities, and underlying mechanisms of action. We will explore its demonstrated potential in oncology, infectious diseases, and inflammatory conditions, presenting key data, experimental protocols, and structure-activity relationship insights to empower researchers and drug development professionals in leveraging this promising scaffold for novel therapeutic discovery.
Introduction: The Strategic Value of the this compound Core
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. The indoline ring system has long been recognized as one such scaffold, forming the core of various alkaloids and approved pharmaceuticals.[1][2] Its inherent structural rigidity and defined exit vectors for substitution allow for the precise orientation of pharmacophoric groups.
The strategic introduction of a carbothioamide (-C(=S)NH-) group at the indoline nitrogen fundamentally alters and enhances the molecule's pharmacological profile. The sulfur atom, being larger and more polarizable than oxygen in its carboxamide counterpart, along with the N-H group, provides unique steric and electronic properties. These features facilitate strong interactions with a variety of enzymatic active sites and cellular receptors through hydrogen bonding and other non-covalent forces. This guide will demonstrate how this specific combination has given rise to a class of molecules with a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties.[1][2][3][4]
General Synthetic Strategies
The synthesis of the this compound scaffold is typically straightforward, often starting from commercially available indoline. A common and efficient method involves the nucleophilic addition of the indoline nitrogen to an appropriate isothiocyanate.
A representative synthetic pathway initiates with the reaction of indoline with a substituted phenyl isothiocyanate, such as 4-nitrophenyl isothiocyanate, in a suitable solvent like tetrahydrofuran (THF) at a reduced temperature, gradually warming to room temperature.[2] This reaction yields an N-(nitrophenyl)this compound intermediate. Subsequent reduction of the nitro group, commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, affords the key precursor, N-(4-aminophenyl)this compound.[1][2] This amino group then serves as a versatile handle for further derivatization to generate a library of bioactive compounds.
Experimental Protocol: Synthesis of N-(4-aminophenyl)this compound
This protocol is a representative example adapted from published procedures.[2]
-
Step 1: Synthesis of N-(4-nitrophenyl)this compound.
-
To a solution of indoline (10 g, 0.0835 mol) in 200 mL of THF in a round-bottom flask, add 4-nitrophenyl isothiocyanate (16.5 g, 0.0918 mol) at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid product (Compound 1).
-
-
Step 2: Synthesis of N-(4-aminophenyl)this compound.
-
To a solution of Compound 1 (10 g, 0.0338 mol), add 100 mL of 12N HCl and SnCl₂ (63.9 g, 0.338 mol).
-
Stir the resulting reaction mass for 3 hours at room temperature.
-
Monitor the completion of the reaction by TLC.
-
The resulting product is the key precursor for further functionalization.
-
Key Biological Activities of the Scaffold
The this compound scaffold has been identified as a versatile pharmacophore, exhibiting a wide range of biological effects. The following sections detail its most significant and well-documented activities.
Anticancer and Anti-Angiogenic Activity
Several derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, including the disruption of mitotic spindles and the inhibition of key signaling pathways involved in tumor growth and vascularization.[4]
A notable mechanism is the inhibition of angiogenesis, the process by which new blood vessels form, which is critical for tumor survival and metastasis. Studies have shown that certain indole carbothioamide derivatives can down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[4] By binding to its receptor (VEGFR) on endothelial cells, VEGF triggers a tyrosine kinase pathway that promotes cell proliferation and migration. Inhibition of this pathway is a validated strategy in oncology.
The cytotoxic potential of these compounds has been evaluated against various human cancer cell lines. Pyrazoline analogs incorporating a carbothioamide moiety have shown potent activity against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range.[5][6]
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Carbothioamide-based Pyrazoline | MCF-7 (Breast) | 0.08 | [5][6] |
| Carbothioamide-based Pyrazoline | HeLa (Cervical) | 0.21 - 0.25 | [5][6] |
| Carbothioamide-based Pyrazoline | A549 (Lung) | 13.49 | [5][6] |
| Indole-Thiadiazole Hybrid | A549 (Lung) | Cytotoxic Potential | [4] |
Table 1: Selected Anticancer Activity of this compound Derivatives
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a standard drug (e.g., Staurosporine) for 48-72 hours.[5][6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Derivatives of the indoline scaffold have shown a broad spectrum of antimicrobial activity, targeting both bacteria and fungi.[3][7] The incorporation of the carbothioamide group, often in conjunction with other heterocyclic rings like 1,2,4-triazole or 1,3,4-thiadiazole, is crucial for this activity.[3][8][9]
These compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA), Gram-negative bacteria like Escherichia coli, and fungal pathogens including Candida albicans and Candida krusei.[3][7] The mechanism of action for some of these compounds is believed to involve the perturbation of the bacterial membrane.[10]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole (3d) | S. aureus | 6.25 | [3] |
| Indole-thiadiazole (2h) | S. aureus | 6.25 | [3] |
| Various Derivatives | MRSA | 3.125 - 50 | [3][7] |
| Various Derivatives | E. coli | 3.125 - 50 | [3][7] |
| Indole-triazole (3d) | C. albicans | 12.5 | [3][8] |
| Indole-triazole (3d) | C. krusei | 12.5 | [3][8] |
Table 2: Antimicrobial Activity of Indole Carbothioamide and Related Derivatives
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[3][10]
Anti-inflammatory Activity
Chronic inflammation is implicated in a host of diseases, and the development of new anti-inflammatory agents with improved safety profiles is a continuous effort.[11] The this compound scaffold has emerged as a promising foundation for such agents. The primary in vitro screening method to evaluate this potential is the protein anti-denaturation assay.[1][12]
Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. The ability of a compound to prevent protein denaturation, therefore, suggests potential anti-inflammatory activity. Several N-(4-aminophenyl)this compound derivatives have shown potent inhibition of protein denaturation, with IC₅₀ values comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[1]
| Compound | IC₅₀ (µg/mL) | Standard Drug (Diclofenac) IC₅₀ (µg/mL) | Reference |
| Compound 4a (tosylamino derivative) | 62.2 | 54.2 | [1][12] |
| Compound 4b (dichlorophenylsulfonyl derivative) | 60.7 | 54.2 | [1][12] |
| Compound 5a (carboxamide derivative) | 97.8 | 54.2 | [1][12] |
Table 3: In Vitro Anti-inflammatory Activity (Anti-denaturation) of this compound Derivatives
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of 5% w/v aqueous BSA.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.[1]
Anti-diabetic Activity
The management of postprandial hyperglycemia is a key strategy in treating type 2 diabetes. One therapeutic approach is to inhibit carbohydrate-hydrolyzing enzymes like α-amylase in the digestive tract, which delays carbohydrate digestion and glucose absorption. The this compound scaffold has been investigated for this purpose.
Derivatives synthesized from the N-(4-aminophenyl)this compound precursor have demonstrated potent α-amylase inhibitory activity, with IC₅₀ values approaching that of the standard anti-diabetic drug, acarbose.[2]
| Compound | IC₅₀ (µg/mL) | Standard Drug (Acarbose) IC₅₀ (µg/mL) | Reference |
| Compound 4a | 52.1 | Near Standard | [2] |
| Compound 4b | 57.7 | Near Standard | [2] |
| Compound 3a | 62.2 | Near Standard | [2] |
| Compound 3b | 60.7 | Near Standard | [2] |
Table 4: In Vitro Anti-diabetic Activity (α-Amylase Inhibition) of this compound Derivatives
Structure-Activity Relationship (SAR) Insights
Analysis of the various studies reveals preliminary SAR trends:
-
Anti-inflammatory Activity: The presence of a sulfonamide group on the N-phenyl ring of the carbothioamide appears to be highly favorable for anti-denaturation activity, with compounds 4a and 4b showing potency comparable to diclofenac.[1] Carboxamide derivatives showed moderate activity, while urea and thiourea-based compounds were less active.
-
Antimicrobial Activity: Hybrid molecules, where the indole-carbothioamide is linked to other heterocyclic systems like triazoles and thiadiazoles, often exhibit enhanced antimicrobial effects. This suggests a synergistic pharmacophoric contribution.[3]
-
Anticancer Activity: The specific substitution pattern on the pyrazoline ring, when combined with the carbothioamide, significantly influences cytotoxicity against different cancer cell lines.[5][6]
Future Perspectives
The this compound scaffold is a rich platform for the development of novel therapeutics. The diverse biological activities reported herein warrant further investigation and optimization. Future efforts should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles (ADMET properties).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising anticancer and antimicrobial candidates.
-
In Vivo Evaluation: Advancing lead compounds into animal models to validate their efficacy and safety in a physiological context.
-
Scaffold Diversification: Exploring new derivatization strategies to uncover novel biological activities associated with this versatile core.
Conclusion
The this compound scaffold represents a highly privileged and versatile structure in medicinal chemistry. The synthetic accessibility of this core, combined with its demonstrated ability to modulate diverse biological targets, underscores its significant potential in drug discovery. The potent anticancer, antimicrobial, anti-inflammatory, and anti-diabetic activities documented in this guide provide a strong rationale for its continued exploration. For researchers and drug development professionals, the this compound scaffold is not merely a chemical curiosity but a validated starting point for the rational design of next-generation therapeutic agents.
References
- Manoharan, D. K. (2016). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY, 12(12), 4557–4563. [Link][1][12]
- Manoharan, D. K., & V, R. S. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology, 12(2), 162–168. [Link][2]
- Javed, M. A., et al. (2020). Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. Frontiers in Chemistry, 8, 599661. [Link][13]
- Genc, N., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(2), 147–153. [Link][3][7][8][9]
- Manoharan, D. K. (2016).
- Genc, N., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed. [Link][7]
- Hassan, A. S., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia, 71, 1-10. [Link][4]
- Genc, N., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Krasavin, M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. [Link]
- Blaskovich, M. A. T., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 27(21), 7246. [Link][10]
- Genc, N., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. [Link][9]
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22363–22383. [Link][5]
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC - PubMed Central. [Link][6]
- Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]
- de Melo, G. O., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. European Journal of Pharmacology, 668(1-2), 297-304. [Link][11]
- Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200921. [Link][14]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
A Technical Guide to the Preliminary Screening of Indoline-1-carbothioamide Compounds
This guide provides a comprehensive framework for the preliminary in vitro screening of novel indoline-1-carbothioamide compound libraries. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the screening cascade, offering field-proven insights to empower researchers to make informed decisions, interpret data critically, and identify promising lead candidates for further development.
The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] When functionalized with a carbothioamide group, the resulting molecule gains unique physicochemical properties. The thioamide moiety, an isostere of the more common amide bond, can enhance binding affinity to biological targets through altered hydrogen bonding capabilities and increased lipophilicity, potentially improving cell permeability and metabolic stability.[3] This combination makes indoline-1-carbothioamides a compelling class of molecules for discovery campaigns targeting a range of pathologies, most notably cancer and inflammatory diseases.[1][4]
This guide outlines a hierarchical, multi-tiered screening approach designed for efficiency and resource optimization. It begins with broad, high-throughput cytotoxicity assessments to eliminate non-viable compounds, followed by targeted primary screens based on the most probable therapeutic applications of this chemical class.
Part 1: The Hierarchical Screening Cascade
A successful preliminary screening campaign is not a single experiment but a logical sequence of assays designed to progressively narrow a large library of compounds down to a small number of validated "hits."[5][6] This tiered approach, often called a screening funnel, ensures that the most resource-intensive and mechanistically detailed assays are reserved for the most promising candidates. Our proposed cascade prioritizes the early elimination of overtly toxic compounds before proceeding to activity-based screens.
Caption: Logical diagram illustrating the core concept of Structure-Activity Relationship (SAR) analysis.
Expert Insight: Look for trends. For N-acylindoline derivatives, for instance, the nature and position of substituents on the N-acylphenyl ring can drastically alter activity. [3][7]Small, electron-withdrawing groups at the para-position might enhance anticancer activity, while bulky groups could abolish it due to steric hindrance in the target's binding pocket. These initial observations are vital for guiding the next round of chemical synthesis to create more potent and selective analogs.
Conclusion and Forward Look
The preliminary screening cascade described in this guide provides a robust and logical pathway for the initial evaluation of novel this compound libraries. By systematically assessing cytotoxicity before progressing to targeted activity screens, researchers can efficiently identify compounds with genuine therapeutic potential. The hits identified through this process are not finished drugs, but rather starting points. They must undergo secondary screening (e.g., orthogonal assays, mechanism of action studies) and lead optimization to improve their pharmacological properties. This foundational screen, however, is the critical first step in the long and complex journey of drug discovery.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. (Abcam)
- Cytotoxicity MTT Assay Protocols and Methods.
- An in-depth Technical Guide to the MTT Assay: Principles and Protocols. (Benchchem)
- Application Note and Protocol for Assessing the Anti-inflammatory Effect of Cryogenine using Protein Denatur
- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (IJCRT.org)
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (PMC - NIH)
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (Journal of Drug Delivery and Therapeutics)
- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (International Journal of Pharmaceutical Sciences)
- Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation.
- Hierarchical virtual screening approaches in small molecule drug discovery. (PMC - NIH)
- Structure/activity relationships of indole derivatives.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (PubMed)
- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (MDPI)
- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
- List of indole-based ligands predicted to target p1 of KRAS, including...
- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)
- Strategies for the screening of small molecule libraries. (A)...
- Small Molecule Screening Process Steps. (Danaher Life Sciences)
- types of screening libraries in drug discovery. (YouTube)
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (PMC - NIH)
- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (Frontiers in Chemistry)
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of indoline-1-carbothioamide research
An In-Depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of Indoline-1-carbothioamide Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive review of the burgeoning research field surrounding this compound derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant medicinal value.[1][2] Its non-coplanar bicyclic structure can enhance physicochemical properties like aqueous solubility compared to its aromatic counterpart, indole.[2] When combined with the versatile carbothioamide moiety (a thiourea derivative), which is known for its diverse biological activities and ability to form key hydrogen bonds with biological targets, the resulting scaffold becomes a powerful platform for drug discovery.[3][4] This document synthesizes current knowledge on the synthesis, characterization, and wide-ranging biological applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthesis and Characterization
The synthesis of this compound derivatives is generally straightforward, making this scaffold attractive for the rapid generation of chemical libraries. The most common and efficient approach involves the nucleophilic addition of the secondary amine of the indoline ring to an appropriate isothiocyanate.
General Synthetic Pathway
The fundamental reaction involves a direct coupling between indoline and a selected isothiocyanate, often conducted at low to ambient temperatures in a suitable solvent like tetrahydrofuran (THF).[1][5] This reaction is typically high-yielding and clean, forming the core N-substituted this compound structure. This primary product can then serve as a versatile precursor for a multitude of further chemical modifications, such as reductions, cyclizations, or substitutions, to generate diverse derivatives.[1][5]
Caption: General Synthetic Scheme for this compound.
Experimental Protocol: Synthesis of N-(4-nitrophenyl) this compound
This protocol provides a validated, step-by-step method for a common precursor used in the synthesis of more complex derivatives.[1][5] The causality behind this specific choice is its utility; the nitro group can be easily reduced to an amine, providing a chemical handle for extensive further functionalization.[1][5]
Materials:
-
Indoline (1.0 eq)
-
4-nitrophenyl isothiocyanate (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve indoline (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction and prevent side-product formation.
-
To the cooled, stirring solution, add 4-nitrophenyl isothiocyanate (1.1 eq) portion-wise over 10-15 minutes. The slight excess of the isothiocyanate ensures the complete consumption of the indoline starting material.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (indoline) is no longer visible.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting solid is typically a yellow precipitate, which is the desired N-(4-nitrophenyl) this compound.[5] It can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.
Structural Confirmation
The trustworthiness of any synthesized compound hinges on its rigorous characterization. The structures of novel this compound derivatives are consistently confirmed using a suite of spectroscopic techniques:
-
FT-IR: To identify key functional groups. Characteristic absorptions include N-H stretching (~3300 cm⁻¹) and the thiocarbonyl C=S stretch (~1270-1333 cm⁻¹).[3][4][5]
-
¹H and ¹³C NMR: To elucidate the complete chemical structure, confirming proton and carbon environments. The thiocarbamide carbon (C=S) signal in ¹³C NMR is particularly diagnostic, appearing far downfield (δ ~177 ppm).[3][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1][3][5]
Biological Applications and Therapeutic Potential
The this compound scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutic agents. The research workflow typically progresses from synthesis and characterization to broad biological screening, followed by mechanism-of-action studies for promising lead compounds.
Caption: Drug Discovery Workflow for this compound Derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Several this compound derivatives have been synthesized and evaluated for their anti-inflammatory properties, primarily using the in vitro protein anti-denaturation assay.[1] This assay is a reliable and well-established method for screening potential anti-inflammatory agents, as the denaturation of tissue proteins is a hallmark of the inflammatory process.
Certain sulfonamide-containing derivatives, such as N-(4-(tosylamino)phenyl)this compound, have demonstrated potent activity, with IC₅₀ values comparable to the standard drug, diclofenac sodium.[1] This suggests that the incorporation of a sulfonamide group is a beneficial strategy for enhancing anti-inflammatory efficacy within this scaffold.[1]
| Compound ID | Description | IC₅₀ (µg/mL)[1] |
| 4a | N-(4-(tosylamino)phenyl) this compound | 62.2 |
| 4b | N-(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)... | 60.7 |
| 5a | Carboxamide derivative | 97.8 |
| Diclofenac | Standard Drug | 54.2 |
| Table 1: In Vitro Anti-inflammatory Activity of Selected Indoline Derivatives. |
Anticancer Activity
The indoline scaffold is increasingly recognized for its potential in oncology.[2] Derivatives of this compound have been investigated as anticancer agents, with some compounds showing potent activity against a range of human cancer cell lines.[3][6][7]
A key mechanism of action identified for some of these derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is a clinically validated strategy for cancer therapy.
Caption: Simplified Mechanism of Tubulin Polymerization Inhibition.
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 9d | Kyse450 (Esophageal) | 1.49[6] |
| 9d | Kyse30 (Esophageal) | 1.61[6] |
| 9d | MGC-803 (Gastric) | 1.84[6] |
| 3a | A549 (Lung) | 13.49[3][4] |
| 3a | HeLa (Cervical) | 17.52[3][4] |
| 3h | A549 (Lung) | 22.54[3][4] |
| Table 2: Anticancer Activity of Selected Indoline-based Derivatives. |
Furthermore, some 1-acylated indoline-5-sulfonamides have shown potent inhibitory activity against tumor-associated carbonic anhydrases IX and XII, which are key players in tumor progression and chemoresistance, particularly under hypoxic conditions.[7]
Antimicrobial and Antifungal Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[8] Indole and indoline derivatives, including those with carbothioamide functionalities, have been explored for their antimicrobial properties.[8][9][10] Studies have shown that these compounds can possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9]
Particularly promising results have been observed against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and the intrinsically resistant fungus Candida krusei.[9][10] The mechanism for some indole-based antimicrobials is thought to involve the disruption of the bacterial membrane.[11]
| Compound ID | Microorganism | MIC (µg/mL)[9] |
| 2h | S. aureus | 6.25 |
| 3d | S. aureus | 6.25 |
| 3d | MRSA | >50 (Note: conflicting data, some reports suggest high activity) |
| 1b, 2b-d, 3b-d | C. albicans | 3.125 |
| Most derivatives | C. krusei | 3.125 - 6.25 |
| Table 3: Antimicrobial Activity of Selected Indole/Indoline Derivatives. (Note: Compounds from a mixed indole/indoline study). |
Anti-diabetic Activity
Emerging research has also pointed towards the potential of this compound derivatives in managing diabetes. A study focused on the synthesis of N-(4-aminophenyl)this compound based compounds as anti-diabetic agents.[5] The primary mechanism investigated was the inhibition of α-amylase, a key enzyme involved in carbohydrate digestion. Inhibiting this enzyme can help to lower post-prandial blood glucose levels.
Sulfonamide derivatives again proved to be particularly effective, with some compounds showing potent α-amylase inhibition with IC₅₀ values approaching that of the standard drug, acarbose.[5] This highlights the influence of the sulfonamide substitution on the biological activity of this scaffold.[5]
| Compound ID | Description | IC₅₀ (µg/mL)[5] |
| 4a | Sulfonamide derivative | 52.1 |
| 4b | Sulfonamide derivative | 57.7 |
| 3a | Thiourea derivative | 62.2 |
| 3b | Urea derivative | 60.7 |
| Acarbose | Standard Drug | 48.2 |
| Table 4: In Vitro Anti-diabetic Activity (α-amylase inhibition). |
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and synthetically accessible platform for the discovery of novel therapeutic agents. The body of research reviewed here demonstrates its significant potential across multiple therapeutic areas, including inflammation, oncology, infectious diseases, and diabetes. The structure-activity relationship (SAR) data, though still developing, consistently points to the importance of substitution patterns, with sulfonamide moieties frequently enhancing biological activity across different targets.[1][5]
Future research should focus on a multi-pronged approach:
-
Library Expansion: Continued synthesis of diverse analogs to further probe the SAR and identify more potent and selective compounds.
-
Mechanism of Action: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetics: A critical area for development is the optimization of drug metabolism and pharmacokinetic (DMPK) properties, as early studies have shown that promising in vitro potency does not always translate to sufficient in vivo exposure.[12]
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this promising class of molecules.
References
- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Deriv
- Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology.
- Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosph
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
- Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters.
- Novel indoline-1- or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides as TPO receptor agonists. PubMed.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC - PubMed Central.
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.
- Development and Application of Indolines in Pharmaceuticals. PMC - NIH.
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
- Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. PubMed.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for Indoline-1-carbothioamide from indoline
Analyzing the Indoline Synthesis
I've initiated a thorough search for the synthesis of Indoline-1-carbothioamide from indoline. My focus is now on the detailed protocols, reaction mechanisms, and reagents used, aiming to identify the key steps, particularly the reaction of indoline with a thiocarbonylating agent.
Deepening the Synthesis Understanding
I'm now diving deeper into the nuances of the indoline-to-carbothioamide transformation. I'm actively pinpointing the specific thiocarbonylating agent used and the reasons behind its selection, along with solvents, temperature, and reaction duration rationale. I'm also looking into potential side reactions, purification techniques, and how the final product is characterized. Simultaneously, I'm verifying the reliability of the claims and protocol standards by searching for authoritative sources.
Defining the Target Synthesis
Okay, I'm now zeroing in on defining the precise parameters of the synthesis protocol for this compound, specifically detailing the synthesis from indoline. The user wants application notes and a detailed protocol. I need to ensure all the relevant steps are present for an expert in the field.
Refining the Synthesis Details
I am now focusing on the synthesis of this compound from indoline. I've broken down the project requirements to create an application note and detailed protocol for an expert. It requires in-depth details, including in-text citations, and visually appealing steps. I am now evaluating the best structure to explain the "why" behind the experimental choices. I will provide a self-validating protocol and diagrams. My search has yielded some relevant initial results to build the project on.
Structuring the Protocol
I've been mapping out the structure of the application note and protocol. I'm focusing on crafting a self-validating protocol and explaining the rationale behind the experimental choices. Initial searches have given valuable clues, particularly the isothiocyanate route as well as a thiocarbonyl transfer agent. Now I'm evaluating the best sequence to ensure all the steps are presented clearly, with in-text citations and diagrams. I'll be using tables for quantitative data to enhance clarity.
Refining the Approach
I'm now zeroing in on the thiophosgene route, considering it the most direct path. I'm focusing on the reaction of indoline with thiophosgene to create the N-thiocarbonyl chloride intermediate, then its subsequent reaction with ammonia. I'm building out the step-by-step protocol and application notes, keeping in mind the need for in-text citations, diagrams, and explanations for each reaction. I will also incorporate appropriate literature references.
Analyzing Protocol Details
My thoughts have now fully explored the thiophosgene route. I'm building out the application note and protocol. I'll describe the formation of Indoline-1-carbothioyl chloride using thiophosgene and base, followed by its amination. I'm preparing to thoroughly explain each step with in-text citations, diagrams and literature references. Diagrams will clearly illustrate the key reaction steps and intermediates.
Developing the Step-by-Step Protocol
I'm now diving deep into the protocol, starting with Indoline-1-carbothioyl chloride synthesis. I'll meticulously describe the reaction conditions, including inert atmosphere, cooling, and the need for a base like triethylamine. I'm focusing on "why" each step is crucial. I plan to use dichloromethane or THF as the solvent and include details about TLC monitoring. I need to make the protocol clear for someone who is familiar with the field.
Finalizing Protocol Steps
My efforts are now dedicated to a step-by-step presentation of the application note and protocol. I'm focusing on crafting a thorough and self-validating guide for the synthesis of this compound. I'm focusing on the reaction conditions, including inert atmospheres, and cooling, as well as the rationale behind each step. I am now incorporating literature references, including the cited sources, into my detailed explanations.
Developing the Protocol Outline
I'm now outlining the application note, starting with the abstract and introduction. I plan to describe the compound's significance and then present the thiophosgene route, focusing on the intermediate. I'm prioritizing clarity and logical structure, incorporating a detailed mechanism section and a workflow diagram.
Developing the Protocol Structure
Now I'm creating the structure of the application note and detailed protocol. I'm prioritizing logical flow, aiming for a self-validating process with clear explanations of experimental choices. The structure will have a clear overview, materials and reagents tables, and step-by-step instructions. I'll include in-text citations and workflow diagrams to enhance clarity and comprehension.
Developing the Protocol Structure
My initial structure will clearly present the application note and a detailed, self-validating protocol. I'm focusing on providing clear explanations for each experimental choice. The application note will have an overview, tables for materials and reagents, step-by-step instructions, in-text citations, and workflow diagrams. The protocol will be thoroughly detailed for an expert.
Developing the Protocol
I'm now delving into structuring the protocol and application note, ensuring a logical flow for ease of understanding. I'll prioritize a clear presentation of each step, with detailed explanations for experimental choices, including in-text citations. The focus is on clarity and a self-validating process, using tables for quantitative data and workflow diagrams for visualization.
Application Notes and Protocols for the Synthesis of Substituted Indoline-1-carbothioamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Indoline-1-carbothioamide Scaffold
The indoline scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[1][2] The incorporation of a carbothioamide functional group at the 1-position of the indoline ring introduces a unique pharmacophore with distinct physicochemical properties. Thioamides, as isosteres of amides, are known to have enhanced metabolic stability, different hydrogen bonding capabilities, and the ability to chelate metals, which can lead to novel biological activities and improved pharmacokinetic profiles.[1] This guide provides detailed synthetic strategies and step-by-step protocols for the preparation of substituted indoline-1-carbothioamides, valuable compounds for drug discovery and medicinal chemistry programs.[1]
Two primary and robust synthetic routes to substituted indoline-1-carbothioamides will be discussed in detail:
-
Direct Thioacylation of Indolines with Isothiocyanates: A straightforward and atom-economical approach involving the nucleophilic addition of the indoline nitrogen to an isothiocyanate.
-
Two-Step Synthesis via an Indoline-1-carboxamide Intermediate: A versatile method that involves the formation of an indoline-1-carboxamide followed by thionation, typically with Lawesson's reagent. This route is particularly useful when the desired isothiocyanate is not commercially available or is unstable.
Part 1: Direct Synthesis via Reaction with Isothiocyanates
This method is often the most direct route to N-substituted indoline-1-carbothioamides, provided the requisite isothiocyanate is available. The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the indoline nitrogen attacks the electrophilic carbon of the isothiocyanate.[3]
Reaction Mechanism: Nucleophilic Addition
The reaction is initiated by the attack of the secondary amine of the indoline ring on the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The initial nucleophilic attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product, in this case, the this compound.[3]
Sources
Application Notes & Protocols: Indoline-1-carbothioamide as a Versatile Building Block in Modern Organic Synthesis
Abstract
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its unique structural and electronic properties, including a non-coplanar bicyclic system that can enhance physicochemical characteristics, make it a focal point in drug design.[1] This guide focuses on a key derivative, Indoline-1-carbothioamide , and its strategic application as a versatile building block for constructing complex heterocyclic systems. We provide an in-depth exploration of its reactivity, detailed experimental protocols for its use in synthesizing high-value scaffolds like thiazoles, and insights into the chemical principles that govern these transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Introduction: The Significance of the Indoline Scaffold
The indoline (2,3-dihydroindole) framework is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] Unlike the planar indole ring, the saturated five-membered ring of indoline introduces a three-dimensional character that can be crucial for optimizing interactions with biological targets.[1] The nitrogen atom at the 1-position serves as a synthetic handle for introducing diverse functionalities. One such functionalization, the carbothioamide group (-C(S)NH₂), transforms the simple indoline core into a powerful and reactive intermediate, This compound , poised for a variety of cyclization and derivatization reactions.
Physicochemical & Safety Profile of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 56632-37-2 | [4][5] |
| Molecular Formula | C₉H₁₀N₂S | [4][5] |
| Molecular Weight | 178.25 g/mol | [4][5] |
| Appearance | Typically a solid | [4] |
| Storage Class | 11 (Combustible Solids) | [4] |
Safety & Handling
This compound and its precursors require careful handling in a controlled laboratory environment.
-
General Precautions : Avoid contact with skin and eyes. Prevent dust and aerosol formation. All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield, is mandatory.[6]
-
Fire Safety : Use appropriate measures for preventing fire. In case of a fire, a self-contained breathing apparatus may be necessary.[6]
-
First Aid :
-
Skin Contact : Immediately wash off with soap and plenty of water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
-
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]
Synthesis of the this compound Building Block
The parent this compound is commercially available. However, substituted analogs are readily synthesized, most commonly through the reaction of indoline with an appropriate isothiocyanate. The following protocol is adapted from the synthesis of a related derivative and illustrates the general principle.[3]
General Workflow for Synthesis
Caption: General workflow for synthesizing this compound derivatives.
Protocol: Synthesis of N-phenylthis compound
This protocol demonstrates the synthesis of a representative N-substituted analog. For the unsubstituted parent compound, thiophosgene followed by ammonia or a related reagent sequence would be employed.
-
Rationale : This reaction proceeds via the nucleophilic attack of the indoline nitrogen onto the electrophilic carbon of the isothiocyanate. The use of a polar aprotic solvent like THF facilitates the reaction, and initial cooling helps to control any exotherm.
-
Materials :
-
Indoline (1.0 eq)
-
Phenyl isothiocyanate (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure :
-
To a solution of indoline (e.g., 10 mmol, 1.19 g) in 50 mL of anhydrous THF in a round-bottom flask, place the flask in an ice bath and stir for 10 minutes.
-
Add phenyl isothiocyanate (11 mmol, 1.49 g) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-phenylthis compound.
-
Application in Heterocyclic Synthesis: The Thiazole Scaffold
One of the most powerful applications of this compound is in the construction of 2-amino-thiazole derivatives via the Hantzsch thiazole synthesis.[7][8] This reaction is a cornerstone of heterocyclic chemistry due to its reliability and the pharmacological importance of the resulting thiazole ring.
Mechanistic Rationale
The thioamide functionality provides the N-C-S backbone required for the thiazole ring. The reaction with an α-haloketone, such as phenacyl bromide, proceeds through two key steps:
-
S-Alkylation : The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone and displacing the halide. This forms an isothiouronium salt intermediate.
-
Cyclization/Dehydration : The nitrogen atom of the intermediate then attacks the carbonyl carbon in an intramolecular fashion, followed by dehydration to yield the aromatic thiazole ring.
General Reaction Scheme
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound DiscoveryCPR 56632-37-2 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. angenechemical.com [angenechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
Application of Indoline-1-carbothioamide in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of the medicinal chemistry applications of the Indoline-1-carbothioamide scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic motif in the design and synthesis of novel therapeutic agents. This document will detail the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their anti-inflammatory, anti-diabetic, and anticancer properties.
Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery
The indoline nucleus is a prominent heterocyclic system found in numerous natural products and synthetic compounds with significant medicinal value.[1] Its structural features allow for diverse substitutions, making it an attractive scaffold for medicinal chemists. The incorporation of a carbothioamide moiety at the 1-position of the indoline ring introduces a key pharmacophore that can engage in various biological interactions, leading to a wide spectrum of pharmacological activities.[2][3] This guide will focus on the synthesis and application of derivatives stemming from the versatile precursor, N-(4-aminophenyl)this compound.
Synthetic Strategy: Accessing the Core Scaffold and its Derivatives
The cornerstone for exploring the medicinal potential of this compound class is the efficient synthesis of the key intermediate, N-(4-aminophenyl)this compound. This precursor serves as a versatile platform for further structural modifications to probe structure-activity relationships (SAR).
General Synthetic Workflow
The overall synthetic approach involves a multi-step process, beginning with the formation of a nitrophenyl-substituted this compound, followed by reduction of the nitro group to an amine, which then serves as a handle for further derivatization.
Caption: General synthetic workflow for this compound derivatives.
Detailed Protocol: Synthesis of N-(4-aminophenyl)this compound
This protocol provides a detailed, step-by-step procedure for the synthesis of the key precursor.
Step 1: Synthesis of N-(4-nitrophenyl)this compound
-
To a solution of indoline (10 g, 0.0835 mol) in 200 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer, add 4-nitrophenyl isothiocyanate (16.53 g, 0.0918 mol) portion-wise at 0°C (ice bath).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid. This crude product can be used in the next step without further purification.
Step 2: Synthesis of N-(4-aminophenyl)this compound
-
To a solution of the crude N-(4-nitrophenyl)this compound (10 g, 0.0334 mol) in 100 mL of 12N hydrochloric acid, add tin(II) chloride (SnCl₂) (63.3 g, 0.334 mol) at room temperature.[2]
-
Stir the resulting mixture for 3 hours at room temperature.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with 350 mL of cold water.
-
Basify the solution to pH 8 with a 40% sodium hydroxide (NaOH) solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with distilled water (1 x 60 mL) and then with brine solution (2 x 150 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired N-(4-aminophenyl)this compound.
Anti-inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases. One of the key events in the inflammatory process is the denaturation of proteins.[4] this compound derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting protein denaturation.[2]
Mechanism of Action: Inhibition of Protein Denaturation
Protein denaturation involves the loss of the secondary and tertiary structures of proteins, which can be induced by heat, chemicals, or other stressors. This process can lead to the loss of their biological function and the exposure of antigenic sites, triggering an inflammatory response.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation. The ability of this compound derivatives to prevent heat-induced denaturation of proteins, such as albumin, is a key indicator of their anti-inflammatory potential.[6]
Caption: Mechanism of anti-inflammatory action via protein stabilization.
Experimental Protocol: In Vitro Anti-denaturation Assay
This protocol details the procedure for evaluating the anti-inflammatory activity of this compound derivatives by measuring the inhibition of heat-induced albumin denaturation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds (this compound derivatives)
-
Reference standard (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA or egg albumin in distilled water.
-
The reaction mixture (5 mL total volume) consists of 0.2 mL of albumin solution, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compounds (e.g., 50 to 250 µg/mL).[2]
-
A control group is prepared with 2 mL of distilled water instead of the test compound.
-
Incubate all the samples at 37°C for 20 minutes.[7]
-
Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[7]
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100
Structure-Activity Relationship (SAR) Insights
Studies have shown that substitutions on the N-(4-aminophenyl) moiety of the this compound scaffold significantly influence anti-inflammatory activity.
-
Sulfonamide Derivatives: The introduction of sulfonamide groups, such as tosyl or dichlorophenylsulfonyl, on the amino group has been shown to result in potent inhibition of protein denaturation, with IC₅₀ values comparable to the standard drug diclofenac sodium.[2]
-
Carboxamide Derivatives: Carboxamide derivatives also exhibit moderate to good activity.[2]
-
Urea and Thiourea Derivatives: These derivatives generally show noticeable but less potent inhibition compared to the sulfonamide counterparts.[2]
| Compound Type | Substitution | IC₅₀ (µg/mL) for Protein Denaturation Inhibition |
| Sulfonamide | N-(4-(tosylamino)phenyl) | 62.2[2] |
| Sulfonamide | N-(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl) | 60.7[2] |
| Carboxamide | Indole acetic acid derivative | 97.8[2] |
| Standard Drug | Diclofenac Sodium | 54.2[2] |
Anticancer Applications
The indoline scaffold is a key component of several anticancer agents.[8] Derivatives of this compound have emerged as promising anticancer agents, primarily through their ability to inhibit tubulin polymerization.[8]
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers.[9] Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy.[9] Certain indoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine binding site on β-tubulin.[8] This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Key Findings and Structure-Activity Relationships
-
Specific indoline derivatives have shown potent antiproliferative activity against various cancer cell lines, including esophageal squamous cell carcinoma.[8]
-
The most active compounds often feature specific substitution patterns on the indoline ring and the carbothioamide moiety that enhance their binding affinity to the colchicine site of tubulin. Molecular docking studies can be employed to rationalize these interactions and guide further optimization.[8]
Anti-diabetic Applications
The management of postprandial hyperglycemia is a key strategy in the treatment of type 2 diabetes. Inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase, can delay carbohydrate digestion and reduce the rate of glucose absorption.[3] this compound derivatives have been investigated as potential α-amylase inhibitors.[3]
Mechanism of Action: Inhibition of α-Amylase
α-Amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller sugars.[10] By inhibiting α-amylase, this compound derivatives can slow down the breakdown of complex carbohydrates, thereby reducing the sudden spike in blood glucose levels after a meal. The carbothioamide moiety is believed to play a crucial role in the interaction with the active site of the enzyme.[11]
Structure-Activity Relationship Insights
Similar to the anti-inflammatory activity, the nature of the substituent on the N-(4-aminophenyl) group is critical for α-amylase inhibitory activity.
-
Sulfonamide Derivatives: Compounds bearing a tosylamino phenyl group or a sulfonyl group with dichloro substitution have demonstrated potent α-amylase inhibition, with IC₅₀ values comparable to the standard drug acarbose.[3]
-
Urea and Thiourea Derivatives: These derivatives have shown moderate α-amylase inhibitory activity.[3]
| Compound Type | Substitution | IC₅₀ (µg/mL) for α-Amylase Inhibition |
| Sulfonamide | Tosylamino phenyl group | 52.1[3] |
| Sulfonamide | Sulfonyl with dichloro group | 57.7[3] |
| Thiourea Derivative | - | 62.2[3] |
| Urea Derivative | - | 60.7[3] |
| Standard Drug | Acarbose | 48.1[3] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with their demonstrated efficacy in key therapeutic areas such as inflammation, cancer, and diabetes, underscores their importance in medicinal chemistry. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical development. The detailed protocols provided herein serve as a valuable resource for researchers embarking on the exploration of this exciting class of bioactive molecules.
References
- Manoharan, D., Kulanthai, K., Sadhasivam, G., Raji, V., & Thayumanavan, P. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology, 12(2), 159-165. [Link]
- Manoharan, D., Kulanthai, K., Sadhasivam, G., Raji, V., & Thayumanavan, P. (Year not available).
- Manoharan, D., Kulanthai, K., Sadhasivam, G., Raji, V., & Thayumanavan, P. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology, 12(2), 159-165. [Link]
- International Journal of Pharmaceutical Sciences. (n.d.).
- Mirke, N. B., Shelke, P. S., Malavdkar, P. R., & Jagtap, P. N. (2020). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 8(2), 65-69. [Link]
- Bouyahya, A., El-Wahidi, M., El-Hachimi, F., Dakka, N., & Bakri, Y. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Molecules, 28(5), 2341. [Link]
- Li, Y., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095. [Link]
- Menkin, V. (1955). On the relation of necrosis and inflammation to denaturation of proteins.
- Zhang, S. S., Tan, Q. W., & Guan, L. P. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini reviews in medicinal chemistry, 21(16), 2261–2275. [Link]
- Malik, A. R., et al. (2021). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation.
- Li, Y., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095. [Link]
- Kaddour, S. M., Arrar, L., & Baghiani, A. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery and Therapeutics, 10(5), 213-218. [Link]
- Kaddour, S. M., Arrar, L., & Baghiani, A. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery and Therapeutics, 10(5), 213-218. [Link]
- Unkown. (n.d.). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives. [Link]
- Unkown. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]
- Unkown. (n.d.).
- Unkown. (n.d.).
- Unkown. (n.d.). Structure−activity relationship of compounds 9−11.
- Unkown. (n.d.).
- Al-Masoudi, N. A., et al. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. European Journal of Medicinal Chemistry, 46(9), 4588-4592. [Link]
- Unkown. (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). Future Medicinal Chemistry. [Link]
- Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-3109. [Link]
- Harikrishna, S., & Ravindranath, L. K. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(1), 62-67. [Link]
- Unkown. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
- Unkown. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. [Link]
- Unkown. (n.d.). New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. MDPI. [Link]
- Unkown. (n.d.). Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones.
- Unkown. (n.d.). Synthesis of indoline from N-acetylindole.
- Unkown. (n.d.). Comparison of inhibition potential of derivatives of series 2.5 with...
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22359–22374. [Link]
- Ogunyemi, O. M., et al. (2022). Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth. Frontiers in Molecular Biosciences, 9, 966581. [Link]
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central. [Link]
Sources
- 1. Protein denaturation: Significance and symbolism [wisdomlib.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. On the relation of necrosis and inflammation to denaturation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. innpharmacotherapy.com [innpharmacotherapy.com]
- 6. UV-VIS Anti-Inflammation (Based-on Protein Denaturation) Activity Measurement [myskinrecipes.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Indoline-1-carbothioamide Derivatives as a Versatile Scaffold for Enzyme Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. When functionalized with a carbothioamide group at the 1-position, the resulting indoline-1-carbothioamide derivatives emerge as a promising class of enzyme inhibitors. The thioamide moiety often acts as a key pharmacophore, capable of forming strong hydrogen bonds and coordinating with metal ions within enzyme active sites. This guide provides a comprehensive overview of the synthesis, high-throughput screening, and detailed characterization of these derivatives, offering field-proven protocols and explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Scientific Rationale
The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is implicated in a multitude of diseases, from cancer to neurodegenerative disorders and infectious diseases. The this compound scaffold has garnered significant attention due to its synthetic tractability and its demonstrated efficacy against several important enzyme classes, including cholinesterases, ureases, and carbonic anhydrases.[1][2][3][4][5][6]
The power of this scaffold lies in its unique combination of structural features:
-
The Indoline Core: A bicyclic heterocyclic system that provides a rigid, three-dimensional framework. This core can be readily substituted to modulate physicochemical properties like lipophilicity and solubility, and to establish specific interactions with the target enzyme.
-
The Carbothioamide Moiety (-C(=S)NH-): This functional group is a bioisostere of the amide bond but possesses distinct electronic and steric properties. The sulfur atom is a potent hydrogen bond acceptor and a soft Lewis base, enabling it to coordinate with metallic cofactors (e.g., Ni²⁺ in urease, Zn²⁺ in carbonic anhydrase) often found in enzyme active sites.[2][5]
This document serves as a practical guide for researchers, detailing the necessary steps from chemical synthesis to robust biochemical characterization, enabling the identification and optimization of novel this compound-based enzyme inhibitors.
Synthesis and Characterization of Derivatives
A key advantage of the this compound scaffold is its straightforward synthesis. The most common approach involves the nucleophilic addition of the indoline nitrogen to an isothiocyanate.[7][8] This reaction is typically high-yielding and allows for significant chemical diversity by simply varying the substituent on the isothiocyanate.
General Synthetic Workflow
Caption: General workflow for synthesis and characterization.
Protocol 2.1: Synthesis of N-(4-nitrophenyl)this compound
This protocol is a representative example adapted from published procedures.[7]
Rationale: Tetrahydrofuran (THF) is chosen as the solvent due to its aprotic nature and its ability to dissolve both reactants. The reaction proceeds efficiently at room temperature without the need for a catalyst. Progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion, preventing the formation of side products from prolonged reaction times.
Materials:
-
Indoline
-
4-nitrophenyl isothiocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve indoline (1.0 eq) in a minimal amount of anhydrous THF.
-
To this stirring solution, add 4-nitrophenyl isothiocyanate (1.1 eq) at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The consumption of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude product. It can be purified by washing with a cold non-polar solvent like hexane to remove any unreacted starting material, followed by filtration. For higher purity, recrystallization or flash column chromatography may be employed.
-
Dry the final product under vacuum.
Expected Characterization Data:
-
FT-IR: Look for characteristic absorption bands corresponding to N-H stretching (around 3300-3100 cm⁻¹) and C=S stretching (around 1350-1150 cm⁻¹).[8][9]
-
¹H-NMR: Expect to see signals corresponding to the aromatic protons of the indoline and the substituted phenyl ring, as well as the aliphatic protons of the indoline core. A broad singlet for the N-H proton is also characteristic.[8][9]
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of the synthesized compound.
High-Throughput Screening (HTS) for Hit Identification
Once a library of this compound derivatives is synthesized, the next step is to screen them for inhibitory activity against the target enzyme. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel, making it an indispensable tool in modern drug discovery.[10][11]
HTS Workflow for Enzyme Inhibitor Discovery
Caption: A typical HTS workflow for identifying enzyme inhibitors.
Protocol 3.1: General Protocol for a 96-Well Plate Colorimetric HTS Assay
Rationale: This protocol describes a competitive enzyme assay where the activity is measured by the formation of a colored product. The inhibitor's effectiveness is determined by the reduction in color development compared to a control without the inhibitor. Using a 96- or 384-well plate format allows for automation and scalability.[11][12] Controls are critical: the "no inhibitor" control represents 100% enzyme activity, while the "no enzyme" control accounts for any background signal.
Materials:
-
96-well microtiter plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at the appropriate wavelength
-
Target enzyme solution in assay buffer
-
Substrate solution in assay buffer
-
This compound derivatives library (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Assay Buffer
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each test compound solution from the library into individual wells of the 96-well plate. Also, dispense the positive control and DMSO (for the "no inhibitor" control) into separate wells.
-
Enzyme Addition: Add the enzyme solution (e.g., 50 µL) to all wells except the "no enzyme" background control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme. This step allows the potential inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the substrate solution (e.g., 50 µL) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) during which the substrate is converted to a colored product. The time should be within the linear range of the reaction.
-
Read Plate: Stop the reaction if necessary (e.g., by adding a stop solution) and measure the absorbance at the specific wavelength for the colored product using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Abs_compound - Abs_background) / (Abs_no_inhibitor - Abs_background)] * 100
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation.
Quantifying Potency: IC₅₀ Determination
After identifying a hit, it is essential to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14]
Protocol 4.1: Determining IC₅₀ using a Dose-Response Assay
Rationale: This protocol involves testing the inhibitor across a range of concentrations, typically in a logarithmic series.[13] Plotting the enzyme activity against the log of the inhibitor concentration generates a sigmoidal dose-response curve. The inflection point of this curve corresponds to the IC₅₀ value, providing a quantitative measure of the inhibitor's potency.[13][14]
Procedure:
-
Prepare Serial Dilutions: Prepare a series of 8-12 dilutions of the hit compound in DMSO. A 3-fold or 5-fold dilution series is common, spanning a wide concentration range (e.g., from 100 µM to 1 nM).
-
Set up Assay Plate: Following the same procedure as the HTS assay (Protocol 3.1), add each concentration of the inhibitor to a separate well in triplicate. Include "no inhibitor" (0% inhibition) and "high concentration of positive control" (100% inhibition) controls.
-
Run Enzyme Assay: Perform the enzymatic assay as previously described.
-
Collect and Plot Data: Measure the reaction rate (e.g., absorbance) for each inhibitor concentration.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The software will calculate the IC₅₀ value from the curve.
-
Data Presentation: IC₅₀ Values
Summarize the potency of validated hits in a clear, structured table.
| Compound ID | Target Enzyme | IC₅₀ (µM) ± SD |
| IND-001 | Urease | 10.1 ± 0.8 |
| IND-002 | AChE | 5.2 ± 0.4 |
| IND-003 | Urease | 25.7 ± 2.1 |
| IND-004 | hCA II | 1.5 ± 0.2 |
| Standard | Urease | 22.0 ± 1.5 |
| Standard | AChE | 0.5 ± 0.1 |
Note: Data is illustrative. Standard inhibitors should always be used for comparison.
Elucidating the Mechanism of Inhibition
Determining the IC₅₀ value tells us how potent an inhibitor is, but it doesn't explain how it works. Enzyme kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[12][15][16] This information is crucial for structure-activity relationship (SAR) studies and lead optimization.
Decision Pathway for Determining Inhibition Type
Caption: Decision tree for identifying inhibition mechanism via Lineweaver-Burk plots.
Protocol 5.1: Enzyme Kinetic Studies
Rationale: By systematically varying the concentrations of both the substrate and the inhibitor, one can observe their effects on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, a measure of substrate affinity). The pattern of changes in these parameters reveals the inhibitor's binding mode.[15][17] For example, a competitive inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax, as the inhibition can be overcome by high substrate concentrations.[17]
Procedure:
-
Select Concentrations: Choose a fixed range of inhibitor concentrations (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ; where Kᵢ is the inhibition constant, which can be estimated from the IC₅₀). Also, select a range of substrate concentrations that bracket the known Km value of the enzyme (e.g., from 0.2 x Km to 5 x Km).
-
Run Assays: For each fixed inhibitor concentration, perform a set of enzyme reactions across the full range of substrate concentrations. This creates a matrix of experimental conditions.
-
Measure Initial Rates: It is critical to measure the initial reaction velocity (V₀) for each condition, where the reaction rate is linear.
-
Data Plotting and Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate Michaelis-Menten curves.
-
To more easily determine Vmax and Km, transform the data into a double reciprocal plot (Lineweaver-Burk plot): plot 1/V₀ (Y-axis) versus 1/[S] (X-axis).
-
Each inhibitor concentration will yield a distinct line on the Lineweaver-Burk plot.
-
Analyze the intersection patterns of these lines as outlined in the decision pathway diagram above to determine the mode of inhibition.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, screen, and characterize these promising compounds. By understanding not only the potency (IC₅₀) but also the mechanism of action, scientists can make rational, data-driven decisions to optimize these molecules into potent and selective therapeutic candidates. Future work should focus on expanding the chemical diversity of derivative libraries, exploring a wider range of enzyme targets, and employing computational modeling to refine inhibitor design and predict binding interactions.
References
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Schurman, J. S., et al. (2001). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry.
- Garcia-Alonso, J., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, RSC Publishing. [Link]
- CORE. (n.d.). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives.
- Polgár, T., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes.
- Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist, Portland Press. [Link]
- Willson, R. C., et al. (2011). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC, NIH. [Link]
- edX. (n.d.). IC50 Determination.
- Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition.
- Bangladesh Journal of Pharmacology. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Retrieved from Bangladesh Journal of Pharmacology. [Link]
- JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
- Iqbal, J., et al. (2020). Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. PMC, NIH. [Link]
- Bozdağ, M., et al. (2021). Synthesis, molecular modeling and cholinesterase inhibitory effects of 2-indolinone-based hydrazinecarbothioamides. PubMed. [Link]
- Wikipedia. (n.d.). IC50.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Ledingham, M. A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Yanovsky, I., et al. (2012). Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. PubMed. [Link]
- FLORE. (n.d.). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors.
- HUJI OpenScholar. (n.d.). Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease.
- Wiley Online Library. (2025). 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC, PubMed Central. [Link]
- Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC, NIH. [Link]
- ResearchGate. (n.d.). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease | Request PDF.
- Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
- ResearchGate. (n.d.). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors.
- Domínguez, R., et al. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]
- El-Sayed, M. A., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. [Link]
- Conte, E., et al. (2022).
- ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]
- Adib, M., et al. (2019).
- HETEROCYCLES. (2006). ENZYME INHIBITION STUDIES OF OXINDOLE ALKALOIDS FROM ISATIS COSTATA.
- Sorkhabi, R. S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC, PubMed Central. [Link]
Sources
- 1. Synthesis, molecular modeling and cholinesterase inhibitory effects of 2-indolinone-based hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 8. Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 12. portlandpress.com [portlandpress.com]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Khan Academy [khanacademy.org]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Testing the Antimicrobial Activity of Indoline-1-carbothioamides
Introduction: The Emergence of Indoline-1-carbothioamides in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical scaffolds with potent antibacterial and antifungal properties. Indoline-1-carbothioamides have emerged as a promising class of heterocyclic compounds, demonstrating significant inhibitory activity against a range of clinically relevant pathogens.[1][2] The unique structural features of the indoline core combined with the versatile carbothioamide moiety offer a rich playground for medicinal chemists to modulate activity, selectivity, and pharmacokinetic properties. The thioamide group (-C(=S)NH2), in particular, is a well-established pharmacophore found in several antitubercular drugs, such as ethionamide.[3][4] These drugs often act as prodrugs, requiring enzymatic activation within the target pathogen to exert their inhibitory effects, a mechanism that may also be relevant for novel carbothioamide derivatives.[3][4]
This guide provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial profile of novel Indoline-1-carbothioamide compounds. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[5][6][7] Beyond basic susceptibility testing, this document details advanced assays to probe the dynamics of microbial killing, antibiofilm potential, and initial safety profiles, providing a holistic framework for preclinical evaluation.
Pillar 1: Foundational Susceptibility Testing - Determining the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism. The broth microdilution method is the internationally accepted gold standard for quantitative MIC determination due to its efficiency and reproducibility.[5][7][8][9]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput 96-well plate format. It provides a quantitative result (µg/mL or µM), which is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for testing most common, rapidly growing aerobic bacteria.[5][10] Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that can interfere with certain antimicrobial agents. For fungi, RPMI-1640 medium is the standard.[11][12]
-
Inoculum Preparation: Standardizing the initial bacterial concentration to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) is critical.[10][13] A final inoculum in the well of ~5 x 10⁵ CFU/mL ensures that the results are consistent and not skewed by an overwhelmingly high or low number of bacterial cells.
Protocol 1: Broth Microdilution for MIC Determination
1. Preparation of this compound Compounds: a. Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 100x the highest desired test concentration) of each test compound in 100% dimethyl sulfoxide (DMSO). Note: Thioamides can have limited aqueous solubility; DMSO is the recommended solvent. Ensure final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit microbial growth.[1] b. Create a working stock solution by diluting the primary stock in the appropriate sterile broth (e.g., CAMHB). This dilution should be 2x the highest concentration to be tested in the 96-well plate.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or using a spectrophotometer (OD₆₂₅nm of 0.08-0.13).[14] d. Within 15 minutes of standardization, dilute this suspension in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted by 1:1 in the assay plate.
3. Assay Plate Setup (96-Well Format): a. Add 100 µL of sterile broth to wells in columns 2 through 12. b. Add 200 µL of the 2x compound working stock solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no compound). Column 12 will serve as the sterility control (no compound, no bacteria). e. Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add inoculum to column 12.
4. Incubation: a. Seal the plates (e.g., with adhesive film) to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours for most bacteria.[5] Fungal tests may require longer incubation (24-72 hours).[11][12]
5. Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a plate reader to measure optical density (OD). b. A growth indicator like Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid visualization.
Data Presentation: MIC Values
Summarize the results in a clear, tabular format.
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) |
| IND-TC-01 | 8 | 32 | >64 | 16 |
| IND-TC-02 | 4 | 16 | 64 | 8 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Pillar 2: Qualitative and Semi-Quantitative Screening
While broth microdilution is the gold standard, the agar disk diffusion method (Kirby-Bauer test) offers a simple, cost-effective preliminary screen. It is particularly useful for assessing a large number of compounds or strains rapidly.[13][14][15]
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of ~4 mm.[13]
-
Inoculation: Using the 0.5 McFarland standardized inoculum, dip a sterile cotton swab and remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees each time to ensure confluent growth.[14][15]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Impregnate each disk with a known amount of the this compound (e.g., 10-30 µg per disk). Ensure disks are pressed firmly to make full contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[14]
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). The size of the zone correlates with the susceptibility of the organism to the compound. While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for clinical antibiotics, for novel compounds, the zone diameter serves as a semi-quantitative measure of activity.[15][16]
Pillar 3: Elucidating the Dynamics of Antimicrobial Action
MIC values reveal the concentration needed for inhibition but do not distinguish between static (inhibiting growth) and cidal (killing) activity. A time-kill kinetics assay provides this crucial information by measuring the rate of bacterial killing over time.[10][17][18]
Causality Behind Experimental Choices:
-
Why Time-Kill? This assay is the standard in vitro method to determine whether a compound is bactericidal or bacteriostatic. A bactericidal effect, typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, is often a desirable characteristic for therapeutic agents.[10][18]
-
Concentrations Tested: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals whether the killing effect is concentration-dependent.
-
Time Points: Sampling over a 24-hour period captures the full dynamic range of the compound's effect on the bacterial growth curve.
Protocol 3: Time-Kill Kinetics Assay
-
Preparation: Prepare flasks or tubes containing CAMHB with the this compound compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with a mid-log phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[19]
-
Quantification: Perform serial dilutions of each aliquot in sterile PBS or neutralizing broth. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubation & Counting: Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the initial inoculum is considered bactericidal. A <3-log₁₀ reduction where the count remains below or near the initial inoculum is bacteriostatic.[18]
Time-Kill Assay Workflow
Caption: Workflow for Time-Kill Kinetics Assay.
Pillar 4: Assessing Activity Against Complex Bacterial Communities
Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in evaluating its potential for treating chronic infections.[20]
Protocol 4: Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol assesses the ability of a compound to inhibit biofilm formation .
-
Inoculum Preparation: Prepare a bacterial suspension (0.5 McFarland) and dilute it (typically 1:100) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Plate Setup: In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial suspension to each well. Add 100 µL of the test compound (at 2x sub-MIC concentrations) to achieve final concentrations of 1x, 0.5x, 0.25x MIC, etc. Include growth controls.
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Discard the planktonic (free-floating) cells by gently aspirating the medium. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[20]
-
Final Wash & Solubilization: Discard the crystal violet solution and wash the plate thoroughly with water until the control wells are clear. Air dry the plate. Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at OD₅₇₀nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
Pillar 5: Preliminary Safety and Selectivity Assessment
A promising antimicrobial agent should exhibit potent activity against microbial cells while demonstrating minimal toxicity to host cells. A preliminary cytotoxicity assay is an essential first step to gauge the compound's therapeutic window.[21][22]
Protocol 5: Mammalian Cell Cytotoxicity (MTT Assay)
-
Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in cell culture medium. Replace the old medium in the cell plate with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[23]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at OD₅₇₀nm. Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.[23][24]
Trustworthiness: A System of Self-Validation
Every protocol described must incorporate a robust set of controls to ensure the validity and reproducibility of the results.
| Assay | Required Controls | Purpose |
| Broth Microdilution (MIC) | Sterility Control: Broth only, no bacteria. | Ensures the medium is not contaminated. |
| Growth Control: Broth + Bacteria, no compound. | Confirms that the bacteria are viable and can grow under assay conditions. | |
| Vehicle Control: Broth + Bacteria + Max DMSO conc. | Ensures the solvent (DMSO) is not inhibiting bacterial growth. | |
| Reference Standard: A known antibiotic (e.g., Ciprofloxacin). | Validates the assay procedure and the susceptibility of the quality control strain. | |
| Quality Control (QC) Strain: e.g., S. aureus ATCC 29213. | Ensures the entire testing system is performing correctly within established limits.[11][25] | |
| Time-Kill Assay | Growth Control: Bacteria in broth, no compound. | Provides the baseline growth curve for comparison. |
| Time Zero (T₀) Sample: Plated immediately after inoculation. | Establishes the starting CFU/mL for calculating log reductions. | |
| Anti-Biofilm Assay | Negative Control: Broth only. | Background absorbance for the plate reader. |
| Positive (Growth) Control: Broth + Bacteria, no compound. | Represents 100% biofilm formation. | |
| MTT Cytotoxicity Assay | Untreated Control: Cells + Medium only. | Represents 100% cell viability. |
| Vehicle Control: Cells + Medium + Max DMSO conc. | Accounts for any toxicity caused by the solvent. | |
| Positive Control: Cells + known cytotoxic agent. | Confirms the assay can detect a toxic effect. |
Adherence to these controls is non-negotiable for generating trustworthy and publishable data. International guidelines from CLSI and EUCAST provide expected QC ranges for reference strains and antibiotics, which should be consulted for formal validation.[6][25][26]
References
- Wang, F., & Langley, R. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73–78. [Link]
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
- Clinical and Laboratory Standards Institute. (n.d.).
- Haney, E. F., & Hancock, R. E. W. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
- Khan, A. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
- Garon, D., et al. (2000). Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Journal of Antimicrobial Chemotherapy, 46(4), 543-547. [Link]
- Toth, K., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 26(11), 3229. [Link]
- Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3. [Link]
- Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
- Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]
- Ali, I., et al. (2020). Characterization, cytotoxicity, and genotoxicity properties of novel biomediated nanosized-silver by Egyptian Streptomyces roseolus for safe antimicrobial applications. Scientific Reports, 10, 19890. [Link]
- Kumar, S., & Kumar, A. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Current Medicinal Chemistry, 30. [Link]
- Wujec, M., et al. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 28(11), 4381. [Link]
- Khan, A. U., & Singh, R. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. [Link]
- Sharma, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36965. [Link]
- Al-Tel, T. H., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 28(12), 4811. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. [Link]
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- Garon, D., et al. (2000). Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations.
- Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
- Roy, G., & Mugesh, G. (2005). Extrathyroidal actions of antithyroid thionamides. Drug Metabolism and Drug Interactions, 21(3-4), 197-220. [Link]
- ResearchGate. (n.d.). Antibiofilm activities of the synthesized compounds. [Link]
- Khan, A., et al. (2022).
- Das, K., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 107, 6677–6700. [Link]
- Yilmaz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Applied Pharmaceutical Science, 8(6), 065-070. [Link]
- Gumustas, M., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 446-463. [Link]
- JoVE. (2022). Anti-Biofilm Assays to explore Natural Compound Libraries. YouTube. [Link]
- Czerwonka, G., et al. (2022). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules, 27(11), 3530. [Link]
- Microbe Investigations. (n.d.). ASTM E2315 Antimicrobial Activity Testing.
- Khan, K. M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8780. [Link]
- Lipsky, J. J., & Lewis, J. C. (1988). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. Drug Metabolism and Drug Interactions, 6(3-4), 317-326. [Link]
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Roy, G., & Mugesh, G. (2005). Extrathyroidal actions of antithyroid thionamides.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- S. N., A., & T. R., R. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Yilmaz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Li, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. International Journal of Molecular Sciences, 23(19), 11488. [Link]
Sources
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. asm.org [asm.org]
- 16. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
- 18. emerypharma.com [emerypharma.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 21. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization, cytotoxicity, and genotoxicity properties of novel biomediated nanosized-silver by Egyptian Streptomyces roseolus for safe antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. szu.gov.cz [szu.gov.cz]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Evaluation of Indoline-1-carbothioamide Compounds
Introduction: The Therapeutic Potential of Indoline-1-carbothioamide Scaffolds
The indoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, known to be a core component in a wide array of pharmacologically active compounds.[1] When functionalized with a carbothioamide moiety at the 1-position, the resulting this compound derivatives emerge as a versatile class of molecules with significant therapeutic potential. This structural motif has been explored for a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The thioamide group, a bioisostere of the amide bond, imparts unique physicochemical properties, including altered hydrogen bonding capabilities and increased metabolic stability, which can be advantageous for drug design.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing methods to characterize and validate the biological activity of novel this compound compounds. The protocols herein are designed to be robust and reproducible, with an emphasis on understanding the underlying principles to enable logical troubleshooting and adaptation.
Part 1: Anticancer Activity Assessment
A primary and extensively investigated application of this compound derivatives is in oncology.[1][6][7] Their mechanism of action can be multifaceted, ranging from general cytotoxicity to specific inhibition of key cancer-related targets like protein kinases and cytoskeletal components.
Initial Cytotoxicity Screening: Gauging General Antiproliferative Effects
The initial step in evaluating a compound's anticancer potential is to determine its effect on cancer cell viability and proliferation. Two widely adopted, robust, and cost-effective colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[8]
Causality Behind Experimental Choices:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[9] The amount of formazan produced is proportional to the number of living cells. It's a valuable indicator of cellular health and proliferation. However, it's important to note that assay results can be influenced by the metabolic state of the cells, which may vary with oxygen levels or the specific compound being tested.[9][10]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions.[11] The amount of bound dye is proportional to the total cellular protein mass, which, in turn, is proportional to the cell number. The SRB assay is generally considered more sensitive and reproducible than the MTT assay, with a better linearity with cell number.[12] It is also less susceptible to interference from compounds that alter cellular metabolism without directly causing cell death.[12]
The following diagram outlines the general workflow for assessing the cytotoxicity of a novel this compound compound.
Caption: General workflow for in vitro cytotoxicity testing.
This protocol is optimized for screening compounds in adherent cell lines in a 96-well format.[11]
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, HeLa cervical cancer)[6][7]
-
Complete cell culture medium
-
This compound test compound
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO, not exceeding 1% final concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
| Parameter | Description |
| IC₅₀ (µM) | The concentration of the compound that inhibits cell growth by 50%. |
Mechanistic Assays: Uncovering the Mode of Action
If a compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. For this compound derivatives, two plausible and clinically validated anticancer mechanisms are the disruption of microtubule dynamics and the inhibition of receptor tyrosine kinases involved in angiogenesis.
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an excellent target for anticancer drugs.[13] Indoline derivatives have been reported to possess antitubulin activity.[1] This assay determines if a compound inhibits or enhances the in vitro assembly of purified tubulin into microtubules.
Principle of the Assay: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence. A fluorescent reporter molecule is included in the reaction, which preferentially binds to polymerized microtubules, leading to a significant increase in its fluorescence signal.[13] The process is initiated by raising the temperature to 37°C in the presence of GTP and follows a sigmoidal curve with nucleation, growth, and plateau phases.[13][14] Inhibitors will reduce the rate and extent of polymerization, while stabilizers will enhance it.
This protocol is adapted from commercially available kits and literature.[13][15][16]
Materials:
-
Purified tubulin (>99% pure, bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (as per kit manufacturer's instructions)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Vinblastine (positive control for polymerization inhibition)[13][15]
-
This compound test compound
-
Half-area 96-well black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.
-
Reaction Mix Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[13][15] Keep this mix on ice until use.
-
Compound and Control Preparation: Prepare 10x stocks of the test compound and controls (e.g., 100 µM Paclitaxel, 100 µM Nocodazole) in General Tubulin Buffer.
-
Assay Plate Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.
-
Initiate Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[13]
-
Fluorescence Reading: Immediately place the plate in the pre-warmed reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for at least 60-90 minutes.
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Key parameters to quantify the effect of the compound include the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence).
| Parameter | Effect of Inhibitor | Effect of Stabilizer |
| Vmax | Decrease | Increase |
| Plateau Fluorescence | Decrease | Increase |
| Nucleation Lag Phase | Increase | Decrease/Eliminate |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, a process essential for tumor growth and metastasis.[17] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[17][18]
Principle of the Assay: This assay measures the kinase activity of recombinant VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A common method uses a luminescence-based detection reagent (e.g., Kinase-Glo™) that measures the remaining ATP.[19][20] A high luminescent signal indicates low kinase activity (less ATP consumed) and therefore potent inhibition.
Caption: VEGFR-2 signaling pathway and point of inhibition.
This protocol is based on commercially available kits like the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.[18][19]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer (e.g., 5x Kinase Buffer 1)[19]
-
ATP solution (e.g., 500 µM)
-
Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)[19]
-
This compound test compound
-
Positive control inhibitor (e.g., Sorafenib)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX)[19][20]
-
White, opaque 96-well plates
-
Luminometer or microplate reader capable of reading luminescence
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare 1x Kinase Buffer from the 5x stock.
-
Master Mix: Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[19]
-
Assay Plate Setup: Add 25 µL of the Master Mix to each well of the 96-well plate.
-
Inhibitor Addition: Add 5 µL of the test compound at various concentrations to the "Test Inhibitor" wells. Add 5 µL of diluent solution (e.g., 10% DMSO in 1x Kinase Buffer) to the "Positive Control" and "Blank" wells.[19]
-
Enzyme Addition: Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Initiate Reaction: Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 kinase (e.g., 1 ng/µL) to the "Positive Control" and "Test Inhibitor" wells.[19]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[19]
-
Signal Detection: Add 50 µL of the ATP detection reagent (e.g., Kinase-Glo™ MAX) to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[19]
-
Luminescence Reading: Read the luminescence using a microplate reader.
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition). Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.
| Parameter | Description |
| IC₅₀ (µM) | The concentration of the compound that inhibits VEGFR-2 kinase activity by 50%. |
Part 2: Antimicrobial Activity Screening
The carbothioamide moiety is present in several natural and synthetic compounds with antimicrobial properties, making this an important area of investigation for new this compound derivatives.[4][5][21] The primary goal of in vitro antimicrobial testing is to determine the lowest concentration of the compound that can inhibit the growth of or kill a specific microorganism.
Causality Behind Experimental Choices:
-
Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[22][23] It provides a quantitative result and is amenable to high-throughput screening.[22] By subculturing from the wells with no visible growth, the Minimum Bactericidal Concentration (MBC) can also be determined, which distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Caption: Workflow for MIC and MBC determination.
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[24]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[24][25]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates
-
This compound test compound
-
Standard antibiotic (e.g., Gentamicin, Ciprofloxacin)[4][25]
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh agar plate, inoculate 3-5 colonies into CAMHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).[14]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][23]
-
MBC Determination: From each well showing no visible growth, subculture 10-100 µL onto an MHA plate. Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Data Interpretation:
| Parameter | Description |
| MIC (µg/mL) | Lowest concentration inhibiting visible growth. |
| MBC (µg/mL) | Lowest concentration killing ≥99.9% of bacteria. |
| MBC/MIC Ratio | Ratio ≤ 4 often suggests bactericidal activity. |
Part 3: Enzyme Inhibition Assays
Indoline and carbothioamide scaffolds are known to interact with various enzymes, suggesting a potential role for their derivatives as enzyme inhibitors.[1][26][27][28] The specific enzyme to target will depend on the therapeutic area of interest (e.g., carbonic anhydrase for glaucoma, lipoxygenase for inflammation).
General Principle of Enzyme Inhibition Assays: The activity of an enzyme is measured by monitoring the rate of substrate depletion or product formation over time.[29] To test for inhibition, the assay is performed in the presence of varying concentrations of the test compound. The rate of the reaction is compared to a control reaction without the inhibitor. Data is typically used to calculate an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[26]
Causality Behind Experimental Choices:
-
Continuous vs. Discontinuous Assays: Continuous assays monitor the reaction in real-time (e.g., via spectrophotometry or fluorometry) and are often preferred for determining kinetic parameters. Discontinuous assays involve stopping the reaction at specific time points and then measuring the product formed. The choice depends on the specific enzyme and the availability of a suitable substrate that produces a readily detectable signal.[29]
-
Kinetic Characterization: To understand the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required where substrate concentration is varied in the presence of a fixed inhibitor concentration.
This is a generalized protocol that can be adapted for various enzymes where the product of the reaction absorbs light at a specific wavelength.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific buffer
-
Substrate for the enzyme
-
This compound test compound
-
Known inhibitor for the enzyme (positive control)
-
96-well UV-transparent plates
-
Spectrophotometric microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include controls: a "no inhibitor" control (100% activity) and a "no enzyme" control (blank).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes). The rate of reaction is determined from the initial linear portion of the absorbance vs. time curve.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
References
- BenchChem. (2025).
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
- Bio-protocol.
- SciSpace. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing.
- NIH.
- Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- BenchChem. (2025).
- Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- Cytoskeleton, Inc. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).
- MDPI. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][12][13][19]triazolo[4,3-a]pyrimidines.
- NIH. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments.
- NIH. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- R&D Systems. Human VEGFR2/KDR ELISA Kit - Quantikine DVR200.
- BenchChem. Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
- BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit.
- CORE.
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
- ResearchGate. Screening of small-molecule library for novel antibacterials.
- Nature Protocols. Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Bangladesh Journal of Pharmacology.
- ResearchGate. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments.
- NIH. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
- NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
- NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
- NIH.
- ResearchGate.
- ACS Omega. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
- NIH. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
- SpringerLink.
- PubMed. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid.
- MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- NIH. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- NIH.
- NIH. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies.
- MDPI. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. [Link]
- NIH. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
- NIH.
- ResearchGate. (PDF) New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment.
- NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- YouTube. Kinetic characterisation of covalent inhibitors on the PHERAstar.
- PubMed. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. maxanim.com [maxanim.com]
- 16. universalbiologicals.com [universalbiologicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mjpms.in [mjpms.in]
- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Indoline-1-carbothioamide-Based Therapeutic Agents
Abstract: The indoline core is a well-recognized privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The functionalization of this core at the 1-position with a carbothioamide moiety yields the Indoline-1-carbothioamide scaffold, a versatile template for developing novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic workflow for discovering and advancing these compounds from initial synthesis to preclinical evaluation. We will delve into detailed protocols, the scientific rationale behind experimental choices, and data interpretation, with a focus on anticancer applications.
Section 1: The this compound Scaffold: A Primer
The therapeutic potential of the this compound scaffold stems from its unique structural features, which allow for three-dimensional diversity and the ability to form key interactions with biological targets. Various derivatives have demonstrated significant promise in several therapeutic areas, including:
-
Anti-inflammatory Agents: Certain derivatives have shown potent inhibition of protein denaturation and dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1][3]
-
Anticancer Agents: The scaffold has been incorporated into pyrazoline analogs that exhibit cytotoxicity against various cancer cell lines, potentially through DNA binding and apoptosis induction.[4][5]
-
Anti-diabetic Agents: N-(4-aminophenyl)this compound-based compounds have been synthesized and evaluated for their alpha-amylase inhibition activity.[2]
-
Antimicrobial Agents: Indole derivatives incorporating carbothioamide have shown broad-spectrum activity against bacterial and fungal strains.[6]
This guide will focus on the development pathway for anticancer agents, a field where this scaffold shows considerable promise.
Section 2: Lead Discovery: From Synthesis to "Hit" Identification
The first phase of drug discovery involves creating a diverse library of compounds and screening them to identify initial "hits" with the desired biological activity.
The Drug Discovery & Development Workflow
The journey from a chemical concept to a preclinical candidate is a multi-stage process. It begins with the synthesis of a compound library, followed by high-throughput screening to find active compounds. These "hits" are then optimized to improve their drug-like properties, and the most promising "leads" undergo rigorous preclinical testing.
Caption: The Drug Discovery & Development Workflow.
Protocol: Synthesis of an N-Aryl this compound Library
This protocol describes a general method for synthesizing a library of this compound derivatives, which is a crucial first step for exploring structure-activity relationships (SAR). The reaction involves the nucleophilic addition of indoline to an isothiocyanate.[1][2]
Objective: To synthesize a diverse set of N-aryl this compound compounds for biological screening.
Materials:
-
Indoline
-
A diverse selection of substituted aryl isothiocyanates (e.g., 4-nitrophenyl isothiocyanate, 4-chlorophenyl isothiocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Indoline (1.0 eq) in anhydrous THF (approx. 0.5 M solution).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add the desired substituted aryl isothiocyanate (1.1 eq) to the solution dropwise or portion-wise. Causality: Performing the addition at 0°C helps to control the exothermicity of the reaction and minimize side-product formation.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane/ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
Workup & Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the purified compounds using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The purity should be assessed by HPLC, with >95% being the standard for screening compounds.[4]
Protocol: High-Throughput Screening (HTS) for Hit Identification
HTS enables the rapid testing of thousands of compounds to identify "hits" that modulate the activity of a specific biological target.[7] This protocol outlines a generic fluorescence-based enzymatic assay suitable for HTS.
Objective: To identify compounds from the synthesized library that inhibit a target enzyme (e.g., a specific kinase or protease implicated in cancer).
Materials:
-
Synthesized this compound library, plated in 384-well format (e.g., at 10 mM in DMSO)
-
Target enzyme
-
Fluorogenic substrate for the enzyme
-
Assay buffer
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (DMSO)
-
Automated liquid handling systems
-
Plate reader capable of fluorescence detection
Step-by-Step Methodology:
-
Assay Development & Miniaturization: Before the full screen, the assay must be optimized for a 384-well format.[8] The goal is to achieve a robust signal-to-background ratio and a Z-factor > 0.5, which indicates a high-quality assay.[8]
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each library compound, positive control, and negative control (DMSO) into the wells of the 384-well assay plates. This results in a final screening concentration typically around 10 µM.[8]
-
Enzyme Addition: Add the target enzyme diluted in assay buffer to all wells except for the "no enzyme" controls. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Causality: This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive and non-competitive inhibitors.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Signal Detection: After a specific incubation period (e.g., 60 minutes), read the fluorescence intensity on a plate reader. The signal is proportional to the amount of product formed and thus reflects enzyme activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered primary "hits".
-
These hits must be re-tested and validated to confirm their activity and rule out false positives.
-
Caption: High-Throughput Screening (HTS) Workflow.
Section 3: Lead Optimization: Enhancing Drug-like Properties
Once initial hits are validated, the lead optimization phase begins. This is an iterative process where the chemical structure of the hits is systematically modified to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9][10]
The Iterative Optimization Cycle
Lead optimization is not a linear path but a cycle of designing, synthesizing, and testing new analogues based on the data from the previous cycle.[11] Computational tools like molecular docking and QSAR modeling can significantly accelerate the "Design" phase.[12]
Caption: The Lead Optimization Cycle.
Protocol: In Vitro Enzyme Inhibition Assay for MOA Studies
Understanding how a compound inhibits its target is critical for rational drug design. This protocol determines the half-maximal inhibitory concentration (IC₅₀) and provides insight into the mechanism of action (MOA).[13]
Objective: To quantify the potency (IC₅₀) of a lead compound and determine its mode of inhibition (e.g., competitive, non-competitive).
Materials:
-
Purified lead compound
-
Target enzyme and its substrate
-
96- or 384-well plates
-
Spectrophotometer or fluorometer plate reader
Step-by-Step Methodology:
Part A: IC₅₀ Determination
-
Prepare a serial dilution of the inhibitor compound (e.g., 10 concentrations, starting from 100 µM down to low nM).
-
In a multi-well plate, add the enzyme and varying concentrations of the inhibitor. Pre-incubate for 15-30 minutes.
-
Initiate the reaction by adding the substrate at a fixed concentration (typically at or near its Michaelis-Menten constant, Kₘ).[13]
-
Monitor the reaction progress over time by measuring the signal (e.g., absorbance or fluorescence).
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part B: Mechanism of Action Study
-
This experiment involves measuring reaction rates at various concentrations of both the substrate and the inhibitor.
-
Set up a matrix in a 96-well plate. Rows will have varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ), and columns will have varying inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC₅₀).
-
Measure the initial velocity for each condition.
-
Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections reveals the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Structure-Activity Relationship (SAR) Data
SAR is fundamental to lead optimization.[12] By making small, systematic changes to the lead compound's structure and measuring the impact on potency, chemists can build a model of which functional groups are essential for activity.
Table 1: Hypothetical SAR Data for this compound Analogues
| Compound ID | R Group (on N-Aryl ring) | Target Enzyme IC₅₀ (nM) | Notes |
| Lead-01 | 4-H | 1250 | Initial Hit |
| Opt-02 | 4-Cl | 450 | Electron-withdrawing group improves potency. |
| Opt-03 | 4-F | 510 | Similar effect to Chloro. |
| Opt-04 | 4-CH₃ | 1500 | Electron-donating group is detrimental. |
| Opt-05 | 4-NO₂ | 85 | Strong electron-withdrawing group is highly favorable. |
| Opt-06 | 3-Cl | 980 | Positional change reduces activity. |
Section 4: Preclinical Candidate Evaluation
After extensive optimization, a lead compound with a promising profile (high potency, selectivity, and good ADMET properties) is nominated as a preclinical candidate. This candidate must then undergo rigorous testing in more complex biological systems.
Protocol: MTT Assay for Cellular Cytotoxicity
This is a standard colorimetric assay to assess the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[4][5]
Objective: To determine the concentration of the drug candidate that reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)[4]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Drug candidate stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the drug candidate. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., Staurosporine) as a positive control.[5]
-
Incubation: Return the plates to the incubator for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results and determine the IC₅₀ value.
Protocol: Murine Xenograft Model for In Vivo Efficacy
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating a drug's anticancer activity in a living organism.[14][15][16]
Objective: To evaluate the ability of a drug candidate to inhibit tumor growth in vivo.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Human cancer cell line (the same used in in vitro assays)
-
Drug candidate formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Causality: Starting treatment when tumors are established mimics a more clinical scenario compared to treating immediately after implantation.
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., Vehicle control, Drug candidate at low dose, Drug candidate at high dose, Positive control drug).
-
Treatment: Administer the drug candidate and controls according to the planned schedule (e.g., once daily for 21 days). Monitor the animals daily for general health and body weight.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after the planned treatment duration.
-
Analysis: Euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics). The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated for each treatment group relative to the vehicle control. Results showing statistically significant TGI provide strong evidence for further development.[17]
Table 2: Example In Vivo Efficacy Data
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % TGI | p-value vs. Vehicle |
| Vehicle Control | - | 1520 ± 180 | - | - |
| Candidate-A | 25 mg/kg, QD | 810 ± 110 | 46.7% | <0.01 |
| Candidate-A | 50 mg/kg, QD | 430 ± 95 | 71.7% | <0.001 |
| Positive Control | 10 mg/kg, QD | 355 ± 80 | 76.6% | <0.001 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential to understand what the body does to the drug (PK) and what the drug does to the body (PD).[18][19] These studies help determine the appropriate dosing regimen for clinical trials.
Objective: To characterize the absorption, distribution, metabolism, and excretion (PK) of the drug candidate and to correlate its concentration in the body with a biological response (PD).
Outline of a Preclinical PK/PD Study:
-
PK Phase:
-
Administer a single dose of the drug candidate to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral) and intravenously (IV).[11]
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze the plasma samples using LC-MS/MS to determine the drug concentration at each time point.
-
Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (Area Under the Curve, a measure of total exposure), and half-life.[20] The IV data is used to determine bioavailability.
-
-
PD Phase:
-
In tumor-bearing animals, administer the drug and collect tumor tissue and/or blood at various time points.
-
Measure a biomarker that reflects the drug's mechanism of action. For example, if the drug inhibits a specific kinase, the PD marker could be the level of phosphorylation of a downstream protein, measured by Western blot or IHC.
-
Correlate the drug exposure (PK) with the change in the biomarker (PD) to establish a dose-response relationship.
-
Section 5: Conclusion
The development of therapeutic agents based on the this compound scaffold represents a promising avenue for drug discovery. By following a systematic and iterative process of design, synthesis, and multi-stage testing, researchers can effectively advance novel chemical entities from an initial concept to a viable preclinical candidate. The protocols and workflows outlined in this guide provide a robust framework for this endeavor, emphasizing the importance of understanding the causality behind each experimental step and the rigorous validation of data at every stage.
References
- National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- An, W. M., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–7.
- Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- Journal of Applied Pharmaceutical Science. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- Precision for Medicine. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- Biobide. (n.d.). What is an Inhibition Assay?.
- NC3Rs. (2021, October 22). Preclinical evaluation of cancer therapeutics.
- Wouters, B. G., et al. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Basic Clinical Pharmacology and Toxicology, 101(4), 217-225.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- HuaTeng. (2025, October 29). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
- National Institutes of Health (NIH). (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
- CORE. (n.d.). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives.
- Elmquist, W. F., & Sawchuk, R. J. (2012). Pharmacokinetic/Pharmacodynamic-Driven Drug Development. Journal of Neuro-Oncology, 53(1), 1-10.
- Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of Chemical Research, 42(6), 724–733.
- Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery.
- Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies.
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
- Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?.
- Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools.
- Amanote Research. (n.d.). (PDF) High-Throughput Screening Assay for Identification of - Amanote Research.
- ResearchGate. (n.d.). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions | Request PDF.
- Bangladesh Journal of Pharmacology. (2017, May 20). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives.
- ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology.
- UCSF Small Molecule Discovery Center (SMDC). (n.d.). High-Throughput Screening Steps.
- Svar Life Science. (n.d.). Pharmacokinetic (PK) & Pharmacodynamic (PD) testing.
- Waring, M. J., et al. (2006). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology, 61(5), 493–499.
- ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?.
- Chem Help ASAP. (2023, November 13). lead optimization in drug discovery.
- ResearchGate. (2012, December 30). In vitro enzymatic assay.
- Minassi, A., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(13), 9295–9314.
- National Center for Biotechnology Information (NCBI). (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575.
- Lecka, J., et al. (2020). Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. Frontiers in Chemistry, 8, 597193.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22359–22375.
- ResearchGate. (n.d.). Synthesis and biological activities of some indoline derivatives.
- ACS Publications. (2022, June 23). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega.
- Gökçe, M., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162–168.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. chem-space.com [chem-space.com]
- 11. youtube.com [youtube.com]
- 12. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xenograft.org [xenograft.org]
- 16. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 19. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 20. svarlifescience.com [svarlifescience.com]
Application Note & Protocol: High-Throughput Screening of Indoline-1-carbothioamide Libraries for Novel Therapeutic Agents
Authored by: Gemini, Senior Application Scientist
Abstract
The indoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, demonstrating activities ranging from anti-inflammatory to anticancer.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for screening Indoline-1-carbothioamide libraries. We will delve into the strategic planning and execution of a high-throughput screening (HTS) campaign, followed by robust hit confirmation, validation, and initial mechanism of action studies, including target deconvolution. The protocols provided herein are designed to be self-validating systems, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Indoline-1-carbothioamides
The indoline nucleus is a versatile pharmacophore that has been successfully incorporated into numerous therapeutic agents.[1] The addition of a carbothioamide group at the 1-position introduces a unique set of electronic and steric properties, offering opportunities for diverse biological interactions. Libraries of this compound derivatives have shown promise as anti-inflammatory, anti-diabetic, and antimicrobial agents, making them an attractive starting point for drug discovery campaigns.[1][2] This guide will outline a strategic approach to unlock the therapeutic potential of these libraries through a meticulously designed screening cascade.
Strategic Planning for a Screening Campaign
A successful screening campaign begins with careful planning, encompassing library management, assay selection, and the definition of a clear screening funnel.
This compound Library Management
The integrity of your compound library is paramount for the reliability of screening data.[3][4]
-
Acquisition and Quality Control: this compound libraries can be synthesized in-house or acquired from commercial vendors.[5] Upon receipt, it is crucial to perform quality control on a representative subset of the library. This typically involves identity confirmation and purity analysis using techniques like LC-MS and ¹H-NMR.[6]
-
Storage and Handling: To prevent compound degradation, stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and stored at -20°C or -80°C in a low-humidity environment.[7] Repeated freeze-thaw cycles should be minimized.[4] Automated compound management systems can significantly improve the efficiency and accuracy of handling large libraries.[3][7][8]
-
Plate Preparation: For screening, compounds are typically formatted into 96- or 384-well plates at a desired stock concentration (e.g., 10 mM in DMSO). Assay-ready plates are then prepared by diluting the stock plates to the final screening concentration.
Assay Selection: Target-Based vs. Phenotypic Screening
The choice between a target-based and a phenotypic screening approach depends on the specific research question and the available knowledge about the disease biology.[9]
-
Target-Based Screening: This approach is employed when a specific molecular target (e.g., an enzyme or receptor) is known to be involved in the disease pathology.[10] Assays are designed to measure the direct interaction of the library compounds with the purified target. This approach is often more straightforward for hit-to-lead optimization.
-
Phenotypic Screening: In this "unbiased" approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target.[11][12] Phenotypic screening can uncover novel mechanisms of action but often requires more extensive follow-up studies for target identification.[13][14]
For the purpose of this application note, we will focus on a target-based screening campaign aimed at identifying inhibitors of a hypothetical pro-inflammatory enzyme, "InflammoKinase X."
Primary High-Throughput Screening (HTS)
The primary screen is the first pass through the entire this compound library to identify initial "hits" that modulate the activity of InflammoKinase X.[15][16][17]
Assay Principle
A robust and sensitive biochemical assay is required for HTS. A common format for kinase inhibitor screening is a fluorescence-based assay that measures the phosphorylation of a substrate peptide.
Experimental Workflow for Primary HTS
The following diagram illustrates the general workflow for the primary HTS campaign.
Caption: Hit-to-Lead Validation Workflow.
Protocol: Hit Re-testing and Confirmation
-
Cherry-Pick Hits: Select the wells corresponding to the primary hits from the original library plates.
-
Fresh Sample Testing: Re-test the selected compounds from the original stock solution in the primary assay to confirm activity.
-
Compound Re-synthesis/Re-purification: For the most promising and confirmed hits, it is crucial to obtain or synthesize a fresh batch of the compound and confirm its structure and purity. [18]This ensures that the observed activity is not due to an impurity in the original sample.
-
Orthogonal Assay: To rule out assay-specific artifacts, test the confirmed hits in a secondary, orthogonal assay. [18]For a kinase inhibitor, this could be a luminescence-based assay that measures ATP consumption.
Dose-Response and Potency Determination
Once hits are confirmed, their potency is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). [19][20][21]
Protocol: IC50 Determination
-
Serial Dilution: Prepare a series of dilutions for each confirmed hit (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
-
Assay Execution: Test each concentration in the primary assay in triplicate.
-
Data Analysis:
Example Dose-Response Data
| Compound ID | IC50 (µM) | Hill Slope | R² |
| IND-001 | 0.5 | 1.1 | 0.99 |
| IND-002 | 2.3 | 0.9 | 0.98 |
| IND-003 | > 50 | - | - |
Cytotoxicity Assessment
It is essential to assess the cytotoxicity of the active compounds to ensure that the observed inhibition is not due to cell death and to determine the therapeutic window. [24]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a sensitive method that determines the number of viable cells based on the quantification of ATP. [25]
-
Cell Plating: Seed a relevant cell line (e.g., a human inflammatory cell line) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with the same concentrations of the hit compounds used for the IC50 determination.
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24 or 48 hours).
-
Assay Execution:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the CC50 (the concentration that causes 50% cytotoxicity).
Target Deconvolution and Validation
For hits identified through phenotypic screens or to confirm the on-target activity of hits from a target-based screen, target deconvolution is a critical step. [13][14][26]This process aims to identify the specific molecular target(s) of a bioactive compound. [27][28]
Strategies for Target Deconvolution
Several experimental strategies can be employed for target deconvolution. [26][29]
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. [27]The bound proteins are then identified by mass spectrometry.
-
Expression Cloning/Genetic Screens: Genetic approaches, such as CRISPR-based screens, can identify genes that, when knocked out, confer resistance to the compound, suggesting that the gene product is the target or a critical component of the target pathway. [26][29]* Biochemical Suppression: This method involves adding the small molecule to protein extracts to inhibit an activity of interest, which is then measured using an activity assay. [27]
Target Deconvolution Workflow
The following diagram illustrates a general workflow for target deconvolution using affinity chromatography.
Caption: Target Deconvolution Workflow via Affinity Chromatography.
Conclusion
The screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The success of such a campaign hinges on a well-designed experimental plan that incorporates robust primary screening, rigorous hit validation, and insightful mechanism of action studies. By following the protocols and strategies outlined in this application note, researchers can systematically navigate the complexities of the drug discovery process and increase the likelihood of identifying high-quality lead compounds for further development.
References
- Technology Networks. (2018-11-29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
- ResearchGate. (2025-08-06). Target deconvolution strategies in drug discovery | Request PDF. [Link]
- ACS Publications. (2022-09-22).
- Sygnature Discovery.
- Journal of Cancer Metastasis and Treatment. (2016-06-15). High throughput screening of small molecule library: procedure, challenges and future. [Link]
- Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]
- Frontiers.
- Domainex.
- PubMed Central. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
- Platypus Technologies. (2025-09-17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]
- Beckman Coulter. Compound Management and Integrity. [Link]
- News-Medical.Net. (2018-11-01). High-throughput Screening Using Small Molecule Libraries. [Link]
- YouTube. (2023-08-15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
- PubMed Central.
- CORE.
- KCAS Bio. (2025-07-28). Model Selection and Experimental Design for Screening Experiments. [Link]
- PubMed Central.
- BMG LABTECH. (2019-04-10). High-throughput screening (HTS). [Link]
- ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]
- MDPI. (2022-08-30).
- PubMed. Compound library management. [Link]
- Danaher Life Sciences. Efficient Library Maintenance for Compound Screening. [Link]
- Preprints.org. (2024-05-19). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. [Link]
- PubMed Central. I.
- National Institutes of Health.
- Science Gateway.
- Bangladesh Journal of Pharmacology. (2017-05-20).
- ACS Publications. (2024-10-01).
- Creative BioMart. Enzyme Target and Screening. [Link]
- Biocompare. Inhibitor Screening Kits. [Link]
- InVivo Biosystems.
- Drug Discovery and Development. (2007-09-06). Automating Compound Management Systems. [Link]
- ScienceDirect. (2018-05-11). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. [Link]
- ResearchGate. Overview of experimental and analytical steps in phenotypic screen. [Link]
- PubMed Central. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. [Link]
- Frontiers.
- PubMed Central. (2025-01-01).
- PubMed Central.
- ResearchGate.
- National Institutes of Health.
- National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. beckman.com [beckman.com]
- 4. researchgate.net [researchgate.net]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 10. news-medical.net [news-medical.net]
- 11. invivobiosystems.com [invivobiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 16. Hit Discovery & Confirmation for Early Drug Discovery [merckmillipore.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. clyte.tech [clyte.tech]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 25. fishersci.com [fishersci.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indoline-1-carbothioamides
Welcome to the technical support center for the synthesis of Indoline-1-carbothioamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental endeavors.
Introduction to Indoline-1-carbothioamide Synthesis
The synthesis of Indoline-1-carbothioamides is a fundamental transformation in medicinal chemistry, as this scaffold is a key component in a variety of biologically active molecules. The most common and direct method for their preparation involves the nucleophilic addition of indoline to an isothiocyanate. While seemingly straightforward, this reaction can present several challenges that may affect yield, purity, and scalability. This guide will address these common problems with scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of Indoline-1-carbothioamides from indoline and isothiocyanate?
A1: The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final this compound product. The reaction is typically conducted in an aprotic solvent at or below room temperature.[1][2]
Caption: General reaction mechanism for this compound synthesis.
Q2: What are the most common solvents used for this reaction, and why?
A2: Aprotic solvents are generally preferred to avoid unwanted side reactions with the isothiocyanate. Tetrahydrofuran (THF) is a very common choice due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal post-reaction.[1][2] Other suitable aprotic solvents include dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF). The choice of solvent can influence reaction rates and solubility of the product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction progress.[1] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (indoline and isothiocyanate) and the product. The consumption of the limiting reagent and the formation of the product spot can be visualized under UV light or by using a staining agent like potassium permanganate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Indoline-1-carbothioamides, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low yields are a frequent issue in organic synthesis. The following table outlines potential causes and troubleshooting strategies.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Poor Quality Starting Materials | Impurities in indoline or the isothiocyanate can lead to side reactions or inhibit the desired reaction. Indoline can be susceptible to oxidation, appearing as a colored oil or solid. Isothiocyanates can hydrolyze in the presence of moisture. | - Verify Purity: Check the purity of starting materials by NMR or LC-MS. - Purify Indoline: If indoline is discolored, consider distillation or column chromatography for purification. - Use Fresh Isothiocyanate: Use freshly opened or properly stored isothiocyanates. Ensure they are handled under anhydrous conditions. |
| Suboptimal Reaction Conditions | The reaction rate is sensitive to temperature and concentration. | - Temperature Control: While many reactions proceed at room temperature, some may benefit from initial cooling (e.g., 0 °C) to control exothermic reactions, followed by warming to room temperature.[1] - Concentration: Ensure adequate concentration of reactants. If the reaction is slow, consider increasing the concentration. - Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. |
| Poor Nucleophilicity of Indoline | Electron-withdrawing groups on the indoline ring can decrease the nucleophilicity of the nitrogen atom, slowing down the reaction. | - Use a Catalyst: For less reactive indolines, the addition of a non-nucleophilic base (e.g., triethylamine or DIPEA) in catalytic amounts can help to activate the indoline. - Increase Temperature: Carefully increasing the reaction temperature may be necessary, but monitor for potential side reactions. |
| Low Electrophilicity of Isothiocyanate | Electron-donating groups on the isothiocyanate can reduce the electrophilicity of the carbonyl carbon. | - Longer Reaction Time: Allow the reaction to proceed for a longer period. - Higher Temperature: Gentle heating might be required to drive the reaction to completion. |
Problem 2: Formation of Side Products and Impurities
The presence of unexpected spots on your TLC plate indicates the formation of side products.
Caption: Potential side reactions in this compound synthesis.
| Side Product/Impurity | Plausible Cause | Mitigation Strategy |
| Symmetrical Diarylthiourea | This can form if the isothiocyanate reacts with itself or with a hydrolyzed amine byproduct. | - Control Stoichiometry: Use a slight excess of the indoline to ensure the isothiocyanate is consumed in the desired reaction. - Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the isothiocyanate. |
| Indoline Dimers/Oligomers | Indoles are known to dimerize or oligomerize under acidic conditions. While indoline is less prone to this, acidic impurities or conditions can promote such side reactions. | - Neutral Conditions: Ensure the reaction is run under neutral or slightly basic conditions. If an acid scavenger is needed, use a non-nucleophilic base. - Purified Indoline: Use freshly purified indoline to remove any acidic impurities. |
| Unreacted Starting Materials | Incomplete reaction due to factors mentioned in "Low Yield" section. | Refer to the troubleshooting strategies for low yield. |
| Formation of Ureas | If the isothiocyanate is contaminated with the corresponding isocyanate, urea byproducts can form. | - High-Purity Isothiocyanate: Use a high-purity isothiocyanate, or purify it if contamination is suspected. |
Problem 3: Purification Challenges
Isolating the pure this compound can sometimes be challenging.
| Issue | Potential Cause | Recommended Purification Method |
| Product is an oil or does not crystallize | The product may be inherently non-crystalline or may contain impurities that inhibit crystallization. | - Column Chromatography: This is a reliable method for purifying non-crystalline products. Use a silica gel column with an appropriate eluent system (e.g., hexane/ethyl acetate).[1] - Trituration: Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| Product co-elutes with impurities during chromatography | The polarity of the product and impurities are very similar. | - Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find one that provides better separation. - Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina. |
| Product is poorly soluble | The product may have low solubility in common organic solvents, making purification by recrystallization difficult. | - Solvent Screening: Screen a wide range of solvents or solvent mixtures for recrystallization. - Precipitation: Dissolve the crude product in a suitable solvent and then add a non-solvent to precipitate the pure product. For example, dissolving in a minimal amount of a polar solvent and precipitating with a non-polar solvent. |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-Indoline-1-carbothioamides
This protocol is a general guideline and may require optimization based on the specific substrates used.
-
Reaction Setup: To a solution of indoline (1.0 eq.) in anhydrous THF (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add the desired aryl isothiocyanate (1.0-1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting indoline is consumed.
-
Work-up:
-
For solid products: If a precipitate forms upon completion of the reaction, filter the solid, wash it with a small amount of cold solvent (e.g., THF or diethyl ether), and dry under vacuum.[1]
-
For oily products or solutions: Concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified.
-
-
Purification:
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
-
Column Chromatography: If the product is an oil or requires further purification, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization Data
The synthesized Indoline-1-carbothioamides should be characterized using standard spectroscopic techniques to confirm their structure and purity.
| Technique | Expected Observations |
| FT-IR | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H stretching.[2] |
| ¹H NMR | Signals corresponding to the protons of the indoline ring, the aryl group, and the N-H proton of the thiourea moiety (often a broad singlet).[1][2] |
| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S) typically appears in the range of 170-190 ppm.[2] |
| LC-MS | A single peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[1] |
References
- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Deriv
- Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology. [Link]
Sources
Technical Support Center: Purification of Crude Indoline-1-carbothioamide
Welcome to the technical support center for the purification of crude Indoline-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
1. My crude this compound appears as a discolored solid. What are the likely impurities?
-
Answer: Discoloration in crude this compound often points to several potential impurities arising from the synthesis, which is typically a thioacylation of indoline.[1] Common culprits include:
-
Unreacted Indoline: A frequent impurity that can be difficult to remove due to its similar polarity.
-
Side-products from the Thioacylating Agent: Depending on the reagent used (e.g., thiophosgene, Lawesson's reagent), you may have various sulfur-containing byproducts.
-
Oxidation Products: Indoline and its derivatives can be susceptible to oxidation, leading to colored impurities.
-
Polymeric Materials: Under certain reaction conditions, polymerization of indoline or side reactions can lead to intractable tars.
-
2. I'm seeing multiple spots on my Thin Layer Chromatography (TLC) of the crude product. How do I choose the right purification technique?
-
Answer: The choice of purification technique depends on the nature and quantity of the impurities. A preliminary TLC analysis is crucial for making an informed decision.
-
For impurities with significantly different polarities: If your TLC shows spots that are well-separated from the product spot, column chromatography is generally the most effective method.
-
If the major impurity is unreacted starting material with close polarity: A carefully optimized recrystallization can be effective, especially if the product is a solid and the impurity is more soluble in the chosen solvent system.
-
For removing baseline or highly polar impurities: An extractive workup prior to other purification steps can be highly beneficial.
-
In-Depth Purification Protocols & Methodologies
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
When to Use Recrystallization: This method is ideal when you have a moderately pure solid product (>80%) and the impurities have different solubility profiles.
Step-by-Step Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
| Solvent System | Rationale |
| Ethanol/Water | This compound may have good solubility in hot ethanol and poor solubility in water. A mixed solvent system allows for fine-tuning of the solubility. |
| Toluene | A less polar option that can be effective if non-polar impurities are the main issue. |
| Isopropanol | Often a good starting point for moderately polar compounds. |
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute, or the compound is too soluble in the chosen solvent.
-
Solution: Boil off some of the solvent to concentrate the solution. If crystals still do not form, try adding a small seed crystal of the pure compound or scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble and allow it to cool slowly.
-
Method 2: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
When to Use Column Chromatography: This method is highly effective for separating complex mixtures with multiple components or when impurities have similar polarities to the desired product.[2][3][4]
Workflow for Column Chromatography Purification:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal mobile phase should give your product a retention factor (Rf) of 0.2-0.4.[2] A common starting point for indoline derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography:
-
Problem: Poor separation of spots.
-
Possible Cause: The chosen solvent system is too polar, or the column was not packed properly.
-
Solution: Use a less polar solvent system. Ensure the column is packed uniformly without any air bubbles or channels.
-
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol (1-5%) to the eluent may be necessary.
-
Method 3: Liquid-Liquid Extraction
Liquid-liquid extraction is useful for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.
When to Use Extraction: This technique is excellent for a preliminary cleanup of the crude product, especially for removing acidic or basic impurities.
Decision Tree for Extractive Workup:
Caption: Decision Tree for Extractive Workup.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities like unreacted indoline.
-
Base Wash: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent to yield the partially purified product.
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
| Analytical Technique | Information Provided |
| Thin Layer Chromatography (TLC) | A quick and easy way to check for the presence of impurities. A single spot suggests a high degree of purity. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity.[5][6] A pure sample will show a single major peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities.[5][6] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
References
- LabSolutions. (n.d.). This compound.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22323–22343. [Link]
- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. [Link]
- Lee, D., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. [Link]
- Fuchter, M. J., et al. (2018). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes Supporting Information.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]
- Zhang, Y., et al. (2018). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Molecules, 23(7), 1698. [Link]
- Sweidan, K., et al. (2019). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Current Chemistry Letters, 8(2), 65-72. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Indoline-1-carbothioamide Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of indoline-1-carbothioamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Indoline-1-carbothioamides are valuable scaffolds in medicinal chemistry, and their efficient synthesis is crucial for the advancement of various research projects.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these molecules. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Reaction Overview: The Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the nucleophilic addition of indoline to an appropriate isothiocyanate. The lone pair of electrons on the nitrogen atom of the indoline ring attacks the electrophilic carbon atom of the isothiocyanate group, forming a thiourea linkage.
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for the synthesis of an N-arylthis compound?
A detailed, step-by-step methodology for a typical synthesis is provided below:
Experimental Protocol: Synthesis of N-(4-nitrophenyl)this compound[1]
Materials:
-
Indoline
-
4-nitrophenyl isothiocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of indoline (1.0 eq) in anhydrous THF in a round-bottom flask, add 4-nitrophenyl isothiocyanate (1.1 eq) at 0°C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q2: I am getting a very low yield or no desired product. What are the likely causes and how can I improve it?
Low yields are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
Indoline: Indoline can oxidize over time, turning from a colorless to a brownish liquid. Impurities can inhibit the reaction.
-
Solution: Use freshly distilled or high-purity indoline for your reaction. Ensure it is stored under an inert atmosphere and protected from light.
-
-
Isothiocyanate: Isothiocyanates are susceptible to hydrolysis, especially if moisture is present.
-
Solution: Use a fresh bottle of the isothiocyanate or purify it before use. Store it in a desiccator.
-
-
-
Suboptimal Reaction Temperature:
-
The reaction between indoline and isothiocyanates is often exothermic. While some reactions proceed well at room temperature, others may require cooling to prevent side reactions, or gentle heating to drive the reaction to completion.
-
Solution: Start the reaction at 0°C to control the initial exotherm and then allow it to warm to room temperature. If the reaction is sluggish, consider gentle heating (e.g., 40-50°C) and monitor the progress by TLC.
-
-
-
Inappropriate Solvent:
-
The choice of solvent can significantly impact the reaction rate and yield. The solvent should be inert and capable of dissolving both reactants.
-
Solution: Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally good choices. If solubility is an issue, consider a more polar aprotic solvent like dimethylformamide (DMF), but be mindful that it can be more difficult to remove.
-
-
-
Reaction Time:
-
Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.
-
Solution: Monitor the reaction progress closely using TLC. The optimal reaction time can vary depending on the specific substrates and conditions.
-
-
The following diagram illustrates a logical workflow for troubleshooting low yield:
Caption: Desired reaction pathway and a potential side reaction.
Problem 3: Difficulty in Product Purification
Q4: I am having trouble purifying my this compound. What are the best methods?
Purification can be challenging due to the polarity of the thiourea group and the potential for similar polarities between the product and any unreacted starting materials or byproducts.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Recommended Solvent Systems: A mixture of a polar and a non-polar solvent is typically effective. Common systems include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent and slowly add the non-polar solvent until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, column chromatography is the next best option.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.
-
Starting Point: Begin with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
TLC Guidance: The ideal mobile phase for your column should give your product an Rf value of approximately 0.2-0.4 on a TLC plate. [1] Table 1: Recommended Starting Conditions for Purification
-
-
| Purification Method | Recommended Solvent Systems (Starting Ratios) | Notes |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes | The choice of solvent will depend on the specific substituents on your indoline and aryl isothiocyanate. [2] |
| Column Chromatography | 5-20% Ethyl Acetate in Hexanes | Adjust the gradient based on TLC analysis. For more polar products, a small amount of methanol (1-2%) can be added to the eluent. [3] |
Data Summary: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their impact on the synthesis of indoline-1-carbothioamides.
Table 2: Impact of Reaction Parameters on Synthesis
| Parameter | Recommended Range/Condition | Rationale and Potential Impact |
| Temperature | 0°C to 50°C | Lower temperatures (0°C to RT) are generally preferred to minimize side reactions. Gentle heating may be required for less reactive substrates. |
| Solvent | Anhydrous THF, DCM, Acetonitrile | Aprotic solvents are ideal to prevent hydrolysis of the isothiocyanate. Ensure the solvent is dry. |
| Stoichiometry | 1.0 eq. Indoline : 1.05-1.1 eq. Isothiocyanate | A slight excess of the isothiocyanate can help drive the reaction to completion. |
| Reaction Time | 2-12 hours | Monitor by TLC to determine the optimal time and avoid byproduct formation from prolonged reaction. |
Conclusion
The synthesis of this compound is a robust reaction, but like any chemical transformation, it is subject to challenges that can impact yield and purity. By carefully considering the purity of starting materials, optimizing reaction conditions, and employing appropriate purification techniques, these challenges can be effectively overcome. This guide provides a framework for troubleshooting and optimizing your synthetic procedures. Should you encounter issues not addressed in this document, please do not hesitate to contact our technical support team.
References
- Dutta, S., et al. (2024). Synthesis, characterization, and antibacterial activity of novel bis(indolyl)methanes sourced from biorenewable furfurals using gluconic acid aqueous solution (GAAS) as a sustainable catalyst. RSC Advances, 14, 21553–21562. [Link]
- Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Lei, L., et al. (2020). Al(OTf)3‐Catalyzed Tandem Synthesis of 1‐Cyano‐bisindolylmethane Analogues.
- Pasuparthy, S. D., & Maiti, B. (2024). Facile synthesis of bis(indol-3-yl)methane derivatives catalyzed by carboxylic acid functionalized ionic liquid at room temperature: Investigation of photophysical properties, DFT calculations and molecular docking with bovine serum albumin. Tetrahedron, 153, 133845. [Link]
- Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22373–22390. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717–1728. [Link]
- Reddy, C. R., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(3), 1735–1748. [Link]
- Chevan, P., et al. (2021). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. International Journal of Research in Pharmaceutical Sciences, 12(2), 1648-1658. [Link]
- Bhakare, S. B., et al. (2016). Bismuth triflate catalyzed ecofriendly and efficient synthesis of bis(indolyl)methanes by grinding approach. Heterocyclic Letters, 6(3), 421-425.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Technical Support Center: Indoline-1-carbothioamide Assay Development
Welcome to the technical support guide for handling Indoline-1-carbothioamide and other similarly challenging compounds in experimental assays. This document provides practical, field-tested solutions to overcome common solubility hurdles, ensuring the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I've just received my synthesized this compound. Why is it so difficult to dissolve in my standard aqueous assay buffer?
A: Compounds like this compound often exhibit poor aqueous solubility due to their chemical structure. Key factors include:
-
Aromaticity and Hydrophobicity: The indoline core is a bicyclic aromatic structure, which is inherently hydrophobic and prefers non-polar environments over water.
-
Crystalline Structure: In its solid state, the molecule is likely arranged in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds, a process that is not favored by interactions with water.
-
Thioamide Group: While the thioamide group (C=S) can participate in hydrogen bonding, its overall contribution may not be sufficient to overcome the hydrophobicity of the larger ring system.
Dissolving such a compound directly into an aqueous buffer is often unsuccessful because the water molecules cannot effectively solvate the hydrophobic regions of the molecule, leading to aggregation and precipitation.
Q2: What is the best solvent to use for creating my initial stock solution?
A: The industry-standard starting point for small molecules is 100% Dimethyl Sulfoxide (DMSO). It is an excellent aprotic, polar solvent capable of dissolving a vast range of organic compounds. We recommend preparing a high-concentration stock, typically between 10-50 mM, depending on the compound's limit in DMSO.
Best Practices for Stock Preparation:
-
Always use anhydrous, high-purity DMSO (≥99.9%).
-
Ensure the compound is fully dissolved. Gentle warming (to 30-37°C) or brief sonication can aid dissolution.
-
Visually inspect the solution against a light source to confirm there are no suspended particles. A clear solution is critical.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My compound dissolves perfectly in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. What's happening?
A: This is the most common solubility challenge, known as "compound precipitation upon dilution." When a small volume of your DMSO stock is introduced into a large volume of aqueous buffer, the DMSO concentration plummets. The solution environment abruptly shifts from a favorable organic one to an unfavorable aqueous one. Your compound, no longer adequately solvated, self-associates and precipitates. The key is to manage this transition and keep the compound in solution in the final assay medium.
Q4: What is the maximum concentration of DMSO I can tolerate in my assay?
A: This is highly dependent on your specific assay system. Exceeding the tolerance limit can lead to artifacts or cytotoxicity, compromising your results.
| Assay Type | General Max DMSO Concentration | Potential Effects of Excess DMSO |
| Biochemical Assays (e.g., purified enzyme) | ≤ 1% (v/v) | Can cause protein denaturation, altered enzyme kinetics, or direct inhibition. |
| Cell-Based Assays (e.g., viability, signaling) | ≤ 0.5% (v/v) | Can induce cell stress, membrane permeabilization, cytotoxicity, or differentiation. |
| Highly Sensitive Cell Lines | ≤ 0.1% (v/v) | Some primary cells or stem cells are extremely sensitive to organic solvents. |
Crucial Note: Always run a "vehicle control" (assay buffer + the same final concentration of DMSO) to assess the baseline effect of the solvent on your system.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
If you are facing compound precipitation, follow this systematic workflow. The goal is to find the simplest modification that maintains solubility without perturbing the biological assay.
Step 1: Confirm and Optimize Your Stock Solution
Before modifying your assay, re-evaluate your stock.
-
Protocol: Prepare a fresh 10 mM stock in 100% anhydrous DMSO. Warm the vial in a 37°C water bath for 10-15 minutes and vortex thoroughly. If dissolution is still difficult, sonicate for 5-10 minutes.
-
Causality: Incomplete dissolution at the stock level is a primary cause of failure. Any microcrystals transferred from the stock to the aqueous buffer will act as seeds for rapid precipitation, a phenomenon known as nucleation. Ensuring the stock is a true, homogenous solution is paramount.
Step 2: The Co-Solvent Approach
This is the most direct method to address precipitation upon dilution. By adding a small amount of an organic solvent to your final assay buffer, you create a more "hospitable" microenvironment for the compound.
-
Protocol:
-
Prepare your assay buffer.
-
Add a co-solvent to the buffer to reach a final concentration that your assay can tolerate (see table below). For example, to achieve a final DMSO concentration of 1%, add 10 µL of DMSO to every 990 µL of buffer.
-
When preparing your final compound dilution, add your DMSO stock directly to the co-solvent-fortified buffer, not to a purely aqueous buffer. Mix immediately and vigorously.
-
-
Causality: The co-solvent maintains a "polarity bridge" between the highly organic DMSO stock and the aqueous buffer, reducing the thermodynamic shock of dilution and keeping the compound solvated.
| Co-Solvent / Excipient | Typical Final Concentration Range | Notes and Considerations |
| DMSO | 0.1% - 1.0% | Most common. Verify assay tolerance. Can be inhibitory or cytotoxic at higher concentrations[1][2][3]. |
| Ethanol | 0.1% - 1.0% | Good alternative to DMSO. Can also cause cytotoxicity.[4][5] |
| Polyethylene Glycol 400 (PEG 400) | 0.5% - 5.0% | Generally less toxic than DMSO/Ethanol. Can increase viscosity. |
| Glycerol | 1% - 10% | Excellent for protein stability but significantly increases solution viscosity.[6] |
Step 3: Advanced Solubilization with Cyclodextrins
If co-solvents fail or are incompatible with your assay, cyclodextrins offer a more sophisticated solution. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8][9]
-
Mechanism of Action: The hydrophobic this compound molecule partitions into the non-polar interior of the cyclodextrin, forming an "inclusion complex."[9][10] The complex's exterior is hydrophilic, rendering the entire package water-soluble.[7][8][10]
-
Protocol:
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Perform your final compound dilution by adding the DMSO stock to the cyclodextrin-containing buffer. Vigorous mixing is essential to facilitate complex formation.
-
-
Causality: Cyclodextrins act as molecular carriers, effectively shielding the hydrophobic drug from the aqueous environment, thereby preventing aggregation and increasing the apparent solubility.[8][10]
Step 4: The Impact of pH Adjustment
-
Protocol: If your assay's performance is robust across a range of pH values, you can test if altering the buffer pH improves solubility. Prepare several small batches of your assay buffer at different pH values (e.g., 6.5, 7.4, 8.0) and test the dilution.
-
Causality: The solubility of compounds with ionizable groups can be highly pH-dependent. While the indoline nitrogen is not strongly basic, slight changes in pH can sometimes influence hydrogen bonding networks and crystal packing forces, modestly affecting solubility.
Visualizing the Troubleshooting Workflow
This diagram outlines the logical progression for addressing solubility issues.
Caption: A decision tree for systematically troubleshooting compound solubility.
Visualizing the Mechanism of Cyclodextrin
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL:[Link]
- Title: Cyclodextrin Source: Wikipedia URL:[Link]
- Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL:[Link]
- Title: Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings Source: CD Bioparticles URL:[Link]
- Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PubMed Central URL:[Link]
- Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]
- Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchG
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: PubMed URL:[Link]
- Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Public
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL:[Link]
- Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: Research Journal of Pharmacognosy URL:[Link]
- Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL:[Link]
- Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical and Chemical Sciences URL:[Link]
- Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of Indoline-1-carbothioamide Production
Welcome to the comprehensive technical support guide for the production and scale-up of Indoline-1-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable thioamide intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient scale-up of your production.
I. Foundational Synthesis Strategies & Mechanisms
The synthesis of this compound typically proceeds through one of two primary routes: the reaction of indoline with a thiocarbonylating agent or the thionation of the corresponding amide, indoline-1-carboxamide. Understanding the nuances of each approach is critical for a successful scale-up.
A. Direct Thioacylation of Indoline
This is often the most direct route, involving the reaction of indoline with a suitable thiocarbonylating agent. A common laboratory-scale method involves the use of an isothiocyanate.[1]
-
Mechanism: The nucleophilic nitrogen of the indoline attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the desired this compound.
B. Thionation of Indoline-1-carboxamide
This two-step approach first involves the synthesis of indoline-1-carboxamide, which is then converted to the thioamide using a thionating agent. Lawesson's reagent is a frequently used thionating agent for this transformation.[2]
-
Mechanism: Lawesson's reagent reacts with the carbonyl group of the amide to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable P=O byproduct.
II. Scale-Up Production: Troubleshooting Guide
Transitioning from laboratory-scale synthesis to large-scale production introduces a new set of challenges. This section addresses common issues encountered during the scale-up of this compound synthesis.
| Challenge | Potential Root Cause(s) | Recommended Action(s) |
| 1. Incomplete Reaction or Stalling | - Inefficient mixing in a larger reactor.- Poor heat transfer leading to suboptimal reaction temperature.- Impure starting materials (indoline, thionating agent).- Insufficient stoichiometry of reagents at scale. | - Optimize Agitation: Ensure the reactor's mixing speed and impeller design are adequate for the reaction volume.- Improve Heat Transfer: Use a reactor with a jacketed system and appropriate heat transfer fluid. Monitor internal and jacket temperatures closely.- Verify Reagent Quality: Perform quality control checks on all starting materials before use.- Re-evaluate Stoichiometry: On a larger scale, minor inaccuracies in weighing can become significant. Reconfirm calculations and ensure accurate dispensing of reagents. |
| 2. Formation of Significant Byproducts | - With Lawesson's Reagent: Formation of phosphorus-containing byproducts.- Over-reaction/Degradation: Excessive reaction time or temperature.- Side reactions: Reaction with residual water or other impurities. | - Work-up for Lawesson's Reagent: Implement a chromatography-free workup by treating the reaction mixture with ethylene glycol to decompose phosphorus byproducts into more easily separable forms.[2]- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint and prevent over-reaction.- Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly, and perform the reaction under an inert atmosphere (e.g., nitrogen, argon). |
| 3. Exothermic Runaway | - Thionation reactions, particularly with reagents like Lawesson's, can be exothermic.- Inadequate cooling capacity for the larger reaction mass. | - Controlled Reagent Addition: Add the thionating agent portion-wise or via a syringe pump to manage the rate of heat generation.- Ensure Adequate Cooling: The reactor's cooling system must be capable of dissipating the heat generated by the reaction. Perform a safety assessment before scaling up.- Dilution: Running the reaction at a lower concentration can help to moderate the exotherm. |
| 4. Difficult Product Isolation & Purification | - Product oiling out instead of crystallizing.- Co-precipitation of byproducts with the desired product.- Inefficient filtration on a larger scale. | - Optimize Crystallization: Experiment with different solvent systems, cooling profiles, and seeding to induce crystallization. An anti-solvent addition can also be effective.- Purification Strategy: If byproducts co-precipitate, consider a re-slurry in a suitable solvent to wash away impurities. For persistent impurities, column chromatography may be necessary, though less ideal for large-scale production.- Filtration Equipment: Use appropriate large-scale filtration equipment, such as a Nutsche filter-dryer, to handle larger volumes of solid product. |
| 5. Product Purity Issues | - Residual starting materials.- Entrapped solvent in the final product.- Presence of colored impurities. | - Final Product Wash: Wash the filtered product with a cold, non-solubilizing solvent to remove residual starting materials and impurities.- Drying: Dry the product under vacuum at an appropriate temperature to remove residual solvents. Monitor the drying process with loss on drying (LOD) analysis.- Decolorization: If the product is discolored, consider a carbon treatment of the product solution before crystallization. |
III. Frequently Asked Questions (FAQs)
Q1: My reaction with Lawesson's reagent is sluggish. How can I improve the reaction rate?
A1: Firstly, ensure your Lawesson's reagent is of good quality and has been stored under anhydrous conditions, as it can degrade with moisture. Increasing the reaction temperature can also improve the rate, but this must be done cautiously to avoid byproduct formation. Ensure your solvent is completely anhydrous, as water can react with Lawesson's reagent.
Q2: I am observing a significant amount of a polar, UV-active impurity at the baseline of my TLC plate when using Lawesson's reagent. What is it and how can I remove it?
A2: This is likely a phosphorus-containing byproduct from the Lawesson's reagent. A traditional aqueous workup can be challenging. A more effective method is to quench the reaction with an alcohol, such as ethanol or ethylene glycol, which converts the byproducts into more polar phosphonates that are easier to remove during an aqueous workup or by precipitation of your product.
Q3: What is the best way to monitor the progress of the reaction on a large scale?
A3: For large-scale production, relying solely on TLC is not ideal. Developing an in-process High-Performance Liquid Chromatography (HPLC) method is highly recommended. This will provide quantitative data on the consumption of starting materials and the formation of the product and any byproducts, allowing for precise determination of the reaction endpoint.
Q4: Are there any safety concerns I should be aware of when scaling up this synthesis?
A4: Yes. Thionating agents can release toxic gases. For example, Lawesson's reagent can release hydrogen sulfide (H₂S) upon contact with moisture or acidic conditions. All reactions should be conducted in a well-ventilated fume hood or a contained reactor system. The potential for an exothermic reaction should be carefully evaluated before scaling up, and appropriate cooling measures must be in place.
Q5: My final product has a persistent yellow color. How can I decolorize it?
A5: A yellow hue can indicate the presence of sulfur-containing impurities. After dissolving your crude product for crystallization, you can treat the solution with activated carbon. The carbon will adsorb many colored impurities. Be sure to filter the carbon thoroughly before proceeding with crystallization. Use the minimum amount of carbon necessary, as it can also adsorb some of your desired product.
IV. Experimental Protocols & Workflows
A. Scalable Synthesis of this compound
This protocol is a generalized procedure and should be optimized for your specific equipment and scale.
1. Reaction Setup:
-
Charge a clean, dry, and inerted reactor with indoline and a suitable anhydrous solvent (e.g., toluene, THF).
-
Begin agitation and ensure the indoline is fully dissolved.
-
If starting from indoline-1-carboxamide, charge the amide and solvent into the reactor.
2. Reagent Addition:
-
Slowly add the thionating agent (e.g., Lawesson's reagent, 0.5-0.6 equivalents relative to the amide) to the reactor. For larger scales, portion-wise addition is recommended to control the exotherm.
-
If using an isothiocyanate with indoline, the isothiocyanate can be added dropwise as a solution in the reaction solvent.
3. Reaction:
-
Heat the reaction mixture to the desired temperature (typically reflux for Lawesson's reagent).
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If using Lawesson's reagent, add ethylene glycol and heat for a short period to decompose phosphorus byproducts.
-
Quench the reaction mixture carefully with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
5. Purification:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If necessary, treat with activated carbon and filter.
-
Allow the solution to cool slowly to induce crystallization. Seeding may be beneficial.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the purified this compound under vacuum.
B. HPLC Method for Purity Analysis
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be able to separate indoline, this compound, and common byproducts.
V. Visualizations
A. Logical Troubleshooting Workflow for Low Yield
Sources
side reactions to avoid in Indoline-1-carbothioamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Indoline-1-carbothioamide and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical scaffold. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate potential challenges and optimize your synthetic outcomes.
I. Understanding the Core Reaction: Thiocarbonylation of Indoline
The synthesis of this compound typically involves the reaction of an indoline with a suitable thiocarbonylating agent. The lone pair of electrons on the indoline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group. The choice of the thiocarbonylating agent is critical and can significantly influence the reaction's success and the profile of side products.
Common thiocarbonylating agents include:
-
Thiophosgene (CSCl₂)
-
Isothiocyanates (R-N=C=S)
-
Carbon disulfide (CS₂) in the presence of a coupling agent
-
1,1'-Thiocarbonyldiimidazole (TCDI)
Each of these reagents has its own advantages and disadvantages concerning reactivity, handling, and potential side reactions.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their occurrence and actionable solutions.
FAQ 1: Low Yield of the Desired Product
Question: I am getting a very low yield of my target this compound. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the presence of competing side reactions. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the starting material (indoline) is still present after the expected reaction time, consider the following:
-
Increasing Reaction Time: Allow the reaction to stir for a longer period.
-
Elevating Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions.
-
Reagent Stoichiometry: Ensure that the thiocarbonylating agent is used in an appropriate molar ratio, typically a slight excess (1.1 to 1.2 equivalents) relative to the indoline.
-
-
Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product. The following FAQs will delve into specific side reactions.
FAQ 2: Formation of an Unwanted Dimer/Polymer
Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer or polymer. Why is this happening and how can I prevent it?
Answer: Dimerization or polymerization can occur, particularly when using highly reactive thiocarbonylating agents like thiophosgene. The likely mechanism involves the reaction of the initially formed Indoline-1-carbothioyl chloride with another molecule of indoline.
Mitigation Strategies:
-
Controlled Addition of Reagents: Add the thiophosgene solution dropwise to a cooled (typically 0 °C) solution of the indoline and a non-nucleophilic base (e.g., triethylamine). This maintains a low concentration of the reactive intermediate and minimizes self-reaction.
-
Use of a Milder Reagent: Consider switching to a less reactive thiocarbonylating agent, such as an isothiocyanate or 1,1'-thiocarbonyldiimidazole (TCDI). The reaction of indoline with an isothiocyanate, for instance, is often a clean and high-yielding method for preparing N-substituted indoline-1-carbothioamides.[1]
Experimental Protocol: Synthesis of N-(4-nitrophenyl)this compound using an Isothiocyanate [1]
-
Dissolve indoline (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-nitrophenyl isothiocyanate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent like diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
FAQ 3: Unwanted Reactions on the Indoline Ring
Question: My indoline has other functional groups, and I am seeing side reactions at these positions. How can I achieve better selectivity?
Answer: The indoline ring system can be susceptible to various electrophilic and nucleophilic reactions, depending on the substituents present.
-
Electrophilic Aromatic Substitution: The benzene ring of the indoline is electron-rich and can undergo electrophilic substitution. If your reaction conditions are acidic, or if electrophilic species are generated, you might observe side products arising from reactions at the aromatic ring.
-
Solution: Maintain neutral or basic reaction conditions if possible. The use of a non-nucleophilic base like triethylamine can help scavenge any acidic byproducts.
-
-
Oxidation of the Indoline Ring: Indolines can be sensitive to oxidation, leading to the formation of the corresponding indole.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use degassed solvents if necessary.
-
Logical Workflow for Troubleshooting Indoline Ring Side Reactions
Caption: Troubleshooting workflow for indoline ring side reactions.
FAQ 4: Difficulty in Product Purification
Question: My crude product is an oily mixture, and I'm struggling to purify it. What are the best purification strategies?
Answer: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method.[2]
-
Procedure: Dissolve the crude material in a minimum amount of a hot solvent in which the product is soluble. Allow the solution to cool slowly. The product should crystallize out, leaving impurities in the solution. If the product "oils out," try using a different solvent system or a solvent/anti-solvent combination.
-
-
Column Chromatography: For oily products or mixtures that are difficult to crystallize, column chromatography is the standard purification technique.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis.
-
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted indoline, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Crystallization | High purity, scalable, cost-effective. | Not suitable for oils or amorphous solids. | Crystalline solid products. |
| Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes. | Oily products, complex mixtures. |
| Extraction | Quick, good for removing ionic impurities. | Limited to impurities with different acid/base properties. | Initial work-up to remove bulk impurities. |
III. Concluding Remarks
The synthesis of this compound, while conceptually straightforward, requires careful attention to reaction conditions and reagent choice to minimize side reactions and maximize yield. By systematically troubleshooting issues as they arise and employing the appropriate mitigation and purification strategies, researchers can successfully synthesize this valuable class of compounds. This guide serves as a starting point for addressing common challenges, and further optimization may be necessary depending on the specific substrates and reagents used.
IV. References
-
G. S. S. S. N. S. S. Kumar, A. K. D. V. Prasad, P. V. Kumar, and M. S. Kumar, "Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives," International Journal of Pharmaceutical Sciences and Research, vol. 6, no. 10, pp. 4287-4294, 2015. [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]
Sources
Technical Support Center: Refining Protocols for Biological Screening of Indoline-1-carbothioamides
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with the Indoline-1-carbothioamide scaffold. This guide is designed to provide field-proven insights and practical solutions to common challenges encountered during the biological screening of this promising, yet often complex, class of compounds. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to build robust, self-validating screening protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that often arise at the outset of a screening campaign involving Indoline-1-carbothioamides.
Q1: What are the primary challenges I should anticipate when working with Indoline-1-carbothioamides?
A: Based on their core structure, two significant and interrelated challenges are paramount: poor aqueous solubility and a high potential for assay interference. The indole/indoline core often imparts lipophilicity, which can lead to compound precipitation in aqueous assay buffers, underestimation of potency, and poor reproducibility.[1][2][3] This same lipophilicity makes these compounds prone to forming colloidal aggregates, a leading cause of non-specific inhibition and false positives in high-throughput screens.[4][5]
Q2: What are the recommended initial assays for a typical anticancer screening campaign with this compound class?
A: A logical starting point is a cell-based antiproliferative or cytotoxicity assay. Assays like the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or the Sulforhodamine B (SRB) assay are robust, widely used, and provide a holistic view of the compound's effect on cell viability.[6][7] Following initial hit identification, it is critical to perform dose-response studies and advance promising compounds to orthogonal assays, such as an apoptosis induction assay (e.g., Annexin V/PI staining via flow cytometry), to begin elucidating the mechanism of action.[7]
Q3: How should I prepare and store my compound stock solutions to ensure consistency?
A: Proper stock solution management is critical.[1] We recommend preparing a high-concentration primary stock (e.g., 10-30 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved, using gentle warming or brief sonication if necessary. Store these stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution. Always create intermediate dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer.
Section 2: Troubleshooting Guide: From Inconsistent Data to Confirmed Hits
This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Problem Area: Compound Handling & Solubility
Q: My compound seems to precipitate when I dilute it from DMSO into my aqueous assay buffer. My dose-response curves are inconsistent. What should I do?
A: This is a classic manifestation of poor kinetic solubility. The compound is soluble in the organic stock but crashes out in the aqueous environment, leading to an actual test concentration far lower than the nominal one.[2]
Causality: The hydrophobic nature of many Indoline-1-carbothioamides drives them out of the aqueous phase. The sudden solvent shift from 100% DMSO to a buffer with a low percentage of DMSO is the primary stressor.
Troubleshooting Steps & Solutions:
-
Visual Inspection: First, visually inspect your highest concentration wells after dilution. Look for cloudiness or particulates against a dark background. This is the simplest check for precipitation.
-
Optimize Dilution Technique: Do not add a small volume of aqueous buffer to a large volume of DMSO stock. Instead, add the small volume of DMSO stock to the full volume of aqueous buffer while vortexing or mixing vigorously. This promotes rapid dispersion and can keep the compound in solution longer.
-
Reduce Final DMSO Concentration: While counterintuitive, a very high final DMSO concentration can sometimes worsen solubility for certain compounds. However, most enzyme and cell-based assays have an optimal DMSO tolerance (typically 0.1% to 1.0%). Exceeding this can cause artifacts or toxicity.[2]
-
Perform a Kinetic Solubility Assay: Before extensive screening, determine the solubility limit of your key compounds in the specific assay buffer you plan to use. A simple protocol is provided in Section 3.
-
Consider Co-solvents (Use with Caution): In biochemical assays, adding a small percentage of solvents like polyethylene glycol (PEG) or glycerol can sometimes improve solubility.[8] However, these must be thoroughly validated to ensure they do not affect the target protein's activity or stability.
| Troubleshooting Summary: Compound Precipitation | |
| Symptom | Inconsistent dose-response curves, visible particulates/cloudiness in assay plate. |
| Primary Cause | Poor kinetic solubility of the lipophilic compound in aqueous buffer. |
| Immediate Action | Visually inspect wells. Optimize dilution by adding DMSO stock to buffer with vigorous mixing. |
| Definitive Diagnosis | Conduct a formal kinetic solubility test in your specific assay buffer. |
| Long-Term Solution | Screen at concentrations below the measured solubility limit. If necessary for SAR, consider buffer additives (e.g., detergents, co-solvents) but validate them for assay compatibility.[8][9] |
Problem Area: Assay Interference & False Positives
Q: My hits from the primary HTS campaign are not confirming in secondary or orthogonal assays. Why?
A: This is a common outcome in HTS and is often due to assay interference rather than true biological activity.[4][10] For lipophilic scaffolds like Indoline-1-carbothioamides, the most likely culprit is compound aggregation.
Causality: At concentrations above their critical aggregation concentration (CAC), molecules self-assemble into colloidal particles. These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to a reproducible, concentration-dependent inhibition curve that mimics a real hit.[5]
Troubleshooting Steps & Solutions:
-
The Detergent Counter-Screen: This is the gold-standard test for aggregation-based activity.[9] Re-run the dose-response experiment for your hit in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100.
-
If the IC50 value increases significantly or the activity is completely abolished, your compound is an aggregator and a false positive. The detergent disrupts the formation of the colloidal aggregates.[9]
-
If the IC50 value remains unchanged, the compound's activity is likely specific and not due to aggregation.
-
-
Orthogonal Assay Validation: Always confirm hits in an assay that uses a different detection technology or biological principle.[4] For example, if your primary screen was a fluorescence-based enzyme assay, a secondary assay could be label-free, such as surface plasmon resonance (SPR), or a cell-based assay measuring a downstream effect.
-
Check for Non-Specific Binding (NSB): Highly lipophilic compounds can adsorb to plastic surfaces of assay plates, pipette tips, and tubing.[11][12] This is especially problematic at lower concentrations and can lead to inaccurate results. Using low-binding plates or including a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL in the assay buffer can mitigate this.
Workflow for Hit Triage and Validation
The following diagram outlines a robust workflow to progress from a primary screen to a validated hit, incorporating key troubleshooting checkpoints.
Caption: A robust screening workflow for Indoline-1-carbothioamides.
Problem Area: Data Interpretation
Q: My compound is potent in a biochemical (enzyme) assay but shows weak or no activity in a cell-based assay. What explains this discrepancy?
A: This is a common and important finding that highlights the difference between target engagement and cellular efficacy. Several factors can cause this drop-off in activity.
Causality & Potential Explanations:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The lipophilicity of the indoline core does not guarantee permeability.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (like Cytochrome P450s) into an inactive form.[13] The indoline ring itself can be subject to dehydrogenation to an indole, which may have a completely different activity profile.[13]
-
Efflux Pump Substrate: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell, preventing it from reaching a sufficient intracellular concentration.
-
High Protein Binding: In cell-based assays containing serum (e.g., Fetal Bovine Serum), the compound can bind extensively to proteins like albumin. This reduces the free concentration of the compound available to act on the cells.
Troubleshooting Flowchart for Inconsistent Results
Use this decision tree to diagnose the root cause of variability in your screening data.
Caption: A decision tree for troubleshooting inconsistent screening results.
Section 3: Key Experimental Protocols
The following are baseline protocols that should be adapted to your specific experimental system.
Protocol 1: General Cell Viability Assay (MTT Method)
This protocol is adapted from standard methodologies used to assess cytotoxicity.[6][7]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X final concentration series of your this compound derivatives in complete growth medium. Remember to first create intermediate dilutions in 100% DMSO and then dilute into the medium, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.5%) and non-toxic to the cells.
-
Cell Treatment: Add 100 µL of the 2X compound solutions to the corresponding wells of the cell plate (final volume 200 µL). Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Kinetic Solubility Assessment
This quick protocol helps determine the solubility limit of your compound in a specific buffer.
-
Prepare Compound Stock: Create a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, add your assay buffer.
-
Spike Solution: Add a small, consistent volume of the DMSO stock into the buffer to make a dilution series (e.g., starting at 200 µM and diluting 1:2). The final DMSO concentration should match your assay conditions.
-
Incubate & Read: Shake the plate for 1-2 hours at room temperature. Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Analysis: The concentration at which you see a sharp increase in light scattering above the baseline indicates the point of precipitation and defines the kinetic solubility limit.
References
- Yeh, H.-C., et al. (2017). Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells. PubMed Central.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Adu-Fosu, J., et al. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules.
- Konopleva, M. A., et al. (2023). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. Pharmaceuticals.
- Purnell, B., et al. (2006). Novel (S)-(-)- and R-(+)-seco-iso-cyclopropylfurano[e]indoline-5,6,7-trimethoxyindole-2-carboxamide (iso-CFI) analogs of duocarmycin C2: synthesis and biological evaluation. Medicinal Chemistry.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.
- Leal, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Pharmaceuticals.
- Bruno, G., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.
- De Vita, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Senger, S., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate.
- Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
- Khan, A., et al. (2020). Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. Frontiers in Chemistry.
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
- University of Glasgow. Discovery of indoline-2-carboxamide derivatives as a new class of brain-penetrant inhibitors of Trypanosoma brucei. University of Glasgow.
- Sun, H., & Yost, G. S. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition.
- Kanwal, et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences.
- CANDOR Bioscience GmbH. nonspecific binding in immunoassays. CANDOR Bioscience GmbH.
- ResearchGate. Essentials for High-Throughput Screening Operations. ResearchGate.
- Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Covance. LC-MS/MS bioanalysis of peptides – How to manage non specific binding?. Covance.
- Feng, B. Y., & Shoichet, B. K. (2006). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of Medicinal Chemistry.
- Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' Binding. The Problem, and a Solution. Biochemical Journal.
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Indoline-1-carbothioamide Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Indoline-1-carbothioamide compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to understanding and mitigating the stability challenges associated with this important class of molecules. This resource is designed to be a practical, field-proven guide, blending technical accuracy with actionable insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound compounds.
Q1: What are the primary stability concerns for this compound compounds?
This compound derivatives are susceptible to degradation through several pathways due to the inherent reactivity of both the indoline ring and the carbothioamide functional group. The primary concerns include:
-
Oxidation: The thioamide sulfur is prone to oxidation, which can lead to the formation of the corresponding amide or other sulfur-oxide species.[1] The indoline ring can also be oxidized to an indole.[2]
-
Hydrolysis: The carbothioamide bond can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. This is a common issue for many pharmaceutical compounds.[3][4]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[3][5]
Q2: How should I properly store my this compound compounds to ensure long-term stability?
Proper storage is critical to prevent degradation. Due to their reactivity, these compounds require careful handling.[1] Here are some best practices:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Lower temperatures significantly slow down the rate of chemical degradation.[3][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with oxygen and moisture, reducing the risk of oxidation and hydrolysis.[1] |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents photodegradation.[3][4] |
| Form | Store as a dry, solid powder whenever possible. | Compounds are generally more stable in solid form compared to solutions. |
| Solvent Choice | For short-term storage in solution, use aprotic, anhydrous solvents like DMSO or DMF. Avoid chlorinated solvents where some thioamides have shown instability.[1] | Minimizes solvent-mediated degradation. |
Q3: I see an unexpected peak in my HPLC analysis. What could it be?
An unexpected peak often indicates the presence of a degradation product. Common degradants for this compound compounds include:
-
The corresponding Indoline-1-carboxamide: This results from the oxidation of the thioamide group.
-
The indole derivative: Formed by the dehydrogenation (oxidation) of the indoline ring.[2]
-
Hydrolysis products: Resulting from the cleavage of the carbothioamide bond.
To identify the unknown peak, it is recommended to perform forced degradation studies and use techniques like LC-MS to determine the mass of the impurity.
Q4: Can the indoline ring itself be a source of instability?
Yes, the indoline ring, a dihydroindole, can be susceptible to oxidation, leading to the formation of the corresponding indole.[2][6] This aromatization can significantly alter the biological activity and physicochemical properties of the compound. This process can be catalyzed by enzymes, such as cytochrome P450s in biological systems, or by chemical oxidants.[2]
Troubleshooting Guide: Addressing Specific Stability Issues
This section provides in-depth troubleshooting guides with step-by-step protocols to investigate and resolve stability problems encountered during your experiments.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis over a short period.
-
Appearance of multiple new peaks in the chromatogram.
-
Change in the color of the solution.
Possible Causes:
-
Solvent-induced degradation: The solvent may be reacting with the compound.
-
pH effects: If using a buffered or aqueous solution, the pH may be promoting hydrolysis.
-
Presence of contaminants: Impurities in the solvent or on glassware can catalyze degradation.
Workflow for Investigating Solution Stability
Caption: Workflow for troubleshooting solution instability.
Issue 2: Suspected Oxidation of the Thioamide Group
Symptoms:
-
A new peak appears in the LC-MS with a mass difference of -16 Da (S to O replacement).
-
Reduced potency in biological assays.
Possible Causes:
-
Exposure to air (oxygen): The thioamide is susceptible to oxidation.[1]
-
Presence of oxidizing agents: Contaminants in reagents or solvents.
Protocol: Forced Oxidation Study
Forced degradation studies are a key component of understanding a compound's stability profile and are recommended by regulatory bodies like the ICH.[7][8][9]
Objective: To confirm if the observed degradation product is due to oxidation.
Materials:
-
This compound compound
-
Hydrogen peroxide (H₂O₂) solution (3% w/v)
-
Acetonitrile (ACN) or other suitable solvent
-
HPLC-UV/MS system
Procedure:
-
Prepare Stock Solution: Dissolve a small amount of the compound in ACN to a known concentration (e.g., 1 mg/mL).
-
Stress Condition: In a clean vial, mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.
-
Control: In a separate vial, mix 100 µL of the stock solution with 900 µL of water (or the solvent used for H₂O₂).
-
Incubation: Keep both vials at room temperature, protected from light, for a specified period (e.g., 2 hours). The extent of degradation should be targeted to be between 5-20% to avoid secondary degradation.[9]
-
Analysis: Analyze both the stressed and control samples by HPLC-UV/MS.
-
Interpretation: Compare the chromatograms. If the peak corresponding to the suspected degradant is significantly larger in the H₂O₂-treated sample, it confirms that the compound is susceptible to oxidation. The mass spectrum will help confirm the identity of the oxidized product.
Issue 3: Identifying and Characterizing Degradation Pathways
Symptoms:
-
Multiple unknown impurities are observed during stability testing.
-
The degradation pattern is complex and not easily attributable to a single cause.
Possible Causes:
-
A combination of degradation mechanisms (hydrolysis, oxidation, photolysis) is occurring.
Protocol: Comprehensive Forced Degradation Study
A systematic forced degradation study will help elucidate the degradation pathways and establish the intrinsic stability of the molecule.[10][11]
Objective: To identify the degradation products under various stress conditions.
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C | To investigate degradation in basic environments. |
| Oxidation | 3% H₂O₂, room temperature | To identify products of oxidation. |
| Thermal Stress | Solid compound, heated at 80°C | To assess stability at elevated temperatures. |
| Photostability | Solution exposed to light (ICH Q1B guidelines) | To determine sensitivity to light. |
Procedure:
-
For each condition, prepare a sample of the compound (in solution or as a solid for thermal stress).
-
Expose the samples to the respective stress conditions for a defined period.
-
Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize acidic or basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent drug from its degradation products.[12]
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
By systematically applying these troubleshooting guides and protocols, you can effectively identify the root causes of instability, develop strategies to mitigate degradation, and ensure the quality and reliability of your research data.
References
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
- Forced Degrad
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2021).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical and Biological Archives. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
- Metabolism of Thioamides by Ralstonia pickettii TA. (2006). Applied and Environmental Microbiology. [Link]
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2014). Journal of Medicinal Chemistry. [Link]
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). Molecules. [Link]
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2018).
- Thioamide. (n.d.). Wikipedia. [Link]
- Factors affecting the stability of drugs and drug metabolites in biological m
- Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. (2009). Drug Metabolism and Disposition. [Link]
- Factors That Affect the Stability of Compounded Medic
- 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology. [Link]
- Development and Application of Indolines in Pharmaceuticals. (2023). ChemistrySelect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Indoline-1-carbothioamide Derivatives in Therapeutic Applications
In the landscape of modern medicinal chemistry, the indoline scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. When functionalized with a carbothioamide moiety at the 1-position, this core structure gives rise to Indoline-1-carbothioamide derivatives, a class of compounds demonstrating significant potential across multiple therapeutic domains, including anti-inflammatory, anticancer, and antimicrobial applications. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data and an exploration of their structure-activity relationships. We will delve into the nuances of their biological activities, the experimental designs used to evaluate them, and the molecular mechanisms that underpin their therapeutic effects.
Section 1: Anti-inflammatory Activity of this compound Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, making the development of potent anti-inflammatory agents a critical area of research. This compound derivatives have shown considerable promise in this arena. A common and effective initial screening method to evaluate the anti-inflammatory potential of novel compounds is the in vitro anti-denaturation assay. This assay measures the ability of a compound to inhibit the denaturation of protein, a process that is implicated in inflammatory responses.
Comparative Efficacy of Anti-inflammatory Derivatives
A series of this compound derivatives were synthesized from an N-(4-aminophenyl)this compound precursor and evaluated for their anti-inflammatory activity using the anti-denaturation assay. The results, benchmarked against the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium, are summarized in Table 1.
| Compound | Chemical Name | IC50 (µg/mL)[1] |
| 4a | N-(4-(tosylamino)phenyl)this compound | 62.2 |
| 4b | N-(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)this compound | 60.7 |
| Diclofenac Sodium | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | 54.2 |
Table 1: Comparative in vitro anti-inflammatory activity of this compound derivatives 4a and 4b against diclofenac sodium using the anti-denaturation assay.
The data clearly indicates that both derivatives 4a and 4b exhibit potent anti-inflammatory activity, with IC50 values comparable to that of diclofenac sodium.[1] This suggests that the this compound scaffold is a viable backbone for the design of novel anti-inflammatory agents.
Structure-Activity Relationship (SAR) Insights
The potent activity of compounds 4a and 4b can be attributed to the presence of the sulfonamide group. The introduction of a tosylamino group (in 4a) and a dichlorophenylsulfonylamino group (in 4b) on the phenyl ring of the N-phenylthis compound core appears to be crucial for the enhanced anti-inflammatory effect. These modifications likely increase the compound's ability to interact with molecular targets involved in the inflammatory cascade.
Experimental Protocol: In Vitro Anti-denaturation Assay
The following protocol outlines the steps for assessing the anti-inflammatory activity of this compound derivatives through the inhibition of protein denaturation.
Workflow for In Vitro Anti-denaturation Assay
Caption: Workflow for the in vitro anti-denaturation assay.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare stock solutions of the test this compound derivatives and the standard drug, diclofenac sodium, in dimethyl sulfoxide (DMSO). Further dilutions are made using phosphate-buffered saline (PBS, pH 6.3). A 1% w/v solution of bovine serum albumin (BSA) is also prepared in PBS.
-
Reaction Mixture: To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solution at various concentrations. A control is prepared by adding 0.5 mL of PBS instead of the test solution.
-
Incubation and Heating: The reaction mixtures are incubated at room temperature for 10 minutes, followed by heating at 51°C in a water bath for 20 minutes to induce protein denaturation.
-
Cooling and Absorbance Measurement: After heating, the solutions are cooled to room temperature, and 2.5 mL of PBS is added to each tube. The absorbance (turbidity) of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to inhibit 50% of protein denaturation, is determined by plotting the percentage inhibition against the compound concentration.
Molecular Mechanism of Action: A Plausible Hypothesis
While the anti-denaturation assay is a valuable screening tool, it does not elucidate the specific molecular targets. However, based on the structural similarities of this compound derivatives to known anti-inflammatory agents, it is hypothesized that their mechanism of action involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][3][4] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of COX and LOX pathways.
Section 2: Anticancer Efficacy of this compound Derivatives
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Indoline-based compounds have shown significant promise as anticancer agents, with some derivatives acting as potent inhibitors of tubulin polymerization.[5] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy, as it leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Comparative Efficacy of Anticancer Derivatives
The anticancer activity of a series of pyrazoline-based carbothioamide/carboxamide analogs, which share structural similarities with this compound derivatives, was evaluated against various human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. The results for two of the most potent analogs are presented in Table 2.
| Compound | Target Cell Line | IC50 (µM)[6] |
| 3a | A549 (Lung Cancer) | 13.49 ± 0.17 |
| HeLa (Cervical Cancer) | 17.52 ± 0.09 | |
| 3h | A549 (Lung Cancer) | 22.54 ± 0.25 |
| HeLa (Cervical Cancer) | 24.14 ± 0.86 |
Table 2: In vitro anticancer activity of pyrazoline-based carbothioamide derivatives 3a and 3h.
These results demonstrate the potent and selective anticancer activity of these compounds against lung and cervical cancer cell lines.[6] The low micromolar IC50 values suggest that these derivatives are promising candidates for further development as anticancer drugs.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of these derivatives is influenced by the nature of the substituents on the pyrazoline and carbothioamide moieties. For instance, the presence of specific electron-donating or electron-withdrawing groups can significantly impact the compound's ability to interact with its molecular target. A detailed SAR analysis reveals that the carbothioamide group plays a crucial role in the observed anticancer activity.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Molecular Mechanism of Action: Tubulin Polymerization Inhibition
Several indole derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin.[9][10] This interaction disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Signaling Pathway of Tubulin Inhibition
Caption: Mechanism of tubulin polymerization inhibition.
Section 3: Antimicrobial Activity of this compound Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indole derivatives, including those with a carbothioamide functional group, have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[11][12][13][14]
Comparative Efficacy of Antimicrobial Derivatives
The antimicrobial efficacy of a series of indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties was assessed by determining their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | S. aureus (MIC, µg/mL)[11] | MRSA (MIC, µg/mL)[11] | C. krusei (MIC, µg/mL)[11] |
| 2c | >50 | 6.25 | 3.125 |
| 3d | 6.25 | 6.25 | 3.125 |
| Ciprofloxacin | 0.39 | 0.39 | - |
| Fluconazole | - | - | 64 |
Table 3: In vitro antimicrobial activity of indole derivatives 2c (indole-thiadiazole) and 3d (indole-triazole) compared to standard drugs.
The data reveals that compounds 2c and 3d exhibit significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida krusei.[11] Notably, their efficacy against C. krusei is substantially higher than that of the standard antifungal drug, fluconazole.[11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these indole derivatives is highly dependent on the nature of the heterocyclic ring attached to the indole core and the substituents on this ring. The presence of a triazole or thiadiazole moiety, in conjunction with the carbothioamide linker, appears to be a key determinant of the observed antimicrobial potency.[11][13] Further SAR studies can aid in optimizing these structures to enhance their activity and spectrum.[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Dilutions: Two-fold serial dilutions of the this compound derivatives and standard antimicrobial drugs are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive control wells (broth and microbes, no drug) and negative control wells (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound derivatives across anti-inflammatory, anticancer, and antimicrobial applications. The efficacy of these compounds is intrinsically linked to their chemical structures, and a thorough understanding of their structure-activity relationships is paramount for the design of next-generation therapeutic agents with enhanced potency and selectivity. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this promising class of molecules. Further investigations into their precise molecular mechanisms of action will undoubtedly pave the way for their translation into clinical practice.
References
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences.
- Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug Resistance and Anticancer Efficacy of Selective Survivin Inhibitors. UTHSC Digital Commons.
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
- Microtubule Inhibitors Mechanism of Action. YouTube.
- Chemical structures of some indole derivatives showing anticancer activity. ResearchGate.
- Chemical structures of indole-based molecules employed as anticancer agents. ResearchGate.
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate.
- What are the therapeutic candidates targeting Tubulin?. Patsnap Synapse.
- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society.
- Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Publications.
- Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Taylor & Francis Online.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences.
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC.
- Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone. PubMed.
- Indole derivatives having COX-2 inhibitory activity. ResearchGate.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org.
- Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. CoLab.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC.
- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers.
- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE.
- Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar.
- Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. ResearchGate.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking | CoLab [colab.ws]
- 9. "Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug" by Kinsle E. Arnst [dc.uthsc.edu]
- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. turkjps.org [turkjps.org]
- 15. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Validation of Novel Indoline-1-carbothioamide Analogs
Introduction: From a Versatile Scaffold to a Mechanistic Quest
The indoline-1-carbothioamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of bioactive compounds with potential therapeutic applications, including anti-inflammatory and anti-diabetic agents[1][2]. Its inherent structural features allow for facile derivatization, making it an attractive core for generating novel small molecule entities.
Part 1: The Strategic Workflow for MoA Validation
A successful MoA validation campaign requires a logical progression from broad, unbiased screening to highly specific target engagement and downstream pathway analysis. Our strategy is designed to be self-validating at each stage, building a cohesive and evidence-based narrative for the compound's biological activity.
Caption: A logical workflow for MoA validation of a novel compound.
Part 2: Unbiased Target Identification using Kinobeads Profiling
Before we can validate a mechanism, we must first identify a plausible molecular target. Phenotypic screening alone can be misleading, as the observed effects could be due to off-target activities[3][4]. Therefore, our initial step is an unbiased chemical proteomics approach to identify potential binding partners of Indo-X directly from the native cellular environment.
Expertise & Experience: We opt for Kinobeads profiling because it allows for the simultaneous assessment of a compound's interaction with hundreds of endogenous kinases, a common class of drug targets.[5][6][7] This method is particularly powerful as it uses immobilized, broad-spectrum kinase inhibitors to enrich a significant portion of the cellular kinome. By incubating the cell lysate with Indo-X prior to enrichment, we can identify which kinases are "outcompeted" for binding to the beads, thus revealing them as potential targets of our compound.[8][9]
Comparative Analysis: Kinobeads vs. Other Methods
| Method | Principle | Throughput | Pros | Cons |
| Kinobeads Profiling | Affinity chromatography with immobilized kinase inhibitors coupled with mass spectrometry.[6][7] | High | Unbiased, assays native proteins, provides selectivity profile across kinome.[9] | Limited to ATP-competitive inhibitors and kinases expressed in the chosen cell line.[9] |
| Phage Display | Screening a library of bacteriophages expressing peptides or proteins to find binding partners. | High | Can identify non-kinase targets. | In vitro system, may not reflect cellular context; potential for false positives. |
| Genetic Screens (e.g., CRISPR) | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound. | High | In-cell method, directly links target to phenotype. | Can be complex to interpret (e.g., synthetic lethality), may not identify direct binding partner. |
Experimental Protocol: Kinobeads Profiling
-
Cell Culture and Lysis: Culture the selected human cancer cell line to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors to obtain a native proteome.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of Indo-X (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1 hour at 4°C.
-
Kinobeads Enrichment: Add the kinobeads slurry to the lysates and incubate for 1 hour at 4°C to allow for the capture of kinases not bound by Indo-X.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for Mass Spectrometry: Perform in-solution trypsin digestion of the eluted proteins, followed by peptide desalting.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the Indo-X-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a particular kinase indicates it is a target of Indo-X.
Hypothetical Data Summary
Based on the Kinobeads experiment, let's hypothesize that we have identified Kinase A as a high-confidence target of Indo-X.
| Kinase Identified | 1 µM Indo-X (Fold Change vs. Vehicle) | 10 µM Indo-X (Fold Change vs. Vehicle) | p-value |
| Kinase A | 0.35 | 0.12 | < 0.001 |
| Kinase B | 0.95 | 0.88 | > 0.05 |
| Kinase C | 1.02 | 0.97 | > 0.05 |
This data strongly suggests that Indo-X selectively interacts with Kinase A in the cellular lysate. Our next step is to validate this direct interaction in intact cells.
Part 3: Validating Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Trustworthiness: Identifying a protein in a pull-down experiment is not definitive proof of direct target engagement in a living cell. The Cellular Thermal Shift Assay (CETSA) provides a robust method to confirm this interaction in a physiological context.[10][11] The principle of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its thermal stability.[12][13][14]
Expertise & Experience: We choose CETSA because it is a label-free method that works with unmodified compounds and endogenous proteins in their native environment.[15][16] This avoids potential artifacts from protein overexpression or the addition of bulky tags. By measuring the amount of soluble target protein remaining after a heat challenge, we can directly assess whether Indo-X is binding to and stabilizing Kinase A inside the cell.[17]
Experimental Workflow: CETSA
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat the cells with a high concentration of Indo-X (e.g., 50 µM) or vehicle (DMSO) for 2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and quantify the amount of soluble Kinase A using a suitable method, most commonly Western blotting.
-
Data Analysis: For each temperature point, quantify the band intensity of Kinase A. Plot the percentage of soluble Kinase A relative to the non-heated control against temperature to generate melting curves for both vehicle and Indo-X treated samples. A rightward shift in the curve for the Indo-X treated sample indicates target stabilization.
Hypothetical Data and Comparison
Let's assume we perform CETSA and compare the effect of Indo-X with a known, well-characterized inhibitor of a different kinase, "Compound Y," on its respective target, Kinase D.
| Treatment | Target Protein | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | Kinase A | 52°C | - |
| Indo-X (50 µM) | Kinase A | 58°C | +6°C |
| Vehicle (DMSO) | Kinase D | 55°C | - |
| Compound Y (10 µM) | Kinase D | 61°C | +6°C |
The significant thermal shift observed for Kinase A in the presence of Indo-X provides strong evidence of direct target engagement in intact cells.
Part 4: Delineating Downstream Signaling Consequences via Western Blotting
Authoritative Grounding: Confirming direct target binding is a critical milestone. However, to build a complete MoA, we must demonstrate that this binding event leads to a functional consequence on the target's activity. If Kinase A is part of a known signaling pathway, we can hypothesize that Indo-X will modulate the phosphorylation status of downstream substrates. Western blotting is the gold-standard technique for this purpose.[18][19][20]
Signaling Pathway Hypothesis
Let's assume that Kinase A is known to phosphorylate and activate a downstream protein, Substrate P, which is a key regulator of cell proliferation.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. assaygenie.com [assaygenie.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel scaffolds with diverse biological activities is a continuous endeavor. The indoline core, a saturated analog of indole, has garnered significant attention as a privileged structure in drug discovery. The introduction of a carbothioamide functional group at the 1-position of the indoline ring system gives rise to indoline-1-carbothioamide, a molecule with intriguing potential for biological activity. This guide provides a comparative analysis of this compound and its structurally related heterocycles, namely indole-1-carbothioamide and pyrrolidine-1-carbothioamide. We will delve into their synthesis, chemical properties, and a comparative evaluation of their biological profiles, supported by experimental data from the literature.
Introduction to this compound and its Analogs
This compound belongs to a class of heterocyclic compounds characterized by a fused benzene and pyrrolidine ring system, with a thioamide group attached to the nitrogen atom of the pyrrolidine ring. The presence of the thioamide moiety (-C(=S)NH2) is of particular interest as it is a known pharmacophore in a variety of biologically active molecules, contributing to their binding affinity and pharmacokinetic properties.[1][2]
To understand the structure-activity relationships (SAR) of this compound, it is crucial to compare it with its close analogs:
-
Indole-1-carbothioamide: The aromatic counterpart of this compound. Comparing these two will illuminate the role of the saturated versus unsaturated nature of the pyrrole ring in biological activity.
-
Pyrrolidine-1-carbothioamide: This analog lacks the fused benzene ring, allowing for an assessment of the contribution of the bicyclic system to the overall biological profile.
This guide will explore the synthesis of these compounds and compare their reported biological activities, providing a framework for future drug design and development efforts.
Synthesis and Chemical Properties
The synthesis of carbothioamides from their corresponding amines is a well-established transformation in organic chemistry. The most common approach involves the reaction of the amine with a source of thiocarbonyl, such as thiophosgene or an isothiocyanate.
Synthesis of this compound and its Derivatives
Experimental Protocol: Synthesis of N-(4-aminophenyl)this compound [3]
-
Step 1: Synthesis of N-(4-nitrophenyl)this compound. To a solution of indoline (1 equivalent) in tetrahydrofuran (THF) at 0°C, add 4-nitrophenyl isothiocyanate (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Step 2: Reduction to N-(4-aminophenyl)this compound. To a solution of the product from Step 1 in 12N HCl, add SnCl2 (10 equivalents) at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with cold water and basify to pH 8 with 40% NaOH to precipitate the product.
-
Filter and wash the solid to obtain the desired N-(4-aminophenyl)this compound.
This protocol can be conceptually adapted for the synthesis of the parent this compound by using a reagent like ammonium thiocyanate in the presence of a coupling agent or by carefully controlled hydrolysis of an appropriate intermediate.
Synthesis of Indole-1-carbothioamide
The synthesis of indole-1-carbothioamide can be approached by reacting indole with a suitable thiocarbonylating agent. A plausible method involves the reaction of the indole anion (generated by a strong base) with a thiocyanate salt.
Synthesis of Pyrrolidine-1-carbothioamide
The synthesis of pyrrolidine-1-carbothioamide and its derivatives is straightforward. For example, N-phenylpyrrolidine-1-carbothioamide is prepared by the reaction of pyrrolidine with 1-isothiocyanatobenzene in refluxing ethanol.[5]
Experimental Protocol: Synthesis of N-Phenylpyrrolidine-1-carbothioamide [5]
-
Mix equimolar amounts of pyrrolidine and 1-isothiocyanatobenzene in ethanol.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid and recrystallize from ethanol to obtain pure N-phenylpyrrolidine-1-carbothioamide.
This method can be adapted to synthesize the parent pyrrolidine-1-carbothioamide by using a different isothiocyanate source that allows for subsequent removal of the substituent.
Caption: General synthetic routes to carbothioamide heterocycles.
Comparative Biological Activities
The biological activities of indoline, indole, and pyrrolidine derivatives are vast and well-documented.[3][6][7] The introduction of the carbothioamide moiety is expected to modulate these activities.
Anti-inflammatory Activity
Derivatives of N-(4-aminophenyl)this compound have been synthesized and evaluated for their in vitro anti-inflammatory activity using an anti-denaturation assay.[3] In this assay, the ability of a compound to inhibit the heat-induced denaturation of protein (a hallmark of inflammation) is measured.
| Compound | IC50 (µg/mL)[3] |
| N-(4-(tosylamino)phenyl)this compound (4a) | 62.2 |
| N-(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)this compound (4b) | 60.7 |
| Diclofenac Sodium (Standard) | 54.2 |
The results indicate that these this compound derivatives exhibit potent anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[3] This suggests that the this compound scaffold is a promising starting point for the development of new anti-inflammatory agents.
Antimicrobial Activity
The carbothioamide functional group is present in several known antimicrobial agents.[8][9] Studies on related heterocyclic carbothioamides provide insights into the potential antimicrobial profile of our target compounds.
-
Indole Derivatives: A study on indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed significant antibacterial and antifungal activities.[8][9] For example, an indole-thiadiazole derivative showed a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus, and an indole-triazole derivative exhibited the same MIC against methicillin-resistant S. aureus (MRSA).[8][9]
-
Pyrrolidine Derivatives: Pyrrolidine dithiocarbamate has been shown to possess antibacterial activity against a range of bacteria, including Porphyromonas gingivalis, Staphylococcus aureus, and Escherichia coli.[10] The activity was found to be dependent on the presence of zinc ions.[10]
While direct antimicrobial data for the parent this compound is not available in the reviewed literature, the activity of these related compounds suggests that it would be a promising candidate for antimicrobial screening. The comparison between the indoline, indole, and pyrrolidine cores would be crucial in determining the optimal heterocyclic system for antibacterial and antifungal efficacy.
Anticancer Activity
Indole and indoline scaffolds are prevalent in a multitude of anticancer agents.[4][9] The carbothioamide group has also been incorporated into molecules with demonstrated cytotoxic activity.[11]
-
Indole Derivatives: Indole-based thiosemicarbazones have been synthesized and shown to inhibit the growth of various cancer cell lines.[4]
-
Pyrazoline-Carbothioamides: Hybrid molecules containing a pyrazoline-1-carbothioamide moiety have been reported to exhibit antimicrobial and cytotoxic activities.[12]
The anticancer potential of this compound remains to be explicitly determined, but the established anticancer properties of both the indoline scaffold and the carbothioamide functional group provide a strong rationale for its investigation in this therapeutic area.
Caption: Comparative overview of known and potential biological activities.
Structure-Activity Relationship (SAR) Insights
-
Saturation of the Pyrrole Ring: The comparison between indoline and indole derivatives is key. The saturated indoline ring provides a three-dimensional structure that can lead to different binding interactions with biological targets compared to the planar indole ring. The observed potent anti-inflammatory activity of the this compound derivatives suggests that the flexibility of the indoline scaffold may be advantageous for this particular activity.[3]
-
Role of the Fused Benzene Ring: Comparing the activities of this compound with pyrrolidine-1-carbothioamide will highlight the importance of the annulated benzene ring. This ring system increases the lipophilicity of the molecule and provides additional sites for substitution and modification to optimize activity and selectivity.
-
The Carbothioamide Moiety: The thioamide group is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its sulfur atom can participate in various interactions.[1][2] Modifications of the carbothioamide, for example, by N-substitution, can significantly impact the biological activity, as seen in the anti-inflammatory indoline derivatives.[3]
Conclusion and Future Directions
This comparative guide highlights the potential of this compound as a valuable scaffold in drug discovery. While direct experimental data on the parent compound is limited, the synthesis and biological activities of its derivatives and related heterocycles provide a strong foundation for further investigation.
Future research should focus on:
-
Optimized Synthesis: Development of a high-yielding and scalable synthesis for the parent this compound and a library of its derivatives.
-
Comprehensive Biological Screening: A thorough evaluation of the antimicrobial, anticancer, and anti-inflammatory activities of this compound, indole-1-carbothioamide, and pyrrolidine-1-carbothioamide in parallel to establish clear SAR.
-
Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy: Progression of the most promising candidates to in vivo models to assess their therapeutic potential.
By systematically exploring the chemical space around these carbothioamide-containing heterocycles, researchers can unlock new opportunities for the development of novel therapeutics to address a range of diseases.
References
- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Deriv
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. [Link]
- Unlocking the potential of the thioamide group in drug design and development. PMC - NIH. [Link]
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
- Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]
- Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology. [Link]
- Synthesis and biological activities of some indoline derivatives.
- Recent advancements on biological activity of indole and their derivatives: A review.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC - NIH. [Link]
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
- Antibacterial activity of pyrrolidine dithiocarbam
- Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PMC. [Link]
- Recent advancements on biological activity of indole and their deriv
- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
- 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups. PubMed. [Link]
- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. SpringerLink. [Link]
- N-Phenylpyrrolidine-1-carbothioamide. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. rsc.org [rsc.org]
- 4. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Indoline-1-carbothioamides
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the indoline scaffold has emerged as a promising framework for the development of new therapeutics.[1] Among its various derivatives, indoline-1-carbothioamides have garnered significant attention for their broad-spectrum antimicrobial activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of different indoline-1-carbothioamide derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
The Rationale for Investigating Indoline-1-carbothioamides
The indoline nucleus, a saturated analog of indole, offers a three-dimensional structure that can be strategically modified to enhance biological activity and selectivity. The incorporation of a carbothioamide moiety at the 1-position introduces a key pharmacophore known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The sulfur and nitrogen atoms of the carbothioamide group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, the lipophilicity and electronic properties of the entire molecule can be fine-tuned by introducing various substituents on the indoline ring and the terminal nitrogen of the carbothioamide, leading to a wide range of antimicrobial profiles.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. This section presents a comparative analysis of the in vitro antimicrobial activity of a series of indole and indoline derivatives, including hydrazinecarbothioamides, against a panel of clinically relevant bacterial and fungal strains.
A study by Gürsoy and colleagues in 2018 provides valuable data for comparing the antimicrobial spectrum of various indole derivatives, including those with a hydrazinecarbothioamide side chain, which is structurally related to indoline-1-carbothioamides.[4] The compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA)), Gram-negative bacteria (Escherichia coli, Bacillus subtilis), and fungi (Candida albicans, Candida krusei).[4]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Indole Hydrazinecarbothioamide Derivatives (µg/mL)
| Compound | R | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei |
| 1c | 2-chlorophenyl | 12.5 | 25 | 25 | 25 | 12.5 | 6.25 |
| 1d | 3-chlorophenyl | 25 | 6.25 | 25 | 25 | 6.25 | 3.125 |
| 1h | 3-chlorophenyl | 12.5 | 6.25 | 25 | 25 | 12.5 | 6.25 |
| Ampicillin | - | 1.56 | 3.125 | 3.125 | 0.78 | - | - |
| Ciprofloxacin | - | 0.39 | 6.25 | 0.09 | 0.19 | - | - |
| Fluconazole | - | - | - | - | - | 0.78 | 12.5 |
Data synthesized from Gürsoy et al., 2018.[4]
Key Observations from the Data:
-
Potent Anti-MRSA Activity: Several derivatives exhibited significant activity against the multidrug-resistant MRSA strain. Notably, compounds 1d and 1h , both featuring a 3-chlorophenyl substituent, demonstrated an MIC of 6.25 µg/mL against MRSA, which is comparable to the standard antibiotic ciprofloxacin.[4] This highlights the potential of these scaffolds in addressing the challenge of resistant bacterial infections.
-
Broad-Spectrum Antibacterial Effects: The tested compounds displayed activity against both Gram-positive and Gram-negative bacteria, although they were generally more potent against the Gram-positive strains.[4]
-
Promising Antifungal Properties: A number of the derivatives showed noteworthy antifungal activity, particularly against C. krusei. Compound 1d had an MIC of 3.125 µg/mL against this fluconazole-resistant fungal pathogen.[4]
-
Structure-Activity Relationship (SAR): The nature and position of the substituent on the phenyl ring attached to the carbothioamide moiety significantly influence the antimicrobial spectrum. The presence of a chlorine atom at the meta-position (3-chloro) of the phenyl ring, as seen in 1d and 1h , appears to be favorable for anti-MRSA activity.[4]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial activity of indoline-1-carbothioamides is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features that can be modified to modulate their biological activity.
Caption: General structure of this compound and key points for SAR.
The lipophilicity, electronic distribution, and steric hindrance of the molecule are all critical factors that determine its ability to penetrate microbial cell walls and interact with intracellular targets. For instance, the introduction of halogen atoms on the indoline or the terminal aryl ring can enhance membrane permeability and antimicrobial potency.[5]
While the precise mechanism of action for many indoline-1-carbothioamides is still under investigation, it is hypothesized that they may act on multiple targets within the microbial cell. One proposed mechanism for indole derivatives is the inhibition of the NorA efflux pump in S. aureus, which is responsible for extruding various antibiotics from the cell. By inhibiting this pump, these compounds could potentially restore the efficacy of existing antibiotics.
Experimental Protocols for Antimicrobial Spectrum Determination
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives, based on the widely accepted broth microdilution method.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC using the broth microdilution method.
Detailed Protocol:
-
Preparation of Compounds: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound across the plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.
-
Controls: Include a positive control (wells with broth and inoculum, but no compound) and a negative control (wells with broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 25-37°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done by visual inspection or using a microplate reader to measure turbidity.
Conclusion and Future Directions
Indoline-1-carbothioamides represent a versatile and promising class of compounds with a broad antimicrobial spectrum. The data presented in this guide demonstrate their potential to combat both bacterial and fungal pathogens, including drug-resistant strains like MRSA. The structure-activity relationships highlighted herein provide a rational basis for the design and synthesis of new derivatives with improved potency and a more favorable pharmacological profile.
Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, which will be crucial for their further development as therapeutic agents. Additionally, in vivo efficacy and toxicity studies are necessary to translate the promising in vitro results into clinical applications. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of the next generation of antimicrobial drugs.
References
- Gürsoy, E. A., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 448-456. [Link]
- Gürsoy, E. A., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Sweidan, K. A., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. [Link]
- Sweidan, K. A., et al. (2020).
- Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. Current medicinal chemistry. [Link]
- Herath, H. M. T. B., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of medicinal chemistry, 57(12), 5241-5256. [Link]
- Sim, J. Y., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Journal of Applied Microbiology. [Link]
- Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. PubMed. [Link]
- Gomha, S. M., et al. (2017).
- Anonymous. (2021). Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. Molecules, 26(25), 7709. [Link]
- Gomha, S. M., et al. (2017).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Divide: A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Anticancer Findings for Indoline-1-carbothioamide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro "hit" to a viable in vivo drug candidate is a rigorous and often challenging path. This guide provides a comprehensive framework for validating the in vitro results of a novel anticancer compound, Indoline-1-carbothioamide, in a preclinical in vivo setting. Moving beyond a simplistic checklist, this document delves into the rationale behind experimental choices, ensuring a robust and self-validating study design.
While specific public data on "this compound" is limited, this guide will leverage published data on closely related indoline and carbothioamide analogs to construct a realistic and scientifically grounded roadmap for its in vivo validation. We will operate under the assumption that in vitro screening has demonstrated that this compound exhibits significant cytotoxic effects against a panel of cancer cell lines.
The Imperative of In Vivo Validation: From Petri Dish to Physiological Relevance
In vitro assays, while essential for high-throughput screening and initial mechanism of action studies, represent a highly simplified biological system.[1] They lack the complex interplay of physiological factors that profoundly influence a drug's activity, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the tumor microenvironment, with its unique cellular and extracellular components, plays a critical role in cancer progression and therapeutic response, an aspect largely absent in 2D cell culture.[2] In vivo studies are therefore indispensable for evaluating a compound's efficacy and safety in a whole-organism context.[1]
Phase 1: Foundational In Vitro Data for this compound (Hypothetical)
Before embarking on costly and time-consuming animal studies, a solid foundation of in vitro data is paramount. The following table represents a hypothetical, yet plausible, in vitro profile for this compound, based on activities reported for similar compounds.[3][4][5][6]
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Cancer Type | IC50 (µM) | Putative Mechanism of Action |
| A549 | Non-Small Cell Lung Cancer | 15.2 | Tubulin Polymerization Inhibition |
| MCF-7 | Breast Adenocarcinoma | 10.8 | EGFR Kinase Inhibition |
| HCT116 | Colon Carcinoma | 18.5 | Induction of Apoptosis |
| PC-3 | Prostate Cancer | 25.1 | Anti-angiogenic |
IC50 (Half-maximal inhibitory concentration) values are representative of data for analogous carbothioamide and indoline derivatives.[4][5][6]
Phase 2: Designing the In Vivo Validation Strategy
The transition to in vivo studies requires careful planning to maximize the translational relevance of the findings. The following workflow outlines the key stages in this process.
Caption: A streamlined workflow for the in vivo validation of this compound.
Experimental Protocols
The choice of animal model is a critical determinant of the study's relevance. For initial efficacy studies of a novel compound like this compound, the subcutaneous xenograft model is a well-established and cost-effective option.[7][8]
-
Protocol: Subcutaneous Xenograft Model Establishment
-
Animal Strain: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are essential to prevent rejection of human tumor cells.[7]
-
Cell Line Selection: Based on our hypothetical in vitro data, A549 (lung cancer) and MCF-7 (breast cancer) cells are suitable candidates.
-
Cell Preparation: Culture selected cancer cells to 80-90% confluency. Harvest and resuspend cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Understanding the PK/PD profile of this compound is crucial for establishing an effective dosing regimen.[3][9]
-
Protocol: Preliminary PK/PD Assessment
-
Drug Formulation: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be optimized for solubility and stability.
-
Dosing: Administer a single dose of this compound to a small cohort of tumor-bearing mice.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Euthanize animals at the final time point and collect tumor tissue.
-
Bioanalysis: Analyze plasma and tumor homogenates for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
PD Marker Analysis: If a mechanism of action is hypothesized (e.g., tubulin inhibition), analyze tumor tissue for relevant biomarkers (e.g., mitotic arrest, apoptosis markers).
-
Modeling: Use the collected data to build a preliminary PK/PD model to inform dose selection for the efficacy study.[3][9]
-
The primary goal of the in vivo validation is to determine if the in vitro cytotoxic activity of this compound translates to antitumor efficacy in a living organism.
-
Protocol: In Vivo Efficacy Evaluation
-
Treatment Groups:
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (a standard-of-care chemotherapeutic for the selected cancer type)
-
-
Dosing Regimen: Administer the treatments according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days). The doses will be informed by the PK/PD studies.
-
Tumor and Body Weight Monitoring: Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation and Comparison
The following tables illustrate how the in vivo data can be structured and compared with the initial in vitro findings.
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - |
| This compound | 25 | Daily | 900 ± 180 | 40 |
| This compound | 50 | Daily | 600 ± 120 | 60 |
| Positive Control | Varies | Varies | 450 ± 100 | 70 |
Table 3: Comparison of In Vitro and In Vivo Activity
| Parameter | In Vitro (A549 cells) | In Vivo (A549 Xenograft) |
| Activity Metric | IC50 | Tumor Growth Inhibition |
| Result | 15.2 µM | 60% at 50 mg/kg |
| Interpretation | Potent cytotoxicity against isolated cancer cells. | Significant antitumor efficacy in a physiological context. |
Bridging In Vitro Mechanisms to In Vivo Effects
A crucial aspect of this validation process is to correlate the in vivo outcomes with the hypothesized in vitro mechanisms of action.
Caption: Correlating in vitro mechanisms with in vivo pharmacodynamic effects.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to validating the in vitro findings of this compound in an in vivo setting. A successful translation from in vitro cytotoxicity to in vivo tumor growth inhibition, supported by PK/PD data, would provide strong evidence for the therapeutic potential of this compound.
Positive results from these studies would warrant further preclinical development, including:
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.[2]
-
Combination Studies: To assess synergistic effects with standard-of-care therapies.
-
Formal Toxicology Studies: To establish a comprehensive safety profile.
By adhering to a well-defined and self-validating experimental plan, researchers can confidently bridge the gap between promising in vitro data and the advancement of novel anticancer agents like this compound towards clinical application.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
- Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (n.d.). MDPI.
- Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. (2024). Pharmacia, 71, 1-10.
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). PubMed.
- Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). PMC.
- Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. (2021). Bioorganic & Medicinal Chemistry Letters, 43, 128095.
- Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
- Development and Application of Indolines in Pharmaceuticals. (2023). PMC.
- Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Anticancer Activity. (n.d.). Benchchem.
- Some indole based anticancer agents. | Download Scientific Diagram. (n.d.). ResearchGate.
- Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). Anticancer Agents in Medicinal Chemistry, 21(1), 42-60.
- Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (n.d.).
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega, 7(26), 22728-22744.
- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2022). Pharmaceuticals, 15(10), 1250.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular. (2022). American Chemical Society.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). PubMed.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega.
Sources
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indoline-1-carbothioamide
This guide provides an in-depth comparison of analytical methodologies for the quantification of Indoline-1-carbothioamide, a heterocyclic building block of interest in pharmaceutical research. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis supported by hypothetical experimental data. The core of this document is a detailed protocol for the cross-validation of these methods, ensuring data integrity and reproducibility across different analytical platforms. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
Introduction: The Imperative of Analytical Method Cross-Validation
In the landscape of pharmaceutical development, the accuracy and precision of analytical methods are paramount. The journey of a drug candidate from discovery to market is underpinned by a vast dataset, and the reliability of this data is non-negotiable. Cross-validation of analytical methods is the systematic process of demonstrating that two or more distinct analytical procedures are equivalent and can be used interchangeably to produce comparable, reliable results.[1][2] This is particularly critical when transferring a method between laboratories, instruments, or even when updating an existing method.[3] The primary goal is to ensure the long-term consistency and quality of analytical data.
This compound, with its indole scaffold, presents unique analytical challenges. Its aromatic nature and the presence of a carbothioamide group dictate the selection of appropriate analytical techniques. This guide will focus on two of the most powerful and widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, their practical implementation for the analysis of this compound, and a head-to-head comparison of their performance characteristics.
Analytical Methodologies for this compound
The choice of an analytical method is governed by the physicochemical properties of the analyte. This compound (Molecular Formula: C₉H₁₀N₂S, Molecular Weight: 178.25 g/mol ) is a non-volatile, solid compound with a chromophore, making it an ideal candidate for HPLC analysis with UV detection.[4] While less conventional for this compound class, GC can also be employed, potentially with derivatization to improve volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method is the most logical approach.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time.
Experimental Protocol: HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 30% B to 70% B
-
10-12 min: 70% B to 90% B
-
12-15 min: Hold at 90% B
-
15-16 min: 90% B to 30% B
-
16-20 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.[5]
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions).
-
For unknown samples, dissolve in acetonitrile and dilute as necessary to fall within the calibration range. Filter all samples through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC)
While HPLC is the more conventional choice, GC can be a valuable alternative, particularly for impurity profiling where volatile impurities may be present. Due to the relatively low volatility of this compound, a high-temperature column and potentially derivatization would be necessary for robust analysis.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. A Flame Ionization Detector (FID) is a common choice for organic compounds.
Experimental Protocol: Hypothetical GC Method for this compound
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A high-temperature, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.
-
Prepare calibration standards by diluting the stock solution with dichloromethane.
-
For unknown samples, dissolve in dichloromethane and dilute as necessary.
-
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC will depend on the specific analytical needs. Below is a comparative summary of their expected performance for the analysis of this compound, based on typical method validation parameters.
| Parameter | HPLC | GC | Rationale |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity, with HPLC often having a slight edge in this regard. |
| Accuracy (% Recovery) | 98-102% | 97-103% | HPLC generally provides slightly better accuracy for non-volatile compounds. |
| Precision (%RSD) | < 1.0% | < 1.5% | The precision of HPLC is typically higher due to the lower thermal stress on the analyte. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | HPLC with UV detection often provides lower detection limits for chromophoric compounds. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | Consistent with the LOD, the LOQ for HPLC is expected to be lower. |
| Robustness | High | Moderate | HPLC methods are generally more robust to minor variations in experimental conditions. GC methods can be sensitive to changes in gas flow and temperature ramps. |
| Sample Throughput | Moderate | High | GC run times can often be shorter, leading to higher sample throughput. |
Cross-Validation Protocol: Bridging HPLC and GC Data
The following protocol outlines the steps for cross-validating the developed HPLC and GC methods. The objective is to demonstrate that both methods provide equivalent results for the quantification of this compound.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Step-by-Step Cross-Validation Procedure
-
Prepare Homogenous Samples: Prepare three batches of this compound samples at low, medium, and high concentrations within the linear range of both methods. Ensure each batch is homogenous.
-
Analysis:
-
Analyze each sample in triplicate using the validated HPLC method.
-
Analyze each sample in triplicate using the validated GC method.
-
-
Data Comparison:
-
Calculate the mean concentration and standard deviation for each sample from both the HPLC and GC data.
-
Calculate the percentage difference between the mean concentrations obtained from the two methods for each sample.
-
-
Statistical Analysis:
-
Perform a Student's t-test to compare the means of the two datasets. A p-value greater than 0.05 indicates no significant difference between the means.
-
Perform an F-test to compare the variances of the two datasets.
-
-
Acceptance Criteria:
-
The percentage difference between the mean results of the two methods should be within ±10%.
-
The p-value from the t-test should be > 0.05.
-
The calculated F-value should be less than the critical F-value at a 95% confidence level.
-
Illustrative Cross-Validation Data
| Sample Concentration | Mean Concentration HPLC (µg/mL) | %RSD HPLC | Mean Concentration GC (µg/mL) | %RSD GC | % Difference | t-test (p-value) | F-test (p-value) |
| Low (10 µg/mL) | 10.12 | 0.8% | 9.89 | 1.2% | -2.27% | 0.25 | 0.45 |
| Medium (50 µg/mL) | 50.35 | 0.5% | 49.85 | 0.9% | -1.00% | 0.31 | 0.38 |
| High (100 µg/mL) | 100.80 | 0.4% | 101.20 | 0.7% | 0.40% | 0.62 | 0.51 |
In this hypothetical dataset, the percentage differences are well within the acceptance criteria, and the statistical tests show no significant difference between the two methods. Therefore, the HPLC and GC methods can be considered cross-validated.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the analysis of this compound. HPLC is recommended as the primary method for routine analysis due to its higher precision and robustness for this non-volatile compound. GC serves as an excellent orthogonal method for cross-validation and can be particularly useful for specialized applications such as volatile impurity profiling.
Successful cross-validation, as outlined in this guide, provides a high degree of confidence in the interchangeability of the analytical methods. This ensures data consistency throughout the drug development lifecycle, a critical component of regulatory compliance and overall product quality.
References
- PharmaGuru. (2025).
- Global Bioanalysis Consortium Harmonization Team. (2014).
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- CD Formulation. (n.d.).
- LabSolutions. (n.d.). This compound. [Link]
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
- MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]
- International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
- ACS Publications. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]
- ACS Publications. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega. [Link]
- CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. [Link]
- DR-NTU. (n.d.).
- PubMed. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound DiscoveryCPR 56632-37-2 [sigmaaldrich.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
A Researcher's Guide to Confirming the Target of Indoline-1-carbothioamide Derivatives Through Genetic Methods
Introduction: The Promise and Challenge of Indoline-1-carbothioamide Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3] These compounds have demonstrated effects such as inducing apoptosis in cancer cell lines and inhibiting key enzymes in inflammatory pathways.[1][2] However, a significant bottleneck in the development of these promising molecules is the definitive identification of their molecular targets.[4] Understanding the specific protein(s) a compound interacts with is paramount for optimizing its efficacy, predicting potential side effects, and ultimately, for successful clinical translation.[5] This guide provides a comparative overview of modern genetic methods to robustly identify and validate the cellular targets of novel this compound derivatives.
The Imperative of Target Validation in Modern Drug Discovery
Phenotypic screens, which assess the effect of a compound on cellular or organismal behavior, are powerful tools for discovering bioactive molecules.[6] However, the initial "hit" from such a screen is just the beginning of the journey. Without knowing the direct molecular target, efforts to improve the compound's properties through medicinal chemistry are often guided by indirect and sometimes misleading structure-activity relationships. Furthermore, a lack of target identification can lead to unforeseen off-target effects, which are a major cause of drug attrition in later stages of development.[5] Genetic methods offer a powerful and unbiased approach to deconvolve the mechanism of action of a small molecule by directly linking its activity to the presence or absence of specific genes.[7]
A Comparative Analysis of Genetic Methods for Target Identification
The choice of a genetic method for target identification depends on several factors, including the nature of the small molecule, the available cellular models, and the specific biological question being addressed. Here, we compare three powerful and widely used approaches: CRISPR-Cas9 based screens, RNA interference (RNAi) screens, and the Yeast-Three-Hybrid (Y3H) system.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| CRISPR-Cas9 Screens | Gene knockout, activation, or inhibition via dCas9.[8][9] | High specificity, permanent gene knockout, versatile (KO, activation, inhibition).[10] | Potential for off-target effects, can be lethal if the target is an essential gene. | Identifying genes whose loss or gain of function confers resistance or sensitivity to the compound.[11] |
| RNAi Screens (shRNA/siRNA) | Post-transcriptional gene silencing by mRNA degradation.[12] | Well-established, large libraries available, transient knockdown can be advantageous for essential genes.[13] | Off-target effects, incomplete knockdown, potential for interferon response.[10] | Situations where complete gene knockout might be lethal or when a more transient effect is desired.[14] |
| Yeast-Three-Hybrid (Y3H) | In vivo detection of a small molecule-protein interaction that reconstitutes a functional transcription factor.[15][16] | Direct detection of binding, can identify targets without a known phenotype, cost-effective.[4][17] | Requires a modified version of the small molecule, potential for false positives/negatives due to yeast cellular environment.[18] | Identifying direct binding partners of a small molecule, especially when a phenotypic assay is not available.[16] |
In-depth Focus: CRISPR-Cas9 Based Screens for Target Deconvolution
CRISPR-Cas9 technology has revolutionized functional genomics and has become a cornerstone for target identification.[19] These screens can be performed in a "pooled" format, where a library of guide RNAs (gRNAs) targeting thousands of genes is introduced into a population of cells, or an "arrayed" format, with one gRNA per well. Pooled screens are generally more cost-effective for large-scale discovery.[20]
Conceptual Workflow of a Pooled CRISPR-Cas9 Knockout Screen
The underlying principle of a CRISPR-based screen to identify a drug target is to find genes whose knockout leads to a change in cellular sensitivity to the compound of interest. For example, if a compound kills cells by inhibiting a specific protein, knocking out the gene for that protein should make the cells resistant to the compound.
Caption: Workflow of a pooled CRISPR-Cas9 knockout screen for target identification.
Detailed Experimental Protocol: Pooled CRISPR-Cas9 Knockout Screen
This protocol outlines the key steps for performing a pooled CRISPR-Cas9 knockout screen to identify the target of an this compound derivative.
1. Cell Line Preparation and Library Selection:
- Choose a cell line that is sensitive to the this compound derivative.
- Ensure the chosen cell line stably expresses the Cas9 nuclease. If not, generate a Cas9-expressing cell line by lentiviral transduction and selection.
- Select a genome-wide or targeted sgRNA library. For initial discovery, a genome-wide library is recommended.
2. Lentivirus Production and Titer Determination:
- Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
- Harvest the virus-containing supernatant and determine the viral titer. This is a critical step to ensure the correct multiplicity of infection (MOI).
3. Library Transduction:
- Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive only one sgRNA.[20]
- Select for transduced cells using an appropriate antibiotic resistance marker present on the library vector.
4. Drug Selection:
- Split the transduced cell population into two groups: a treatment group and a vehicle control group.
- Treat the treatment group with the this compound derivative at a concentration that causes significant, but not complete, cell death (e.g., IC50 to IC80).
- Culture the cells for a sufficient period to allow for the selection of resistant or sensitive populations.
5. Genomic DNA Extraction and sgRNA Sequencing:
- Harvest cells from both the treatment and control groups.
- Extract genomic DNA.
- Amplify the integrated sgRNA sequences using PCR.
- Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.
6. Data Analysis and Hit Identification:
- Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the treatment group compared to the control group.[21]
- Genes targeted by enriched sgRNAs are potential candidates for the drug's target or are involved in resistance mechanisms.
- Genes targeted by depleted sgRNAs may be synthetic lethal partners with the drug.
7. Hit Validation:
- Validate the top candidate genes from the screen individually. This can be done by generating individual knockout cell lines for each candidate gene and confirming their altered sensitivity to the this compound derivative.
- Further validation can involve biochemical assays to demonstrate a direct interaction between the compound and the protein product of the identified gene.
Alternative Approaches: RNAi and Yeast-Three-Hybrid
RNA Interference (RNAi) Screens
RNAi screens using short hairpin RNA (shRNA) or small interfering RNA (siRNA) libraries were the workhorse of functional genomics before the advent of CRISPR.[22] While CRISPR screens are often favored now due to their higher specificity and efficiency, RNAi screens still have their place.[10] For example, if the target of the this compound derivative is an essential gene, a complete knockout via CRISPR would be lethal, making it impossible to identify in a resistance screen. The partial knockdown achieved with RNAi may still allow for the identification of such targets.[12] The workflow for a pooled shRNA screen is very similar to the CRISPR screen described above.[23]
Yeast-Three-Hybrid (Y3H) System
The Y3H system is a powerful method for identifying direct protein-small molecule interactions in vivo.[15][16] This technique is particularly useful when a phenotypic assay for the small molecule is not available or when the goal is to identify all potential binding partners.[4] The Y3H system is an adaptation of the well-known yeast-two-hybrid system.[17]
Caption: Principle of the Yeast-Three-Hybrid system for target identification.
In a Y3H screen, a hybrid molecule is synthesized consisting of the this compound derivative covalently linked to a known small molecule (e.g., methotrexate).[16] This hybrid molecule then acts as a bridge between two fusion proteins in yeast: one containing the DNA-binding domain of a transcription factor fused to a protein that binds the known small molecule, and the other containing the activation domain of the transcription factor fused to proteins from a cDNA library. If a protein from the library binds to the this compound derivative, the transcription factor is reconstituted, leading to the expression of a reporter gene and allowing for the identification of the interacting protein.[18]
Conclusion: An Integrated Approach to Target Confirmation
Confirming the target of a novel bioactive compound like an this compound derivative is a critical step in the drug discovery process.[5][7] Genetic methods provide a powerful and unbiased means to achieve this. While CRISPR-Cas9 screens have become the gold standard for many applications due to their high specificity and versatility, RNAi and Y3H systems remain valuable tools in the researcher's arsenal.[4][8][10] Often, the most robust target validation comes from an integrated approach, where hits from a primary screen (e.g., a CRISPR screen) are confirmed using orthogonal methods (e.g., biochemical binding assays or a Y3H screen). By carefully selecting and applying these genetic techniques, researchers can confidently identify the molecular targets of their compounds, paving the way for the development of new and effective therapeutics.
References
- Genetic-Driven Druggable Target Identification and Validation - PMC - NIH. (n.d.).
- CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - Theranostics. (n.d.). Theranostics.
- Perspective on yeast-3-hybrid assays for target identification of bioactive natural products. (2025). Phytochemistry Reviews.
- Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening. (n.d.).
- Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol. (2022). PubMed.
- The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations. (n.d.).
- Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules. (n.d.). Springer.
- CRISPR/Cas9 library screening for drug target discovery. (2017). PubMed.
- Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. (n.d.).
- To Discover the Efficient and Novel Drug Targets in Human Cancers Using CRISPR/Cas Screening and D
- CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. (2025).
- The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.).
- Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences.
- Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype. (n.d.).
- Small-molecule Target and Pathway Identific
- CRISPR approaches to small molecule target identific
- Cracking the Code of Drug Discovery: Small Molecules and Target Identific
- Prioritising genetic findings for drug target identification and valid
- Pooled Lentiviral shRNA Screens to Identify Essential Cancer P
- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.).
- Target Identification and Validation in Drug Development. (2022). Technology Networks.
- Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library. (2020). University of Rochester.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022).
- High-Throughput RNAi Screening for the Identification of Novel Targets. (n.d.). Springer.
- Target discovery screens using pooled shRNA libraries and next-generation sequencing: A model workflow and analytical algorithm. (n.d.). Semantic Scholar.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular. (2022). American Chemical Society.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.).
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.).
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 7. wjbphs.com [wjbphs.com]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 9. CRISPR/Cas9 library screening for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technology - Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library [upenn.technologypublisher.com]
- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening | Creative BioMart - Yeast [yeast-tech.com]
- 16. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 18. Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High-Throughput RNAi Screening for the Identification of Novel Targets | Springer Nature Experiments [experiments.springernature.com]
- 23. [PDF] Target discovery screens using pooled shRNA libraries and next-generation sequencing: A model workflow and analytical algorithm | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Comparative Docking Studies of Indoline-1-carbothioamide Analogues as Antitubercular Agents
This guide provides a comprehensive, technically detailed framework for conducting comparative molecular docking studies on Indoline-1-carbothioamide analogues. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore and prioritize potential drug candidates. We will delve into the rationale behind experimental choices, provide validated protocols, and demonstrate how to interpret the resulting data to inform drug design strategies.
The indoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Specifically, this compound derivatives have garnered attention for a range of therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities.[1][2][3][4] Our focus in this guide is on their potential as antitubercular agents, targeting a critical enzyme in Mycobacterium tuberculosis.
The Scientific Rationale: Targeting InhA
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique cell wall rich in mycolic acids. The biosynthesis of these mycolic acids is essential for the bacterium's survival and is mediated by the Type II Fatty Acid Synthase (FAS-II) system.[5] A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, known as InhA.[6][7]
InhA is the primary target for the frontline antitubercular drug isoniazid.[5] However, the emergence of drug-resistant strains, often through mutations that prevent the activation of the isoniazid prodrug, necessitates the discovery of direct InhA inhibitors.[5][8] This makes InhA an excellent and validated target for in silico screening of new potential drugs, such as the this compound analogues.[6][7][8]
The In Silico Experimental Workflow
A well-designed molecular docking study provides invaluable insights into the potential binding affinity and interaction patterns of ligands with their target protein. This allows for the rational design and prioritization of compounds for synthesis and biological testing.
Below is a diagram illustrating the complete workflow for a comparative docking study.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. bdpsjournal.org [bdpsjournal.org]
- 3. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enoyl-Acyl Carrier Protein Reductase (INHA): A Remarkable Target ...: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Indoline-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of indoline-1-carbothioamide (CAS No. 56632-37-2), a heterocyclic compound containing a thioamide functional group. Due to its chemical properties and potential hazards, this compound must be treated as a hazardous waste. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Classification
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is classified as a Combustible Solid (Storage Class 11) and possesses a Water Hazard Class of 3 (WGK 3) , indicating it is highly hazardous to water. While a specific US Environmental Protection Agency (EPA) hazardous waste code is not pre-assigned to this compound, it is the generator's responsibility to make a hazardous waste determination.[1][2]
Based on its properties, this compound waste may be classified under the Resource Conservation and Recovery Act (RCRA) as follows:
-
Characteristic Hazardous Waste:
-
Ignitability (D001): As a combustible solid, it may meet the criteria for this classification.[3]
-
Toxicity: The high water hazard class suggests potential harm to aquatic life. A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if it leaches any regulated toxic constituents.[1][2]
-
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization and to ensure compliance with local, state, and federal regulations.[4]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from accidental splashes of the chemical or contaminated solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the compound, which may cause irritation. |
| Body Protection | A standard laboratory coat, fully buttoned. A chemical-resistant apron may be necessary for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any fine powders or potential vapors, especially if the compound is dissolved in a volatile solvent. |
General Safety Precautions:
-
Avoid generating dust when handling the solid material.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
Waste Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure correct disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". List all constituents of the waste, including any solvents and their approximate percentages.
-
Incompatible Materials: Do not mix this compound waste with the following:
-
Strong Acids: Can lead to the release of toxic gases.
-
Strong Bases: Thioamides can be hydrolyzed by strong bases, potentially leading to unforeseen reactions.[5]
-
Strong Oxidizing Agents: Can cause vigorous and potentially dangerous reactions.[4]
-
Reactive Metals: Avoid contact with metals that may react with sulfur compounds.
-
The following diagram illustrates the decision-making process for waste segregation:
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control Ignition Sources: If the spill involves a flammable solvent, eliminate all sources of ignition.
-
Assess the Spill: For a small spill, trained laboratory personnel may proceed with cleanup. For a large or unmanageable spill, contact your institution's emergency response team.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists. [4]* Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
- Hazardous Waste Determination Guide. (n.d.). Southwestern University.
- Metabolism of Thioamides by Ralstonia pickettii TA. (2006, June 20). ASM Journals.
- Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (n.d.). PMC - PubMed Central.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
Sources
Personal protective equipment for handling Indoline-1-carbothioamide
A Proactive Safety Protocol for Handling Indoline-1-carbothioamide
In the dynamic landscape of drug discovery and chemical research, the introduction of novel compounds like this compound (CAS No. 56632-37-2) presents both exciting opportunities and the critical responsibility of ensuring laboratory safety.[1] This guide is engineered to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, use, and disposal of this compound. Given the absence of a detailed public Safety Data Sheet (SDS) for this specific compound, we will proceed with a proactive and cautious approach, treating it as a substance with unknown potential hazards. This protocol is built upon established principles of laboratory safety and chemical handling to foster a secure research environment.[2][3]
The Precautionary Principle: Addressing Unknown Hazards
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are fundamental to minimizing exposure to any research chemical.[3][6] For this compound, the following PPE is mandatory at all times.
Eye and Face Protection: Shielding Against the Unforeseen
-
Chemical Splash Goggles: These are required at all times in the laboratory where chemicals are handled or stored.[7][8] They provide full splash and impact protection, which is crucial as standard safety glasses may not offer adequate protection from splashes.[6]
-
Face Shield: When there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities, a face shield should be worn in conjunction with chemical splash goggles for full facial protection.[9][10]
Hand Protection: The Critical Barrier
-
Gloves: Due to the potential for skin absorption, appropriate chemical-resistant gloves are essential.[11] Nitrile or neoprene gloves are generally recommended for handling non-hazardous chemicals and can serve as a baseline.[12] However, given the unknown properties of this compound, it is advisable to consult glove manufacturer's compatibility charts. Always inspect gloves for any signs of damage before use and remove them before leaving the laboratory to prevent contamination of common surfaces.[7][13]
Body Protection: Minimizing Dermal Exposure
-
Laboratory Coat: A 100% cotton lab coat, fully buttoned, must be worn to protect against spills and splashes.[11] Clothing that covers the entire body, from shoulders to ankles, should be worn underneath the lab coat.[7] Shorts, skirts, and open-toed shoes are strictly prohibited in a laboratory setting.[6][7][11]
-
Disposable Gown: For procedures with a higher risk of contamination, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, should be worn over the lab coat.[12]
Respiratory Protection: A Precautionary Measure
-
Ventilation: All work with this compound, especially when handling the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This minimizes the risk of inhaling airborne particles.
-
Respirator: In situations where engineering controls like a fume hood are not sufficient to control exposure, or during the cleanup of a significant spill, respiratory protection may be necessary.[3] An N95 respirator can provide protection against airborne particulates.[9]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Disposable Gown over Lab Coat | N95 Respirator (if applicable) |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
A structured operational plan ensures that all personnel are aware of the correct procedures for handling this compound, from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazard information.[14]
-
Store: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2] Keep the container tightly closed.[15] Segregate it from strong oxidizing agents, acids, and bases.[14]
Handling and Use
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition.[3] Have an emergency plan in place and ensure access to an eyewash station and safety shower.[3]
-
Work Area: Designate a specific area for handling this compound. This area should be kept clean and uncluttered.[13]
-
Weighing: Weigh the solid compound within a chemical fume hood to prevent inhalation of dust.[3]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile or flammable, ensure there are no ignition sources nearby.[11][16]
-
Heating: If heating is required, use a controlled heating method such as a water bath or heating mantle. Avoid direct flames.[8]
Emergency Procedures: Spill and Exposure Response
-
Spill:
-
Alert: Immediately alert others in the vicinity.[2]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: For small spills, contain the material using an appropriate spill kit.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Collect the spilled material and any contaminated items in a sealed container for proper disposal.[17]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[18]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide any available information about the chemical.
-
Part 3: Disposal Plan - Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[3]
-
Waste Collection: All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[8]
-
Waste Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[3] Never pour chemical waste down the sink.[8]
Workflow for Safe Handling of this compound
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. This compound DiscoveryCPR 56632-37-2 [sigmaaldrich.com]
- 5. societyforscience.org [societyforscience.org]
- 6. youtube.com [youtube.com]
- 7. slu.edu [slu.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
- 11. ucy.ac.cy [ucy.ac.cy]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. cce.caltech.edu [cce.caltech.edu]
- 14. globalresearchchem.com [globalresearchchem.com]
- 15. lobachemie.com [lobachemie.com]
- 16. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
